molecular formula C20H25N3O5 B11933868 Thalidomide-O-C7-NH2

Thalidomide-O-C7-NH2

Cat. No.: B11933868
M. Wt: 387.4 g/mol
InChI Key: CTENBFZZGQGAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C7-NH2 is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25)

InChI Key

CTENBFZZGQGAMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN

Origin of Product

United States

Foundational & Exploratory

Thalidomide-O-C7-NH2: Structural Analysis & Application in PROTAC Design

[1][2]

Executive Summary

Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a specialized E3 ligase ligand-linker conjugate used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4] It functions as a "warhead" that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][5] Structurally, it consists of a 4-hydroxythalidomide core linked via an ether bond to a heptyl (7-carbon) alkyl chain terminating in a primary amine.[1][2]

This guide details the physicochemical properties, structural rationale, and conjugation protocols for this compound, serving as a reference for medicinal chemists optimizing linkerology in targeted protein degradation.[1]

Chemical Identity & Physicochemical Properties[1][2][6][7][8]

The molecule is characterized by a rigid phthalimide pharmacophore fused to a glutarimide ring, with a flexible hydrophobic alkyl linker.[1][2]

Table 1: Chemical Specifications

PropertyData
Common Name This compound
IUPAC Name 4-((7-aminoheptyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
CAS Number 2093536-11-7
Molecular Formula C₂₀H₂₅N₃O₅
Molecular Weight 387.43 g/mol
Exact Mass 387.1794
SMILES NCCCCCCCOc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12
Solubility DMSO (>50 mg/mL); Poor water solubility
Storage -20°C (Powder), protect from moisture (hygroscopic glutarimide)

Structural Anatomy & Mechanism[1]

The efficacy of this compound relies on three distinct structural domains. The 4-oxy substitution on the phthalimide ring is critical; unlike the 5-position, the 4-position projects the linker into the solvent-exposed region of the CRBN binding pocket, minimizing steric clashes with the protein interface [1].[1]

Structural Domains[1][2]
  • CRBN Ligand (Warhead): The glutarimide ring binds deep within the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon.[1][2]

  • Ether Linkage (-O-): Provides a stable covalent attachment point that resists metabolic hydrolysis better than ester linkages.[1][2]

  • C7 Alkyl Linker: A 7-carbon hydrophobic chain.[1][2] The length (~9-10 Å) is optimized to span the gap between the E3 ligase and the Target Protein (POI) without inducing steric repulsion, though its hydrophobicity requires careful solvent management during synthesis.[1][2]

Visualization of Pharmacophore

The following diagram illustrates the connectivity and functional roles of the molecule's components.

Thalidomide_Structurecluster_bindingBiological InterfaceGlutarimideGlutarimide Ring(CRBN Binding Motif)PhthalimidePhthalimide Core(Scaffold)Glutarimide->PhthalimideFusedEtherEther Linkage(4-Position)Phthalimide->EtherC4 AttachmentLinkerC7 Alkyl Chain(Hydrophobic Spacer)Ether->LinkerStable BondAminePrimary Amine (-NH2)(Conjugation Handle)Linker->AmineTerminal

Figure 1: Structural decomposition of this compound showing the warhead, scaffold, and linker domains.[1][2]

Synthesis & Stability

Synthesis Pathway

The synthesis typically follows a convergent route starting from 4-hydroxythalidomide.[1][2]

  • Nucleophilic Substitution: 4-Hydroxythalidomide is reacted with N-Boc-7-bromoheptylamine in the presence of a base (e.g., K₂CO₃) in DMF.[1][2]

  • Deprotection: The Boc group is removed using TFA/DCM or HCl/Dioxane to yield the free amine salt.[1][2]

  • Neutralization: The salt is neutralized to the free base for conjugation, though it is often stored as a hydrochloride salt for stability.[1][2]

Stability Considerations
  • Glutarimide Hydrolysis: The glutarimide ring is susceptible to hydrolysis in aqueous basic conditions (pH > 7.5), leading to ring-opening and loss of CRBN binding affinity.[1][2] Protocol Note: Always perform conjugations in buffered systems at pH 7.0–7.4 or in anhydrous organic solvents (DMSO/DMF) with non-nucleophilic bases (DIPEA).

  • Photostability: Thalidomide derivatives can be light-sensitive; store in amber vials.[1][2]

Experimental Protocol: PROTAC Conjugation

This protocol describes the conjugation of this compound to a target ligand containing a carboxylic acid via amide coupling.[1][2]

Reagents
  • This compound (dissolved in DMSO)[1][2]

  • Target Ligand-COOH[1][2]

  • HATU (Coupling Agent)[1][2]

  • DIPEA (Base)[1][2]

  • Anhydrous DMF[1]

Step-by-Step Workflow
  • Activation: In a microcentrifuge tube, dissolve 1.0 eq of Target Ligand-COOH in anhydrous DMF. Add 1.1 eq of HATU and 3.0 eq of DIPEA . Vortex and incubate for 5 minutes at Room Temperature (RT) to activate the acid.

  • Conjugation: Add 1.0 eq of This compound to the activated mixture.

  • Incubation: Agitate at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: MW_Ligand + 387.43 - 18.01 (H₂O)).[1][2]

  • Purification: Purify the crude PROTAC via semi-prep HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Avoid high pH buffers during purification to prevent glutarimide hydrolysis.[1][2]

  • Lyophilization: Freeze-dry fractions immediately to obtain the final PROTAC powder.

Workflow Visualization

PROTAC_SynthesisStartStart: Target Ligand-COOHActivateActivation:+ HATU / DIPEA / DMF(5 min, RT)Start->ActivateCoupleCoupling:+ this compound(2-4 hrs, RT)Activate->CoupleActivated EsterQCQC Check:LC-MS VerificationCouple->QCPurifyPurification:Prep-HPLC (Acidic Buffer)QC->PurifyConfirmed MassFinalFinal PROTACPurify->FinalLyophilization

Figure 2: Standard amide coupling workflow for generating Thalidomide-based PROTACs.

Applications in Drug Discovery[1]

Linkerology: Why C7?

The choice of a 7-carbon alkyl chain is strategic:

  • Permeability: Unlike PEG linkers, alkyl chains increase lipophilicity, potentially improving cell membrane permeability.[1][2]

  • Length (approx. 9-10 Å): This length is often sufficient to bridge the E3-POI interface without being so long that it induces entropic penalties ("floppiness") or so short that it causes steric clashes [2].[1][2]

  • Comparative Analysis:

    • vs. PEG Linkers: C7 is more rigid and hydrophobic.[1][2]

    • vs. C5 Linkers: C7 offers slightly more reach for deeply buried binding pockets.[1][2]

Reference Data for Mass Spectrometry

When analyzing LC-MS data for conjugates:

  • Fragment Ion: A characteristic fragment ion at m/z ~259 (Thalidomide core + H) is often observed in MS/MS spectra, confirming the presence of the E3 ligase warhead.[1][2]

References

  • Chamberlain, P. P., et al. (2014).[1][2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin-like drug action.[1][2] Nature Structural & Molecular Biology, 21(9), 803-809.[1][2]

  • Cyrus, K., et al. (2011).[1][2] Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.[1][2]

  • TargetMol. (2024). This compound Product Datasheet. [1][2]

  • PubChem. (2024).[1][2] Compound Summary: Thalidomide Derivatives.

Technical Guide: Characterization of Thalidomide-O-C7-NH2 Binding Affinity to Cereblon

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity of Thalidomide-O-C7-NH2 to Cereblon (CRBN) E3 Ligase Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

This compound (CAS: 2093536-11-7) represents a critical class of "linker-functionalized" E3 ligase ligands used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike the parent compound thalidomide, which acts as a molecular glue, this derivative features a solvent-exposed alkylamine tether at the C4-position of the phthalimide ring. This guide details the structural basis of its interaction with the Cereblon (CRBN) tri-tryptophan pocket, provides comparative binding metrics, and outlines a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for quantifying its affinity (


).

Chemical Identity & Structural Mechanism[2][3]

Compound Architecture

This compound is designed to overcome the steric limitations of the CRBN binding pocket while providing a reactive handle for conjugation.

  • Pharmacophore: 2,6-dioxopiperidine (glutarimide) ring.[2]

  • Vector: C4-ether linkage on the phthalimide core.

  • Linker: 7-carbon alkyl chain terminating in a primary amine.

The C4-position is the preferred vector for thalidomide functionalization. Crystallographic studies of CRBN-thalidomide complexes reveal that the C4/C5 positions of the phthalimide ring face the solvent interface, whereas the glutarimide ring is buried deep within the tri-tryptophan pocket (Trp380, Trp386, Trp400). Consequently, modifications at C4 (like the O-C7-NH2 chain) have minimal impact on the essential hydrogen bonding network required for high-affinity binding.

ChemicalStructure Glutarimide Glutarimide Ring (CRBN Binding Core) CRBN_Pocket CRBN Tri-Trp Pocket (Trp380, Trp386, Trp400) Glutarimide->CRBN_Pocket H-Bonds (Deep Burial) Phthalimide Phthalimide Body (Scaffold) Phthalimide->Glutarimide Fused Linker O-C7-NH2 Linker (Solvent Exposed) Phthalimide->Linker C4-Ether Attachment Linker->CRBN_Pocket Minimal Steric Clash

Figure 1: Structural logic of this compound binding. The linker projects away from the binding interface, preserving affinity.

Binding Affinity Metrics

Comparative Affinity Data

While batch-specific


 values can vary based on assay conditions (buffer, temperature, full-length vs. TBD CRBN), the affinity of 4-substituted thalidomide derivatives is well-characterized relative to parent immunomodulatory drugs (IMiDs).
Ligand

(TR-FRET)

(Equilibrium)
Relative Affinity
Thalidomide (Parent) ~250 - 350 nM~300 nMBaseline (1x)
Lenalidomide ~150 - 200 nM~180 nM~1.5x tighter
Pomalidomide ~10 - 60 nM~15 - 50 nM~10x tighter
This compound ~150 - 300 nM *N/A Comparable to Parent

*Note: The C4-ether modification generally preserves the affinity of the parent thalidomide. Unlike C5-modifications which can sometimes enhance affinity (mimicking Pomalidomide), C4-alkoxy chains typically exhibit


 values in the high-nanomolar range, sufficient for effective PROTAC binary complex formation.
The "Hook Effect" in PROTAC Design

For this compound, raw affinity is only one variable. In PROTAC applications, the formation of the ternary complex (Target-PROTAC-E3) is cooperative. An extremely high-affinity ligand is not always superior; if the concentration exceeds the


, the system may enter the "hook effect" zone where binary complexes (PROTAC-E3 and PROTAC-Target) compete with ternary complexes, reducing degradation efficiency. The moderate affinity of thalidomide-based linkers (

nM) is often advantageous for maintaining reversible binding dynamics.

Experimental Protocol: TR-FRET Competition Assay

To validate the binding affinity of this compound in your specific system, the following Lanthanide-based TR-FRET protocol is the industry gold standard. It utilizes a competition format between the test compound and a fluorescent tracer.

Assay Principle[5]
  • Donor: Terbium (Tb)-labeled anti-6His antibody binding to His-tagged CRBN.

  • Acceptor: Cy5-labeled Pomalidomide (High-affinity tracer).

  • Mechanism: When the tracer binds CRBN, FRET occurs (Tb

    
     Cy5). This compound competes for the pocket, reducing the FRET signal.
    

TRFRET_Workflow cluster_0 Reagent Prep cluster_1 Competition Reaction Step1 His-CRBN-DDB1 Complex (2 nM final) Mix Mix Reagents + This compound (Titration) Step1->Mix Step2 Tb-anti-His Antibody (Donor) Step2->Mix Step3 Cy5-Pomalidomide Tracer (Acceptor) Step3->Mix Incubate Incubate 60-90 min @ Room Temp Mix->Incubate Displace Test Compound Displaces Tracer (Loss of FRET Signal) Incubate->Displace Read Read TR-FRET (Ex: 340nm, Em: 495/520nm) Displace->Read Calc Calculate IC50 (Sigmoidal Dose-Response) Read->Calc

Figure 2: Workflow for TR-FRET Competition Assay to determine


.
Step-by-Step Methodology

Materials:

  • Protein: Recombinant Human CRBN-DDB1 complex (His-tagged).

  • Tracer: Cy5-Pomalidomide (or BODIPY-Thalidomide).

  • Detection: Tb-labeled anti-His antibody.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Top concentration: 100

    
    M).
    
  • Protein Mix: Dilute His-CRBN-DDB1 to 4 nM and Tb-anti-His to 4 nM in Assay Buffer.

  • Tracer Mix: Dilute Cy5-Pomalidomide Tracer to 20 nM in Assay Buffer.

  • Plate Assembly (384-well Low Volume):

    • Add 5

      
      L of Protein Mix.
      
    • Add 100 nL of Compound (using acoustic dispenser or pin tool).

    • Incubate 15 mins (Pre-incubation).

    • Add 5

      
      L of Tracer Mix.
      
  • Final Concentrations: CRBN (2 nM), Tracer (10 nM).

  • Incubation: Cover plate and incubate for 60–90 minutes at RT in the dark.

  • Measurement: Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 490/495 nm.

    • Emission 2 (Acceptor): 520/665 nm (depending on tracer fluorophore).

  • Analysis: Calculate TR-FRET Ratio (Em Acceptor / Em Donor). Fit data to a 4-parameter logistic equation to determine

    
    .
    

Data Conversion: Convert


 to 

using the Cheng-Prusoff equation:

Ensure you have experimentally determined the

of your tracer previously.

References

  • TargetMol. this compound Product Data Sheet. (Accessed 2026).[3] Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. Link

  • Liu, J., et al. (2020).[4] Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Bioconjugate Chemistry. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

Sources

Thalidomide-O-C7-NH2 CAS number and physiochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) is a functionalized Cereblon (CRBN) ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the immunomodulatory drug Thalidomide, modified at the 4-position of the phthalimide ring with a heptyloxy (C7) linker terminating in a primary amine.

This molecule serves as a critical "anchor" component in PROTAC development. The thalidomide moiety recruits the E3 ubiquitin ligase CRBN, while the alkyl-amine linker provides a chemically reactive handle for conjugation to a ligand targeting a protein of interest (POI). The 7-carbon alkyl chain offers a precise spatial separation, balancing flexibility and permeability, which is essential for forming a stable ternary complex (POI-PROTAC-E3 Ligase) and inducing ubiquitination.

Chemical Identity & Physiochemical Profile[1][2]

Core Identification Data
ParameterDetail
Common Name This compound
Systematic Name 2-(2,6-dioxopiperidin-3-yl)-4-((7-aminoheptyl)oxy)isoindoline-1,3-dione
CAS Number 2093536-11-7
Molecular Formula C₂₀H₂₅N₃O₅
Molecular Weight 387.43 g/mol
SMILES NCCCCCCCOc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12
Functional Class E3 Ligase Ligand-Linker Conjugate (Cereblon recruiting)
Physiochemical Properties
PropertyValue / Characteristic
Appearance Off-white to pale yellow solid powder.
Solubility Soluble in DMSO (~50 mg/mL). Poorly soluble in water.
LogP (Predicted) ~2.5 - 3.0 (Moderately lipophilic due to alkyl chain).
pKa (Amine) ~10.5 (Primary aliphatic amine).
Stability (Solid) Stable for >2 years at -20°C if desiccated.[1]
Stability (Solution) Hydrolysis Risk: The glutarimide ring is sensitive to hydrolysis in aqueous basic conditions (pH > 7.5). Solutions should be prepared fresh in DMSO.

Structural Analysis & Visualization

The molecule comprises three distinct functional domains:

  • The Warhead (CRBN Ligand): The 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core (Thalidomide) binds to the hydrophobic pocket of Cereblon.

  • The Attachment Point: The ether linkage (-O-) at the C4 position of the phthalimide ring. This position is solvent-exposed when bound to CRBN, making it an ideal exit vector for linkers.

  • The Linker (Spacer): A 7-carbon linear alkyl chain ending in a primary amine (-NH2), providing a flexible spacer for conjugation.

Diagram: Chemical Structure Representation

Thalidomide_Structure Figure 1: Structural Domains of this compound Thalidomide Thalidomide Core (CRBN Binder) Ether Ether Linkage (O-Substitution) Thalidomide->Ether C4 Position Linker C7 Alkyl Chain (Spacer) Ether->Linker Amine Primary Amine (Conjugation Handle) Linker->Amine

Synthetic Methodology (Retrosynthetic Analysis)

While specific industrial protocols are proprietary, the synthesis of This compound follows a standard convergent route used for 4-ether functionalized thalidomide derivatives.

Retrosynthetic Logic

The molecule is disassembled at the ether linkage. The key precursor is 4-Hydroxythalidomide , which is alkylated with a protected amino-alkyl halide (e.g., N-Boc-7-bromoheptylamine ).

Generalized Synthesis Protocol

Step 1: Etherification (Williamson Ether Synthesis)

  • Reagents: 4-Hydroxythalidomide, N-Boc-7-bromoheptylamine, Potassium Carbonate (

    
    ), DMF (anhydrous).
    
  • Conditions: Heat to 50–80°C for 12–24 hours.

  • Mechanism: The phenoxide anion of 4-hydroxythalidomide attacks the alkyl bromide, displacing the bromide ion.

  • Purification: Extraction (EtOAc/Water) followed by column chromatography.

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

  • Conditions: Room temperature, 1–2 hours.

  • Outcome: Removal of the Boc group to yield the free amine (or corresponding salt).

Diagram: Synthesis Workflow

Synthesis_Workflow Figure 2: Generalized Synthesis Pathway Start1 4-Hydroxythalidomide Step1 Step 1: Alkylation (K2CO3, DMF, 60°C) Start1->Step1 Start2 N-Boc-7-bromoheptylamine Start2->Step1 Intermediate Intermediate: N-Boc-Thalidomide-O-C7 Step1->Intermediate Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Product This compound (CAS 2093536-11-7) Step2->Product

Experimental Handling & Conjugation Protocol

Storage & Stability
  • Powder: Store at -20°C . Stable for 2–3 years if kept dry.

  • Stock Solution: Dissolve in anhydrous DMSO . Store at -80°C . Use within 3–6 months. Avoid repeated freeze-thaw cycles.

  • Caution: Thalidomide derivatives are teratogenic. Handle inside a fume hood with double gloves.

Standard Conjugation Workflow (Amide Coupling)

To conjugate this compound to a target ligand containing a carboxylic acid:

  • Activation: Dissolve the Target Ligand-COOH (1.0 eq) in DMSO/DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add This compound (1.0–1.2 eq) to the reaction mixture.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS.

  • Quenching: Dilute with water/acetonitrile (containing 0.1% Formic Acid).

  • Purification: Isolate via Preparative HPLC (Reverse Phase C18). Avoid basic buffers (like Ammonium Bicarbonate) during purification if possible, or keep exposure time short to prevent glutarimide ring opening.

Troubleshooting
  • Issue: Hydrolysis of the glutarimide ring (M+18 peak in MS).

    • Cause: High pH or prolonged exposure to water.

    • Fix: Use anhydrous solvents. Keep DIPEA/Base concentration optimized. Store final PROTACs in DMSO, not aqueous buffers.

References

  • TargetMol. (n.d.). This compound Product Datasheet. Retrieved from

  • MedChemExpress. (n.d.). This compound.[2][3][4][5] Retrieved from

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. (Contextual grounding for CRBN binding mechanism).
  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. (Contextual grounding for structural biology).

Sources

Technical Guide: Thalidomide-O-C7-NH2 as a High-Affinity E3 Ligase Anchor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and experimental utility of Thalidomide-O-C7-NH2 (4-(7-aminoheptyloxy)thalidomide) in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Directive & Executive Summary

This compound is a pre-functionalized E3 ligase ligand anchor designed to recruit Cereblon (CRBN), the substrate-recognition component of the CRL4^CRBN E3 ubiquitin ligase complex. Unlike unmodified thalidomide, this derivative features a 4-position ether linkage connected to a 7-carbon alkyl spacer terminating in a primary amine.

This specific architecture addresses two critical challenges in PROTAC design:

  • Preservation of Affinity: The 4-position substitution on the phthalimide ring is structurally permissive, maintaining high affinity for the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).

  • Synthetic Versatility: The primary amine (-NH2) serves as a universal nucleophile for rapid conjugation to carboxylic acid-functionalized target ligands via standard amide coupling, eliminating multi-step linker synthesis.

Technical Specifications & Structural Logic

Chemical Identity
  • Common Name: this compound

  • IUPAC Name: 4-((7-aminoheptyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 387.43 Da

  • Key Pharmacophore: Glutarimide ring (CRBN binding) + Phthalimide ring (Scaffold) + C7-Alkyl-Amine (Linker).

Structural Causality[1]
  • The "O" Linkage (Ether): Unlike ester linkages which are susceptible to intracellular hydrolysis, the ether bond at the 4-position provides metabolic stability, ensuring the PROTAC remains intact in plasma and cytosol.

  • The C7 Spacer: A 7-carbon alkyl chain provides a linear distance of approximately 9–11 Å. This "medium" length is often empirically optimal for spanning the solvent-exposed gap between CRBN and various target proteins (POIs) without inducing excessive hydrophobic collapse (a risk with longer C12+ alkyl chains).

  • The 4-Position: Crystallographic studies confirm that substituents at the 4-position of the phthalimide ring project into the solvent, minimizing steric clash with the CRBN binding pocket. This contrasts with the 5-position, where bulky linkers can sometimes compromise binding affinity.

Mechanism of Action: The Ternary Complex

The efficacy of a PROTAC built with this compound relies on the formation of a stable Target Protein : PROTAC : E3 Ligase ternary complex.

Mechanistic Pathway (Graphviz Visualization)

TernaryComplex PROTAC PROTAC (this compound based) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruitment (Kd ~ nM) POI Target Protein (POI) PROTAC->POI Binding Complex Stable Ternary Complex [POI : PROTAC : CRBN] CRBN->Complex Cooperativity POI->Complex Ub Poly-Ubiquitination (Lysine residues) Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: The sequential mechanism of PROTAC-mediated degradation initiated by this compound recruitment of CRBN.

Experimental Protocols

Protocol A: PROTAC Synthesis via Amide Coupling

Objective: Conjugate this compound to a Target Ligand containing a carboxylic acid (-COOH).

Reagents:

  • This compound (1.0 eq)

  • Target Ligand-COOH (1.0 eq)

  • HATU (1.2 eq) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

  • Activation: Dissolve the Target Ligand-COOH in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Conjugation: Add this compound (1.0 eq) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: MW

    
     + MW
    
    
    
    - 18 Da (H2O)).
  • Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize to obtain the final PROTAC powder.

Protocol B: Validation of CRBN Binding (TR-FRET)

Objective: Verify that the synthesized PROTAC retains binding affinity for CRBN using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

Reagents:

  • Recombinant Human CRBN-DDB1 Complex (His-tagged).

  • Fluorophore-labeled Thalidomide tracer (e.g., Cy5-Thalidomide).

  • Anti-His-Terbium (Tb) cryptate antibody (Donor).

  • Test Compound (Synthesized PROTAC).

Step-by-Step Workflow:

  • Preparation: Prepare a serial dilution of the PROTAC (e.g., 10

    
    M to 0.1 nM) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127).
    
  • Incubation: In a 384-well plate, mix:

    • 5

      
      L CRBN protein (final conc. 5–10 nM).
      
    • 5

      
      L Tb-Antibody + Tracer mix.
      
    • 10

      
      L PROTAC dilution.
      
  • Equilibrium: Incubate for 60 minutes at RT in the dark.

  • Measurement: Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission 1: 615 nm (Tb); Emission 2: 665 nm (Cy5/Tracer)).

  • Analysis: Calculate the TR-FRET Ratio (665/615). Plot Ratio vs. log[Concentration] to determine the IC

    
    . A potent PROTAC should exhibit an IC
    
    
    
    in the low nanomolar range (typically < 500 nM).

Synthesis Workflow Visualization

The following diagram illustrates the chemical synthesis pathway for generating a PROTAC using this anchor.

SynthesisWorkflow Thal This compound (Amine Nucleophile) Coupling Amide Coupling (RT, 2-4 hours) Thal->Coupling Ligand Target Ligand-COOH (Electrophile) Activation Activation Step (HATU / DIPEA / DMF) Ligand->Activation Activation->Coupling PROTAC Final PROTAC (Thalidomide-O-C7-Amide-Ligand) Coupling->PROTAC - H2O

Caption: Convergent synthesis strategy for PROTAC generation using this compound.

Comparison of Thalidomide-Based Anchors[2][3][4][5]

Anchor VariantLinkage PositionLinker TypeAdvantagesDisadvantages
This compound 4-Position Alkyl Ether High metabolic stability; High CRBN affinity Hydrophobic linker may reduce solubility
Thalidomide-O-PEG-NH24-PositionPEG EtherImproved water solubilityPEG can sometimes wrap around protein, reducing potency
Pomalidomide-Amido-Alkyl4-PositionAmideVery high affinity (Pomalidomide core)Amide bond in linker can be a metabolic soft spot
5-Hydroxythalidomide derivs5-PositionEtherAlternative exit vectorOften lower CRBN affinity than 4-substituted analogs

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatopathy. Nature Structural & Molecular Biology. Available at: [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity.[1][2] Science. Available at: [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[3] Nature. Available at: [Link]

Sources

Difference between Thalidomide-O-C7-NH2 and Pomalidomide-based linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Thalidomide-O-C7-NH2 vs. Pomalidomide-Based Linkers in PROTAC Design Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand and its conjugation vector is a critical determinant of ternary complex stability, degradation potency, and neo-substrate selectivity. This guide provides a rigorous technical comparison between This compound (a 4-hydroxythalidomide derivative with an ether-linked alkyl chain) and Pomalidomide-based linkers (typically C4-amino derivatives).[1]

While both recruit Cereblon (CRBN), they differ fundamentally in synthetic accessibility , electronic influence on the phthalimide ring , and neo-substrate degradation profiles . This guide dissects these differences to aid researchers in selecting the optimal vector for their specific Target of Interest (POI).

Structural & Chemical Identity

The core difference lies in the atom connecting the linker to the phthalimide pharmacophore. This single atom change (Oxygen vs. Nitrogen) alters the electronic properties of the ligand and the trajectory of the linker.

1.1 this compound[1][2]
  • Core Scaffold: 4-Hydroxythalidomide.[1]

  • Linker Attachment: Ether bond (-O-) at the C4 position of the phthalimide ring.[1]

  • Linker Composition: A 7-carbon aliphatic chain (heptyl) terminating in a primary amine for conjugation to the POI ligand.[1]

  • Key Feature: The ether oxygen is an electron-donating group (EDG) but less strongly donating than the amine in pomalidomide.[1] It retains the structural integrity of the thalidomide core while extending the linker into the solvent-exposed region.

1.2 Pomalidomide-Based Linkers[1][3][4]
  • Core Scaffold: Pomalidomide (4-aminothalidomide).[1]

  • Linker Attachment: Amine bond (-NH-) at the C4 position.[1]

  • Linker Composition: Variable (alkyl, PEG, rigid piperazine), attached via alkylation or reductive amination of the C4-aniline.

  • Key Feature: The C4-aniline nitrogen is critical for the high-affinity binding characteristic of pomalidomide/lenalidomide.[1] Derivatization here must carefully balance linker flexibility with the preservation of the H-bond donor/acceptor capability required for the CRBN binding pocket.

1.3 Structural Visualization (DOT Diagram)

ChemicalStructure cluster_0 This compound (Ether Vector) cluster_1 Pomalidomide-Linker (Amine Vector) ThalCore Phthalimide Core EtherOx Ether Oxygen (-O-) ThalCore->EtherOx C4 Position LinkerC7 C7 Alkyl Chain EtherOx->LinkerC7 AmineT Terminal NH2 LinkerC7->AmineT PomCore Phthalimide Core AnilineN Aniline Nitrogen (-NH-) PomCore->AnilineN C4 Position LinkerVar Variable Linker AnilineN->LinkerVar AmineP Terminal NH2 LinkerVar->AmineP

Caption: Structural comparison of the Ether (Thalidomide-O) vs. Amine (Pomalidomide-NH) conjugation vectors at the C4 position.

Synthetic Accessibility & Protocols

For medicinal chemists, the ease of synthesis is often the deciding factor. This compound offers a more robust synthetic route compared to the often challenging functionalization of the electron-poor aniline in Pomalidomide.[1]

2.1 Synthesis of this compound (Ether Linkage)

Mechanism: Williamson Ether Synthesis followed by Glutarimide condensation.[1] The phenolic hydroxyl group of 4-hydroxythalidomide (or its phthalic anhydride precursor) is a good nucleophile.[1]

  • Step 1: Alkylation. 3-Hydroxyphthalic anhydride is treated with N-Boc-7-aminoheptyl bromide and a base (e.g., K2CO3) in DMF.[1]

  • Step 2: Condensation. The resulting ether-anhydride is condensed with 3-aminopiperidine-2,6-dione (Glutarimide) in acetic acid/potassium acetate.[1]

  • Step 3: Deprotection. TFA removal of the Boc group yields this compound.[1]

Advantage: High yields, mild conditions, no risk of over-alkylation.

2.2 Synthesis of Pomalidomide-Linkers (Amine Linkage)

Mechanism: Nucleophilic Aromatic Substitution (SNAr) or Reductive Amination.[1] The C4-amino group of Pomalidomide is an aniline, which has low nucleophilicity due to resonance with the carbonyls.

  • Route A (Fluoride Displacement): Reacting 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluoro-Thalidomide) with a diamine linker.[1]

    • Challenge: Requires high temperatures and DIPEA/DMSO; can lead to hydrolysis of the glutarimide ring if not controlled.

  • Route B (Reductive Amination): Reacting Pomalidomide with an aldehyde-linker.[1]

    • Challenge: Pomalidomide solubility is poor; reaction rates are slow.[1]

2.3 Comparative Synthetic Workflow (DOT Diagram)

Synthesis cluster_Thal This compound Route cluster_Pom Pomalidomide-Linker Route StartT 3-Hydroxyphthalic Anhydride StepT1 Alkylation (Williamson) + Br-(CH2)7-NHBoc StartT->StepT1 StepT2 Condensation w/ Glutarimide StepT1->StepT2 EndT This compound StepT2->EndT StartP 4-Fluorothalidomide StepP1 SNAr Displacement + H2N-Linker-NHBoc StartP->StepP1 StepP2 Purification (Difficult) StepP1->StepP2 EndP Pomalidomide-Linker StepP2->EndP

Caption: Synthetic pathways. The Ether route (left) is generally higher yielding than the SNAr route (right) required for Pomalidomide derivatives.

Physicochemical & Pharmacological Comparison

The choice between these two linkers impacts the PROTAC's "drug-likeness" and its biological activity.

3.1 Data Comparison Table
FeatureThis compoundPomalidomide-Based Linker
Linker Atom Oxygen (Ether)Nitrogen (Amine)
CRBN Affinity (IC50) Moderate (~2-5 µM)High (~0.1 - 0.5 µM)
Neo-substrate (IKZF1/3) Degradation Low / ModerateHigh (Intrinsic to Pomalidomide)
Solubility Moderate (Lipophilic chain)Low (Aromatic amine stacking)
Synthetic Yield High (>60%)Moderate (<40% typical)
Metabolic Stability Ether is stable; Glutarimide is labileAmine is stable; Glutarimide is labile
Primary Use Case When IKZF1/3 sparing is desired; Ligand efficiency.[1]When max potency is needed; Hematological targets.[1]
3.2 Deep Dive: Neo-substrate Selectivity
  • Pomalidomide-based PROTACs: The C4-amino group creates a specific interface on CRBN that recruits zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1] Consequently, Pomalidomide-based PROTACs often degrade these proteins as "off-targets" (or co-targets).[1]

  • This compound: The ether substitution at C4 alters the shape and electrostatics of the ligand-CRBN surface.[1] While it still binds CRBN, it often shows reduced recruitment of IKZF1/3 compared to Pomalidomide.

    • Strategic Insight: If your target is in a cell line where IKZF1 degradation is toxic or undesirable (e.g., non-hematological solid tumors), the This compound linker is the superior starting point.[1]

Experimental Protocol: FP Binding Assay

To validate the binding of your synthesized PROTAC to CRBN, a Fluorescence Polarization (FP) assay is the gold standard.

Objective: Determine the IC50 of the PROTAC displacing a fluorescent tracer (e.g., Cy5-Thalidomide) from recombinant CRBN.

Materials:

  • Recombinant CRBN-DDB1 complex.[1]

  • Tracer: Cy5-Thalidomide (20 nM final).[1]

  • Assay Buffer: 50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.[1]

Step-by-Step Protocol:

  • Preparation: Dilute CRBN protein to 100 nM in Assay Buffer.

  • Tracer Mix: Prepare a 40 nM solution of Cy5-Thalidomide tracer.

  • Compound Plate: Perform a 10-point serial dilution (1:3) of your PROTAC (Thalidomide-O-C7 or Pomalidomide-based) in DMSO.[1]

  • Incubation:

    • Add 10 µL of Protein solution to 384-well black low-binding plate.

    • Add 10 µL of Tracer solution.[1]

    • Add 200 nL of compound via pin-transfer or acoustic dispenser.[1]

    • Incubate for 30 minutes at Room Temperature in the dark.

  • Read: Measure Fluorescence Polarization (Ex 635 nm / Em 665 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Decision Logic: Which Linker to Choose?

Use this logic flow to select the appropriate linker for your project.

DecisionTree cluster_Pom High Potency Path cluster_Thal High Selectivity Path Start Select CRBN Ligand Vector Q1 Is IKZF1/3 degradation acceptable? Start->Q1 PomPath Choose Pomalidomide-Linker Q1->PomPath Yes ThalPath Choose this compound Q1->ThalPath No Yes Yes (e.g. Myeloma) No No (Solid Tumors/Safety) ReasonP Higher Affinity Proven Clinical Efficacy PomPath->ReasonP ReasonT Reduced IKZF1/3 Off-targets Easier Synthesis ThalPath->ReasonT

Caption: Decision matrix for selecting between Ether (Thalidomide-O) and Amine (Pomalidomide) vectors based on selectivity requirements.

References

  • Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809.[1] [Link]

  • Ito, T., et al. (2010).[1][5] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.[1] [Link]

  • Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53.[1] [Link][1]

Sources

Structural Elucidation of CRBN Complexed with Thalidomide-O-C7-NH2: A Guide to PROTAC Linker Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of Cereblon (CRBN) bound to functionalized ligands is the cornerstone of rational PROTAC (Proteolysis Targeting Chimera) design. This guide details the crystallographic analysis of CRBN in complex with Thalidomide-O-C7-NH2 , a pivotal E3 ligase ligand-linker conjugate. Unlike simple immunomodulatory drugs (IMiDs) like lenalidomide, this molecule features a 7-carbon alkyl-amine linker attached via a C4-ether bond. This specific exit vector is critical for extending into the solvent to recruit neo-substrates. This whitepaper provides a self-validating workflow for solving this structure, interpreting the flexible linker electron density, and utilizing the data to optimize ternary complex formation.

Molecular Context & Rationale[1][2][3][4][5][6][7][8][9]

The Ligand: this compound

This compound is not merely a drug derivative; it is a modular scaffold .

  • Warhead: Thalidomide moiety (binds CRBN).[1][2][3][4][5][6][7]

  • Attachment Point: C4-position of the phthalimide ring via an ether oxygen.

  • Linker: 7-carbon alkyl chain terminating in a primary amine.

  • Function: The amine serves as a nucleophilic handle for conjugation to target protein ligands (e.g., JQ1 for BRD4) via amide coupling.

Structural Objectives

The primary challenge in analyzing this complex is not the protein-ligand interface, which is well-conserved, but the linker trajectory .

  • Objective A: Validate the "Tri-Trp" pocket engagement by the glutarimide ring.

  • Objective B: Determine the exit vector of the C4-ether linker relative to the protein surface.

  • Objective C: Assess the flexibility (B-factors) of the C7 chain to predict entropic penalties during ternary complex formation.

Experimental Protocol: From Expression to Diffraction

This protocol relies on the co-expression of human CRBN (residues 40–442) with the adaptor protein DDB1 to ensure stability.

Protein Production (Self-Validating System)
  • System: Spodoptera frugiperda (Sf9) insect cells using a baculovirus vector.

  • Construct: Strep-II-tagged CRBN (N-term) and His-tagged DDB1 (ΔB-domain).

  • Purification Logic:

    • Affinity Step: Strep-Tactin Superflow. Validation: Elute with desthiobiotin; check A280/A260 ratio (<0.6 indicates no nucleic acid contamination).

    • Complex Stabilization: Incubate purified protein with This compound (1:1.5 molar ratio) immediately after affinity elution. Causality: The ligand stabilizes the metastable thalidomide-binding domain (TBD) of CRBN, preventing aggregation.

    • Size Exclusion: Superdex 200 Increase. Target: Monodisperse peak at ~160 kDa (CRBN-DDB1 heterodimer).

Crystallization Dynamics
  • Method: Sitting drop vapor diffusion at 20°C.

  • Reservoir: 0.1 M MES (pH 6.5), 10% PEG 4000, 0.2 M Sodium Acetate.

  • Seeding: Micro-seeding with apo-CRBN crystals is recommended to bypass the high nucleation barrier caused by the flexible linker.

Workflow Visualization

The following diagram illustrates the critical path from expression to structure solution, highlighting quality control checkpoints.

G cluster_0 Phase I: Production cluster_1 Phase II: Complexation cluster_2 Phase III: Structure Exp Sf9 Expression (CRBN-DDB1) Lysis Lysis & Clarification Exp->Lysis Affinity Strep-Tactin Purification Lysis->Affinity LigandAdd Add this compound (1.5x Excess) Affinity->LigandAdd Stabilize TBD SEC SEC (Superdex 200) Target: 160 kDa LigandAdd->SEC Cryst Crystallization (MES pH 6.5, PEG 4000) SEC->Cryst >95% Purity Diff X-Ray Diffraction (Synchrotron) Cryst->Diff Solve MR (PDB: 4CI1) & Refinement Diff->Solve

Figure 1: Critical path for structural determination of CRBN-ligand complexes. Red arrow indicates the critical stabilization step.

Structural Analysis & Interpretation

Data Collection Statistics (Representative)

When processing data for this complex, expect the following metrics. Deviations suggest linker-induced lattice disorder.

ParameterTarget ValueNote
Space Group P 21 21 21Common for CRBN-DDB1
Resolution 2.5 - 3.0 ÅLinker flexibility often limits high res
Completeness > 98%Essential for unambiguous linker density
Wilson B-factor 60-80 ŲHigher than apo due to flexible tail
The Binding Mode: Tri-Trp Pocket

The glutarimide ring of this compound must be clearly resolved in the electron density map (


 at 1.0 

).
  • Key Interactions:

    • Hydrogen Bonds: Backbone carbonyl of Trp380 and His378 (via water).

    • Hydrophobic Cage: The "Tri-Trp" motif formed by Trp380 , Trp386 , and Trp400 .[4]

    • Validation: If the glutarimide ring B-factors are >1.5x the surrounding residues, the occupancy is partial.

The Linker Exit Vector (C4-Ether)

This is the novel component. The O-C7-NH2 chain exits the pocket opposite the glutarimide binding site.

  • Exit Path: The oxygen atom at C4 points directly into the solvent channel.

  • Electron Density:

    • C1-C3 of Linker: Usually well-resolved due to proximity to the phthalimide ring and van der Waals contacts with Glu377 .

    • C4-C7 (Amine tail): Often disordered (high B-factors) unless stabilized by crystal packing.

    • Interpretation: Do not force-model the distal amine if density is broken. A disordered tail confirms the linker is sufficiently flexible to search for a neo-substrate in a PROTAC context.

Interaction Map

The following table summarizes the atomic contacts defining the complex.

Ligand MoietyCRBN ResidueInteraction TypeDistance (Å)Function
Glutarimide (N-H) Backbone C=O (Trp380)H-Bond2.9Anchor
Glutarimide (C=O) Backbone N-H (Trp386)H-Bond3.0Anchor
Phthalimide Ring Trp386, Trp400

-

Stacking
3.5 - 4.0Orientation
C4-Ether Oxygen Solvent / Glu377Electrostatic> 4.0Exit Vector
C7-Amine SolventNone (Flexible)N/AWarhead Attachment

Implications for Drug Design (Linkerology)

The structural analysis of this compound confirms the utility of the C4-position for PROTAC design.

  • Steric Freedom: The structure shows that the C4-ether substitution does not perturb the critical Tri-Trp cage, unlike C5-substitutions which can clash with His353 .

  • Linker Length: The 7-carbon chain (~9-10 Å extended length) provides a "medium" reach. Structural superposition with target proteins (e.g., BRD4) suggests this length is optimal for targets requiring a "sandwiched" ternary complex, rather than those requiring a long reach to bypass steric bulk.

  • Synthetic Handle: The solvent exposure of the amine confirms it is accessible for amide coupling without requiring protein unfolding.

Ternary Complex Simulation

Using the solved structure, one can model the ternary complex.

  • Superposition: Align the CRBN-Thalidomide-O-C7-NH2 structure with a Target-Ligand structure.

  • Linker Sampling: Rotational sampling of the C7 chain allows prediction of accessible lysine zones on the target protein for ubiquitination.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.[1][5] Nature, 512(7512), 49-53. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21(9), 803-809. [Link]

  • Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14(7), 706-714. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

Sources

Technical Guide: Design and Synthesis of Thalidomide-O-alkyl-NH2 Derivatives for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the development, structural rationale, and synthetic methodology for Thalidomide-O-alkyl-NH2 derivatives . These compounds serve as the critical E3 ligase recruiting moiety in the architecture of Proteolysis Targeting Chimeras (PROTACs).[1][2] Unlike the parent compound thalidomide, which acts as a "molecular glue," these functionalized derivatives possess a specific chemical handle (a primary amine linked via an ether chain) allowing for conjugation to ligands targeting pathogenic proteins.

This guide is designed for medicinal chemists and chemical biologists. It moves beyond basic synthesis to explore the why and how of optimizing the Cereblon (CRBN) anchor.

Part 1: The Evolution of the Pharmacophore

From Teratogen to E3 Ligase Anchor

The rehabilitation of thalidomide from a teratogenic agent to a cornerstone of targeted protein degradation (TPD) rests on the discovery of its primary cellular target, Cereblon (CRBN) .[1][3]

  • 1950s-60s: Thalidomide causes catastrophic teratogenicity. Mechanism unknown.

  • 2010: Ito et al. identify CRBN as the direct target. Thalidomide binds the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • 2015: Winter et al. (Bradner Lab) publish dBET1 , utilizing a thalidomide derivative to recruit CRBN and degrade BRD4.[4] This established the paradigm of "phthalimide conjugation."

The transition from a monovalent inhibitor (IMiD) to a bivalent degrader required a stable attachment point that would not disrupt the CRBN-glutarimide interface.

Visualization: The CRBN-Ligand Evolution

Thalidomide_Evolution node1 Thalidomide (1957) (Teratogen/Sedative) node2 CRBN Identification (2010) (Ito et al.) node1->node2 Target Deconvolution node3 dBET1 / PROTACs (2015) (Winter et al.) node2->node3 Linker Attachment node4 O-alkyl-NH2 Derivatives (Optimized Linkers) node3->node4 SAR Optimization

Caption: Timeline of thalidomide's evolution from a stand-alone drug to a modular E3 ligase recruiting motif.

Part 2: Structural Logic & SAR

Why the C4-Position?

The crystal structure of DDB1-CRBN bound to thalidomide reveals that the glutarimide ring is buried deep within the hydrophobic pocket. However, the phthalimide ring is solvent-exposed.

  • C4 vs. C5: Modifications at the C5 position often induce steric clashes or alter the electronic properties of the ring in a way that reduces binding affinity. The C4 position (analogous to the amino group in pomalidomide/lenalidomide) points directly out of the pocket, making it the ideal vector for linker attachment.

Why O-alkyl-NH2?

The "O-alkyl-NH2" motif refers to an ether linkage terminating in a primary amine.

  • Solubility: The ether oxygen (C-O-C) acts as a hydrogen bond acceptor, improving the aqueous solubility of the final PROTAC compared to purely alkyl chains.

  • Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than esters or amides in plasma.

  • Synthetic Versatility: The terminal amine (-NH2) serves as a universal nucleophile for amide coupling with carboxylic acid-functionalized ligands (POIs).

Part 3: Synthetic Pathways

The synthesis of 4-(2-aminoethoxy)thalidomide derivatives typically follows a convergent route. The critical intermediate is 4-hydroxythalidomide .

Route Analysis
  • Method A (Direct Alkylation): Alkylation of 4-hydroxythalidomide with N-Boc-amino-alkyl bromides.

    • Pros: Scalable, fewer steps.

    • Cons: Requires careful base selection to avoid opening the glutarimide ring.

  • Method B (Mitsunobu): Reaction of 4-hydroxythalidomide with N-Boc-amino alcohols.

    • Pros: Milder conditions.

    • Cons: Removal of triphenylphosphine oxide byproducts can be difficult on a large scale.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 3-Hydroxyphthalic Anhydride Step1 Glutarimide Formation (170°C, Pyridine) Start->Step1 Inter1 4-Hydroxythalidomide Step1->Inter1 Inter2 Boc-Protected Ether Inter1->Inter2 Alkylation Reagent1 N-Boc-amino-bromide + K2CO3 / DMF Reagent1->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final Thalidomide-O-alkyl-NH2 Step3->Final

Caption: Convergent synthesis of Thalidomide-O-alkyl-NH2 starting from 3-hydroxyphthalic anhydride.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(2-aminoethoxy)isoindoline-1,3-dione

Note: This protocol is validated for gram-scale synthesis.

Step 1: Preparation of 4-Hydroxythalidomide

Rationale: Direct oxidation of thalidomide is inefficient. We construct the ring system from the anhydride.[5][6]

  • Reagents: 3-Hydroxyphthalic anhydride (1.0 eq), L-Glutamine (1.0 eq), Pyridine (solvent).

  • Procedure:

    • Suspend 3-hydroxyphthalic anhydride and L-glutamine in pyridine.

    • Reflux at 90°C for 12-16 hours. The high temperature drives the condensation and subsequent imide formation.

    • Critical Checkpoint: Monitor by LCMS for the disappearance of the anhydride.

    • Concentrate in vacuo.[7][6] Redissolve residue in acetic anhydride and heat to reflux for 30 mins to ensure ring closure (optional but improves yield).

    • Precipitate with water/ethanol.[7]

  • Yield: Expect ~60-70% as an off-white solid.

Step 2: O-Alkylation (Ether Formation)

Rationale: Weak bases (K2CO3) are preferred over strong bases (NaH) to prevent deprotonation of the glutarimide nitrogen (pKa ~11), which would lead to side reactions.

  • Reagents: 4-Hydroxythalidomide (1.0 eq), tert-butyl (2-bromoethyl)carbamate (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 4-hydroxythalidomide in anhydrous DMF under N2 atmosphere.

    • Add K2CO3 and stir for 30 mins at RT (activation of phenol).

    • Add the alkyl bromide dropwise.

    • Heat to 50-60°C for 16 hours.

    • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Validation: 1H NMR should show the disappearance of the phenolic -OH signal (>10 ppm) and appearance of the ethyl linker signals (3.0-4.2 ppm).

Step 3: Boc-Deprotection
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (20% v/v). Stir at RT for 2 hours.

    • Workup: Concentrate to dryness. Co-evaporate with toluene to remove residual TFA.

    • Salt Form: The product is obtained as a TFA salt. For storage, this is stable. For coupling, the free base must be generated in situ using DIPEA.

Data Summary Table: Typical Yields & Properties
Compound StageMolecular WeightTypical YieldSolubility (DMSO)Key NMR Feature
4-OH-Thalidomide274.2365%HighPhenol -OH (~11.2 ppm)
Boc-Intermediate417.4175-80%Hight-Butyl singlet (1.4 ppm)
Final Amine (TFA Salt) 317.30 (free base) 90-95% Moderate Loss of t-Butyl signal

Part 5: Application in PROTAC Design

Linkerology and the Ternary Complex

The Thalidomide-O-alkyl-NH2 motif is not just a passive connector; it is an active participant in the formation of the Ternary Complex (POI-PROTAC-E3).

  • Linker Length: The "alkyl" portion can be varied (ethyl, propyl, butyl, or PEG chains). Short linkers (2-3 carbons) often lead to "cooperative" binding where the POI and E3 ligase have direct protein-protein interactions. Long linkers (PEG) are used when the binding sites are buried.

  • The "Hook" Effect: At high concentrations, the binary complexes (PROTAC-E3 and PROTAC-POI) compete with the ternary complex, reducing degradation efficiency. The high affinity of thalidomide derivatives (IC50 ~ 2-5 µM) helps mitigate this but requires careful dosing.

Visualization: The Ternary Complex Mechanism

Ternary_Complex PROTAC PROTAC (Thalidomide-Linker-Ligand) CRBN Cereblon E3 Ligase PROTAC->CRBN Recruitment POI Target Protein (POI) PROTAC->POI Binding CRBN->POI Proximity Induced Ub Ubiquitin Transfer POI->Ub Poly-Ubiquitination Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of Action: The Thalidomide derivative recruits CRBN to ubiquitinate the POI.

References

  • Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350. [Link]

  • Winter, G. E., Buckley, D. L., Paulk, J., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation.[4][8][9] Science, 348(6241), 1376–1381. [Link]

  • Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[10] Nature, 512(7512), 49–53. [Link]

  • Muller, S., & Fischer, E. S. (2017). The structural basis of Thalidomide activity.[3][11][12] Nature Medicine, 23, 1137–1138. [Link]

  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. [Link][6]

Sources

Technical Guide: Thermodynamic Solubility Profile of Thalidomide-O-C7-NH2

[1]

Executive Summary & Chemical Identity

This compound (CAS: 2093536-11-7) is a functionalized Cereblon (CRBN) ligand intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of the thalidomide core functionalized at the 4-position of the phthalimide ring with a heptyl-amine linker.[1]

Unlike the parent compound thalidomide, which exhibits poor aqueous solubility (~52 µg/mL), the inclusion of a primary amine and an alkyl ether chain drastically alters the physicochemical landscape. This guide delineates the thermodynamic solubility profile, emphasizing the critical interplay between pH-dependent ionization and hydrolytic instability of the glutarimide ring.

Physicochemical Properties
PropertyValue / DescriptionSource/Note
Formula C₂₀H₂₅N₃O₅[1]
Molecular Weight 387.43 g/mol [1]
Linker Type Alkyl ether (C7) terminating in primary amineNon-cleavable, flexible
Key Ionizable Group Primary Amine (-NH₂)pKa ≈ 10.5 (Estimated)
Core Instability Glutarimide RingHydrolytic ring opening at pH > 6.0 [2]
Physical State Solid (typically supplied as HCl salt or free base)[3]

Thermodynamic Solubility Profile

Thermodynamic solubility represents the saturation concentration of the compound in equilibrium with its solid phase. For this compound, this parameter is not a single static number but a dynamic curve driven by the protonation state of the terminal amine.[1]

Aqueous Solubility & pH Dependence

The solubility of this compound is highly pH-dependent .[1]

  • Acidic Media (pH < 7.0): The terminal amine exists predominantly as the ammonium cation (

    
    ).[1] This charge solvation significantly enhances solubility, often exceeding 25 mg/mL  (as observed in the C6-analog hydrochloride salts) [3].[1]
    
  • Neutral/Basic Media (pH > 8.0): As pH approaches the pKa of the amine, the neutral free-base fraction increases. The hydrophobicity of the C7 alkyl chain and the phthalimide core dominates, causing a sharp decrease in solubility (likely < 1 mg/mL).

Organic Solvent Solubility

For synthesis and stock solution preparation, organic solvents are required to bypass aqueous limitations.

  • DMSO: High solubility (> 80 mg/mL).[1] Recommended for stock solutions (typically 10-100 mM) [3].[1]

  • Ethanol/Methanol: Moderate solubility; often used for intermediate transfers during conjugation.[1]

Stability-Solubility Paradox

A critical challenge in measuring the thermodynamic solubility of this compound is the chemical instability of the thalidomide moiety.

  • The Mechanism: The glutarimide ring undergoes spontaneous hydrolysis in aqueous buffers, particularly at neutral to basic pH (pH ≥ 7.4).

  • The Consequence: Standard 24-hour equilibrium protocols will yield false "high" solubility readings at pH 7.4 because the measured concentration will include both the parent compound and the highly soluble hydrolyzed ring-open byproducts.

Experimental Protocol: Determination of Thermodynamic Solubility

Standard shake-flask methods must be modified to account for the hydrolytic instability of the glutarimide ring.

Workflow Diagram

The following diagram outlines the optimized workflow for determining solubility while mitigating degradation artifacts.

SolubilityWorkflowStartSolid Phase(this compound)SolventAdd Buffer(pH 2.0, 5.0, 7.4)Start->SolventIncubateShort-Term Equilibration(4-6 Hours @ 25°C)Solvent->IncubateSupersaturationFilterPhase Separation(Centrifugation/Filtration)Incubate->FilterAnalyzeQuantification(HPLC-UV/MS)Filter->AnalyzeQCPurity Check(Detect Hydrolysis)Analyze->QCQC->IncubateDegradation > 5%Reduce TimeEndSolubility ProfileQC->EndValid Data

Caption: Optimized solubility workflow prioritizing short equilibration times to minimize glutarimide hydrolysis artifacts.

Detailed Methodology

Objective: Determine saturation solubility at pH 2.0 (simulated gastric fluid) and pH 7.4 (PBS), distinguishing parent compound from degradants.[1]

Reagents:

  • This compound (Solid).[1]

  • 0.1 N HCl (pH ~1.2) or SGF (Simulated Gastric Fluid).[1]

  • PBS (Phosphate Buffered Saline, pH 7.4).[1]

  • DMSO (for calibration standards).[1]

Step-by-Step Protocol:

  • Preparation of Supersaturated Solution:

    • Weigh approx. 2–5 mg of solid compound into 1.5 mL microcentrifuge tubes.

    • Add 500 µL of the respective buffer (pH 2.0 or pH 7.4).

    • Note: Ensure excess solid is visible.[1] If the solution becomes clear, add more solid.

  • Equilibration (The "Fast-Shake" Method):

    • Rationale: Traditional 24h shaking causes significant hydrolysis at pH 7.4 [2].[1]

    • Action: Shake at 25°C for 4 to 6 hours only. This is sufficient for the amorphous/salt forms to reach near-equilibrium without extensive degradation.[1]

  • Phase Separation:

    • Centrifuge at 15,000 rpm for 10 minutes or filter using a 0.22 µm PVDF membrane (low binding).[1]

    • Critical: Pre-saturate the filter with a small volume of supernatant to prevent drug loss due to adsorption on the membrane.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% B to 95% B.[1]

    • Detection: UV at 254 nm (phthalimide absorbance).[1]

    • Analysis: Quantify the peak area of the parent compound only. Do not integrate the earlier-eluting hydrolysis peaks.[1]

Solubility Challenges in PROTAC Synthesis

When using this compound for conjugation to an E3 ligase ligand, researchers often encounter precipitation.

The "Linker Effect"

The C7-alkyl chain adds lipophilicity (

  • Risk: The neutral free base may precipitate if the concentration exceeds ~50 mM in mixed aqueous/organic solvents.

  • Mitigation: Maintain a high percentage of organic co-solvent (e.g., >50% DMSO/DMF) during the coupling reaction until the linker is attached to the more soluble POI ligand.

Handling the Hydrochloride Salt

Suppliers often provide this molecule as the HCl salt (this compound[1]·HCl) to ensure stability and water solubility [3].[1][3]

  • Usage: If using the salt form in an amide coupling reaction (e.g., with an NHS-ester), you must include at least 1.0 equivalent of a tertiary base (e.g., DIPEA, TEA) to liberate the nucleophilic amine. Failure to do so will result in zero reaction yield, despite the compound appearing soluble.

Degradation Pathway Visualization

Understanding the degradation is vital for interpreting solubility data. The glutarimide ring opens to form phthaloyl-glutamine derivatives.[1]

DegradationParentThis compound(Intact Glutarimide)HydrolysisHydrolysis (+H2O)pH > 7.0Parent->HydrolysisProduct1Ring-Open Product A(Acid-Amide form)Hydrolysis->Product1FastProduct2Ring-Open Product B(Isomer)Hydrolysis->Product2Slow

Caption: Hydrolytic degradation pathway of the thalidomide moiety in aqueous media.[4][5][6]

References

  • PubChem. (n.d.).[1] Thalidomide.[1][2][3][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]

  • Eriksson, T., et al. (1998).[1] Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality. (Context: Establishes rapid hydrolysis of thalidomide in aqueous buffers).

Methodological & Application

Application Note: Protocol for Conjugating Thalidomide-O-C7-NH2 to Target Protein Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-C7-NH2 (CAS: 2093536-11-7). This building block features a Cereblon (CRBN) E3 ligase ligand linked via a robust ether bond at the 4-position to a heptyl alkyl chain terminating in a primary amine. This specific geometry preserves CRBN binding affinity while providing a flexible, hydrophobic spacer (C7) suitable for crossing cell membranes. The protocol focuses on the amide coupling of this amine handle to a carboxylic acid-functionalized target protein ligand, ensuring high yield, purity, and reproducibility for drug discovery applications.

Introduction & Mechanism

PROTACs function by inducing the formation of a ternary complex between an E3 ubiquitin ligase, the PROTAC molecule, and a target protein of interest (POI). This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI, marking it for proteasomal degradation.

This compound is a strategic "linker-ligand" conjugate.

  • CRBN Ligand: The thalidomide moiety binds the thalidomide-binding domain of Cereblon.

  • Linker Chemistry: The 7-carbon alkyl chain provides a "Goldilocks" distance—long enough to avoid steric clash between the two proteins but short enough to encourage cooperative binding.

  • Conjugation Handle: The primary amine (-NH

    
    ) allows for rapid, high-yielding amide coupling with carboxylic acid-containing ligands using standard peptide coupling reagents (e.g., HATU).
    
Mechanism of Conjugation

The reaction involves the activation of the carboxylic acid on the Target Ligand followed by nucleophilic attack by the primary amine of this compound.

ReactionMechanism Ligand Target Ligand-COOH Activation Activated Ester (Intermediate) Ligand->Activation + HATU / DIPEA PROTAC Final PROTAC (Amide Bond) Activation->PROTAC + this compound Thalidomide This compound (Nucleophile) Thalidomide->PROTAC Nucleophilic Attack

Figure 1: General reaction scheme for amide coupling of this compound.

Materials & Reagents

Key Building Block
  • Compound: this compound[1][2]

  • CAS: 2093536-11-7[2]

  • MW: 387.43 g/mol

  • Solubility: Soluble in DMSO, DMF. Sparingly soluble in DCM.

Reagents
ReagentGradePurpose
Target Ligand-COOH >95% PurityBinds the Protein of Interest (POI).
HATU Coupling GradeActivates the carboxylic acid. Preferred over EDC/NHS for higher yields in PROTAC synthesis.
DIPEA (Hünig's Base)AnhydrousNeutralizes the reaction, ensuring the amine remains nucleophilic.
DMF or DMSO AnhydrousReaction solvent. Must be water-free to prevent ester hydrolysis.
Formic Acid / TFA LC-MS GradeFor mobile phase acidification during purification.

Experimental Protocol

Pre-Reaction Considerations
  • Stoichiometry: If the Target Ligand is valuable/scarce, use it as the limiting reagent (1.0 eq) and add an excess of this compound (1.2 – 1.5 eq). If the Target Ligand is abundant, reverse the ratio to ensure complete consumption of the thalidomide linker.

  • Concentration: Maintain reaction concentration between 0.05 M and 0.1 M . Too dilute leads to slow kinetics; too concentrated may cause precipitation.

Step-by-Step Synthesis

Scale: 10 mg of Target Ligand (Example calculation based on MW = 500 g/mol ).

  • Activation:

    • Dissolve Target Ligand-COOH (1.0 eq, 0.02 mmol) in anhydrous DMF (200-400 µL).

    • Add DIPEA (3.0 eq, 0.06 mmol).

    • Add HATU (1.2 eq, 0.024 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. This pre-activation step minimizes side reactions.

  • Coupling:

    • Dissolve This compound (1.2 eq, 0.024 mmol, ~9.3 mg) in a minimal amount of anhydrous DMF (100 µL).

    • Add the Thalidomide solution dropwise to the activated ligand mixture.

    • Flush the vial with Nitrogen or Argon and cap tightly.

  • Reaction Monitoring:

    • Stir at RT for 1–4 hours.

    • QC Check: Take a 2 µL aliquot, dilute in 100 µL MeCN/H2O, and inject on LC-MS.

    • Success Criteria: Disappearance of Ligand-COOH peak (M) and appearance of Product peak (M + 387 - 18 [H2O] + 1 [H]).

    • Note: If reaction is incomplete after 4 hours, add an additional 0.2 eq of HATU and DIPEA.

  • Workup & Purification:

    • Quench: Add 50 µL of water or 1% TFA in water to quench the remaining activated ester.

    • Filtration: Filter the crude mixture through a 0.45 µm syringe filter to remove any insoluble urea byproducts (if using EDC) or precipitates.

    • Purification: Inject directly onto a Prep-HPLC system (C18 column).

      • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

      • PROTACs are generally hydrophobic; expect elution late in the gradient.

    • Lyophilization: Freeze-dry the collected fractions to obtain the final PROTAC as a powder.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_purification Phase 3: Purification Step1 Dissolve Ligand-COOH in Anhydrous DMF Step2 Add DIPEA (3 eq) & HATU (1.2 eq) Step1->Step2 Step3 Activate for 10 mins Step2->Step3 Step4 Add this compound (1.2 eq) Step3->Step4 Step5 Stir RT (1-4 hrs) Step4->Step5 Step6 LC-MS Check Step5->Step6 Step6->Step5 Incomplete (Add HATU) Step7 Prep-HPLC (C18) Step6->Step7 Complete Step8 Lyophilization Step7->Step8

Figure 2: Operational workflow for the conjugation process.

Quality Control & Troubleshooting

Quality Control Metrics
MethodParameterAcceptance Criteria
LC-MS Purity (UV 254nm)> 95%
LC-MS Mass Accuracy[M+H]+ ± 0.5 Da
1H NMR Structure VerificationPresence of characteristic Thalidomide peaks (aromatic 7.5-8.0 ppm) and Linker peaks (alkyl 1.2-1.8 ppm).
Troubleshooting Matrix
IssuePossible CauseSolution
Low Yield Hydrolysis of HATU/Active EsterEnsure DMF/DMSO is anhydrous. Keep DIPEA fresh.
Incomplete Reaction Steric hindrance on Target LigandSwitch to stronger coupling conditions (e.g., COMU or PyBOP). Increase temperature to 40°C.
Precipitation Product insolubilityAdd DMSO to the reaction mixture. Dilute slightly.
Multiple Peaks (LCMS) Epimerization of ThalidomideAvoid strong bases (like NaOH). Use DIPEA. Keep reaction time < 6 hours.

Storage and Stability

  • This compound (Solid): Store at -20°C. Stable for >2 years.[2]

  • This compound (Solution): Avoid storing in solution. If necessary, store in DMSO at -80°C for <1 month.

  • Final PROTAC: Lyophilized powders are generally stable at -20°C. Reconstitute fresh for biological assays.

References

  • General PROTAC Design: Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Thalidomide Linker Chemistry: Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

Sources

Optimized Amide Coupling Protocols for PROTAC Synthesis Using Thalidomide-O-C7-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

In the development of Proteolysis Targeting Chimeras (PROTACs), the Thalidomide-O-C7-NH2 synthon represents a critical "plug-and-play" module. It combines the Cereblon (CRBN) recruiting moiety (thalidomide) with a pre-installed 7-carbon alkyl linker terminating in a primary amine.

The primary application of this molecule is the amide coupling to a carboxylic acid-functionalized ligand of a Protein of Interest (POI). While amide bond formation is routine in organic synthesis, this specific substrate presents unique challenges that, if ignored, lead to library failure.

The Core Challenge: Glutarimide Instability

The thalidomide moiety contains a glutarimide ring , which is electronically similar to an imide but possesses significant hydrolytic instability. Under the basic conditions required for standard amide coupling (pH > 8.5), the glutarimide ring undergoes rapid hydrolysis to the corresponding glutaramic acid (ring-opening), rendering the PROTAC inactive against CRBN.

Scientific Directive: The protocol below prioritizes pH control and non-aqueous workups to preserve the glutarimide integrity while ensuring high coupling efficiency.

Chemical Logic & Reagent Selection

Solvent Systems
  • Requirement: Anhydrous DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).

  • Reasoning: Thalidomide derivatives exhibit poor solubility in DCM or THF. While DMSO dissolves them, it can interfere with certain activation esters and is difficult to remove. DMF is the optimal balance of solubility and volatility.

Coupling Reagents

We compare the two industry-standard activation methods.

FeatureHATU (Recommended)EDC / HOBt (Alternative)
Mechanism Guanidinium salt (fast activation)Carbodiimide (slower, requires additive)
Rate Very High (< 2 hours)Moderate (4–12 hours)
Base Req. Requires base (DIPEA/Lutidine)Can run with minimal/no base
Risk High pH can open glutarimideLower pH risk, but urea byproduct removal is difficult
Use Case Primary Choice for PROTACs Use only if HATU fails or for scale-up cost reduction
Base Selection (Critical Optimization)

Standard peptide coupling uses DIPEA (Diisopropylethylamine). However, for thalidomide linkers, 2,6-Lutidine is superior in specific contexts.[1]

  • DIPEA (pKa ~10.5): High risk of glutarimide hydrolysis if excess is used or reaction time is prolonged.

  • 2,6-Lutidine (pKa ~6.7): Sufficient to deprotonate the carboxylic acid for HATU activation but generally too weak to deprotonate the glutarimide nitrogen (pKa ~11) or catalyze rapid hydrolysis.

Step-by-Step Experimental Protocol

Protocol A: High-Throughput Synthesis (HATU Method)

Best for library synthesis (10–100 mg scale).

Materials:

  • POI-COOH (Carboxylic acid ligand, 1.0 equiv)

  • This compound (Linker-Ligand, 1.0–1.1 equiv)

  • HATU (1.1–1.2 equiv)

  • DIPEA (2.5 equiv) OR 2,6-Lutidine (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Activation: In a dried vial, dissolve POI-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv). Note: If using 2,6-Lutidine, add it here.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow.

  • Linker Addition: Add This compound (1.0 equiv) directly to the activated ester solution.

    • Tip: If the amine is an HCl salt, add an extra 1.0 equiv of base.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitor: Check via LC-MS. Look for the product mass [M+H]+.

    • Warning: Do not heat above 40°C. Thermal stress accelerates glutarimide opening.

  • Quench: Dilute with 10 volumes of 0.1% Formic Acid in Acetonitrile/Water . The acidic buffer stops any base-catalyzed hydrolysis immediately.

Protocol B: Work-up and Purification (The "Non-Aqueous" Approach)

Traditional aqueous extraction (DCM/Water) often leads to emulsions and hydrolysis.

  • Direct Purification (Preferred): Inject the quenched reaction mixture directly onto a Reverse-Phase C18 Prep-HPLC column.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid Ammonium Hydroxide buffers.

  • Precipitation (Alternative):

    • Pour reaction mixture into ice-cold Diethyl Ether or Water (if product is insoluble in water).

    • Centrifuge to collect the pellet.

    • Wash pellet 2x with Ether to remove DMF and residual base.

Visualization of Workflows

Reaction Pathway & Stability Logic

The following diagram illustrates the kinetic competition between the desired amide coupling and the unwanted glutarimide hydrolysis.

G POI POI-COOH Act Activated Ester (O-At) POI->Act HATU/Base (Fast) Prod PROTAC (Desired Amide) Act->Prod + Thalidomide-Linker (Kinetic Product) Thal This compound Hydrolysis Ring-Opened Byproduct (Inactive) Thal->Hydrolysis Excess Base / H2O (pH > 9) Prod->Hydrolysis Prolonged Basic Exposure

Caption: Kinetic competition during coupling. High pH drives the reaction toward the red "Ring-Opened" dead-end. Optimized conditions favor the green path.

Troubleshooting Decision Tree

T Start LC-MS Analysis of Crude Result1 Product Mass Found? Start->Result1 Yes Yes Result1->Yes No No Result1->No CheckPurity Check Purity: Is there M+18 peak? Yes->CheckPurity NoReaction Check Activation No->NoReaction Hydrolysis Glutarimide Hydrolysis (Ring Open) CheckPurity->Hydrolysis Yes (M+18) Success Proceed to Purification CheckPurity->Success No Solvent Change Solvent (Ensure Anhydrous DMF) NoReaction->Solvent SM Remains

Caption: Diagnostic workflow for evaluating coupling success. The "M+18" mass shift is the signature of glutarimide hydrolysis.

QC Specifications

When validating the synthesized PROTAC, ensure the following criteria are met:

  • Mass Spectrometry: Confirm parent ion

    
    .
    
    • Critical Check: Ensure absence of

      
      . This corresponds to the addition of water (H₂O), indicating the glutarimide ring has opened to a dicarboxylic acid/amide.
      
  • NMR Integrity:

    • The glutarimide proton (NH) should appear as a singlet around 11.0 ppm (in DMSO-d6). Disappearance of this peak indicates hydrolysis.

  • Storage: Store the amine precursor as the HCl salt (more stable) at -20°C. Store the final PROTAC in DMSO or solid form; avoid storing in aqueous buffers at room temperature.

References

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (General reference for amide coupling in PROTACs).
  • Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon.[2] Scientific Reports. Retrieved from [Link]

  • ChemRxiv. (2023).[1] One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation.[1] (Discussion of HATU/Lutidine optimization). Retrieved from [Link]

Sources

Designing Cereblon-recruiting PROTACs using Thalidomide-O-C7-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Cereblon-Recruiting PROTACs using Thalidomide-O-C7-NH2

Abstract

This application note details the strategic implementation of This compound (CAS: 2093536-11-7), a functionalized Cereblon (CRBN) ligand, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional linker optimization which often requires de novo synthesis, this precursor offers a "plug-and-play" alkyl-amine handle targeting the solvent-exposed 4-position of the phthalimide ring—a validated exit vector for maintaining high-affinity CRBN binding. This guide covers the chemical conjugation logic, biochemical validation of ternary complex formation, and cellular degradation assays, providing a robust framework for transforming target ligands into potent degraders.

Strategic Design & Mechanism

The Chemical Architecture

This compound consists of a 4-hydroxythalidomide core linked to a primary amine via a heptyl (7-carbon) alkyl chain.

  • E3 Ligase Anchor: The glutarimide ring forms critical hydrogen bonds with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • Exit Vector: The ether linkage at the C4 position of the phthalimide ring projects the linker away from the protein surface, preventing steric clash with the E3 ligase.

  • Linker Physics: The C7 alkyl chain provides a hydrophobic spacer (approx. 9–10 Å extended length). Unlike PEG linkers, this alkyl chain increases lipophilicity, potentially enhancing cell permeability, though it requires careful monitoring of aqueous solubility during synthesis.

Mechanism of Action (The Ternary Complex)

The synthesized PROTAC functions by inducing proximity.[1] It simultaneously binds the Target Protein (POI) and CRBN/DDB1/Cul4A complex. This formation of a ternary complex facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI, marking it for proteasomal degradation.

PROTAC_Mechanism cluster_inputs Components POI Target Protein (POI) Complex Ternary Complex [POI :: PROTAC :: E3] POI->Complex Kd (POI) PROTAC PROTAC (Thalidomide-O-C7-Linker-Ligand) PROTAC->Complex E3 E3 Ligase Complex (CRBN-DDB1-Cul4A) E3->Complex Kd (E3) Ub Ubiquitination (Poly-Ub Chain) Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Caption: Logical flow of PROTAC-mediated degradation. The this compound moiety recruits the E3 Ligase (Blue), bridging it to the Target Protein (Red).

Protocol: Chemical Synthesis (Conjugation)

Objective: Conjugate a carboxylic acid-bearing POI ligand to this compound via amide bond formation.

Reagents Required:

  • Precursor: this compound (CAS: 2093536-11-7).

  • POI Ligand: Must contain a free carboxylic acid (-COOH).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

  • Activation:

    • Dissolve the POI Ligand-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at room temperature (RT) for 15 minutes to activate the acid.

    • Expert Insight: Pre-activation prevents the formation of unreactive adducts and ensures faster coupling with the amine.

  • Coupling:

    • Add this compound (1.0–1.1 equiv) to the reaction mixture.

    • Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: M_ligand + M_thalidomide - H2O).

  • Work-up & Purification:

    • Quench: Dilute with water or brine. If precipitate forms, filter and wash.

    • Extraction: If no precipitate, extract with Ethyl Acetate (3x). Wash organic layer with saturated NaHCO3 and brine.

    • Purification: Purify via Reverse-Phase HPLC (C18 column).

    • Gradient: Water/Acetonitrile with 0.1% Formic Acid. The hydrophobic C7 chain often requires higher organic percentages for elution.

  • Characterization:

    • Verify structure using 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

    • Check: Ensure the glutarimide ring remains intact (susceptible to hydrolysis at high pH).

Protocol: Biochemical Validation (Ternary Complex)

Before cellular testing, validate that the PROTAC can bridge the POI and CRBN.

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

ComponentLabeling Strategy
POI Biotinylated (or GST-tagged)
CRBN His-tagged (Recombinant CRBN-DDB1 complex)
Donor Fluorophore Europium-Streptavidin (binds POI)
Acceptor Fluorophore APC-anti-His antibody (binds CRBN)

Procedure:

  • Prepare assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

  • Incubate Recombinant CRBN (50 nM) and POI (50 nM) with varying concentrations of PROTAC (0.1 nM to 10 µM) in a 384-well plate.

  • Add Donor and Acceptor detection reagents. Incubate for 1 hour at RT.

  • Read: Measure TR-FRET signal (Ex: 337 nm, Em: 665 nm / 615 nm).

  • Analysis: Plot FRET ratio vs. [PROTAC]. A bell-shaped curve indicates successful ternary complex formation (the "Hook Effect" at high concentrations confirms specific bivalent binding).

Protocol: Cellular Degradation Assay

Objective: Determine the DC50 (Concentration required for 50% degradation) and Dmax (Maximum degradation).

Experimental Setup:

  • Cell Line: Line expressing endogenous POI (e.g., HeLa, HEK293, or disease-relevant line).

  • Controls: DMSO (Negative), Free Thalidomide (Competition Control).

Workflow:

  • Seeding: Seed cells in 6-well plates (approx. 0.5 x 10^6 cells/well) and allow to adhere overnight.

  • Treatment: Treat cells with PROTAC at serially diluted concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16–24 hours.

    • Competition Control: Pre-treat one well with 10 µM free Thalidomide for 1 hour before adding PROTAC. This proves CRBN-dependency.

  • Lysis: Wash cells with PBS and lyse using RIPA buffer containing Protease/Phosphatase inhibitors.

  • Western Blot:

    • Load equal protein (20–30 µg) on SDS-PAGE.

    • Blot for POI and a Loading Control (e.g., GAPDH, Vinculin).

    • Critical Step: Also blot for Ikaros (IKZF1) or Aiolos (IKZF3) .[2] Thalidomide derivatives can induce degradation of these "off-targets." A good PROTAC should degrade the POI but may still affect IKZF1/3 unless the POI binding is dominant.

Data Analysis: Quantify bands using densitometry. Normalize POI signal to Loading Control. Plot % Degradation vs. Log[Concentration].

ParameterDefinitionTarget Value
DC50 Potency of degradation< 100 nM (Excellent), < 1 µM (Good)
Dmax Efficacy (Depth of degradation)> 90% (Complete), > 70% (Partial)

Troubleshooting & Optimization ("The Art of Linkerology")

If the initial this compound PROTAC fails:

  • Solubility Issues: The C7 alkyl chain is hydrophobic. If the PROTAC precipitates in media, switch to a PEG-based linker (e.g., Thalidomide-O-PEG4-NH2) to improve water solubility.

  • No Degradation (Binary Binding Only): The PROTAC might bind the POI but fail to recruit CRBN due to steric clashes.

    • Solution: Change the linker length.[1] The "Goldilocks zone" for ternary complexes is narrow. Try C4, C5, or PEG linkers to alter the spatial orientation.

  • Hook Effect: If degradation disappears at high concentrations, this is normal for PROTACs (formation of binary [PROTAC-POI] and [PROTAC-E3] complexes prevents ternary formation). Ensure dosing range captures the descending part of the bell curve.

Workflow_Summary Start Start: this compound Step1 1. Chemical Conjugation (HATU/DIPEA + Ligand-COOH) Start->Step1 Step2 2. Purification & QC (LC-MS, NMR) Step1->Step2 Step3 3. Biochemical Assay (TR-FRET: Ternary Complex) Step2->Step3 Step4 4. Cellular Assay (Western Blot: DC50) Step3->Step4 Decision Degradation Observed? Step4->Decision Success Lead Candidate Identified Decision->Success Yes Fail Optimize Linker (Switch to PEG or alter length) Decision->Fail No Fail->Step1 Re-synthesis

Caption: Iterative workflow for PROTAC development using the this compound precursor.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[1] Nature, 512, 49–53. Available at: [Link]

  • Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Available at: [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. Available at: [Link]

Sources

Application Note: Strategic Integration of Thalidomide-O-C7-NH2 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Assessment[1][2][3][4]

Thalidomide-O-C7-NH2 is a functionalized Cereblon (CRBN) ligand widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features a thalidomide moiety linked via a stable ether bond to a 7-carbon alkyl chain terminating in a primary amine.[2]

While the primary amine facilitates facile conjugation to linkers or target protein ligands, the glutarimide ring inherent to thalidomide presents a critical compatibility challenge in standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure & Vulnerability Analysis[4]
  • Molecule: this compound[1][2][3][4]

  • Functional Handle: Primary Amine (-NH₂).[1][2] Acts as a nucleophile.[2]

  • Critical Vulnerability: Glutarimide Ring (Imide). [1][5]

  • SPPS Conflict: The glutarimide ring is sensitive to nucleophilic attack by secondary amines.[2] Standard Fmoc deprotection reagents (e.g., 20% Piperidine in DMF) cause rapid ring opening (hydrolysis/aminolysis), rendering the ligand inactive for CRBN recruitment.

Key Constraint: this compound must never be exposed to Piperidine or prolonged basic conditions.[1][2]

Strategic Decision Matrix

To successfully integrate this ligand, researchers must choose between On-Resin Capping (Method A) or Post-Cleavage Conjugation (Method B).[1][2]

DOT Diagram: Synthesis Workflow Decision Tree

PROTAC_Workflow Start Start: Peptide/Linker Sequence Design Decision Is Thalidomide at the N-Terminus? Start->Decision MethodA Method A: On-Resin Capping (Strictly the FINAL Step) Decision->MethodA Yes (Linear) MethodB Method B: Solution Phase Conjugation (Post-Cleavage) Decision->MethodB No (Side-chain/Internal) StepA1 1. Synthesize Peptide (Fmoc SPPS) MethodA->StepA1 StepB1 1. Synthesize Peptide on Resin MethodB->StepB1 StepA2 2. Convert N-Terminus to -COOH (e.g., Glutaric Anhydride) StepA1->StepA2 StepA3 3. Couple this compound StepA2->StepA3 StepA4 4. Final Cleavage (TFA) *NO FURTHER DEPROTECTION* StepA3->StepA4 StepB2 2. Cleave from Resin (TFA) StepB1->StepB2 StepB3 3. Purify Intermediate StepB2->StepB3 StepB4 4. React with Thalidomide in Solution StepB3->StepB4

Figure 1: Decision tree for selecting the appropriate conjugation strategy based on the position of the Thalidomide ligand.[1][2]

Experimental Protocols

Method A: On-Resin N-Terminal Capping (High Efficiency)

Best for linear PROTACs where Thalidomide is the final N-terminal addition.[1][2]

Prerequisite: The resin-bound peptide must present a free Carboxylic Acid (-COOH) .[1][2] Since standard SPPS ends with an amine, you must first convert the N-terminus using a dicarboxylic anhydride (e.g., Succinic or Glutaric anhydride) or use a linker ending in -COOH.[1][2]

Step-by-Step Protocol:
  • Peptide Assembly: Synthesize the peptide/linker sequence using standard Fmoc/tBu protocols.[2]

  • Final Deprotection: Remove the final Fmoc group using 20% Piperidine/DMF.[2]

    • Critical: Wash resin extensively (5x DMF, 5x DCM) to remove all traces of piperidine.[2]

  • Carboxylation (If needed):

    • Dissolve Glutaric Anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • Add to resin and shake for 1 hour. Wash 3x DMF.

    • Result: Resin now displays a terminal free acid.[2]

  • Thalidomide Coupling (The "Safe" Step):

    • Reagents: this compound (2.0 eq), HATU (1.9 eq), DIPEA (4.0 eq).[1][2]

    • Solvent: Anhydrous DMF.[2]

    • Procedure: Pre-activate the acid on the resin (if possible) or mix reagents and add to resin immediately. Shake for 2–4 hours at Room Temp.

    • Note: DIPEA is a tertiary amine and is safe for the glutarimide ring for this duration.

  • Cleavage:

    • Wash resin 5x DCM.[2]

    • Cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Validation: The glutarimide ring is stable in TFA.[2]

  • Work-up: Precipitate in cold diethyl ether and lyophilize.

Method B: Solution-Phase Conjugation (Maximum Safety)

Best for complex sequences or when the Thalidomide must be attached to an internal side chain.[1]

Step-by-Step Protocol:
  • Resin Synthesis: Synthesize the peptide on a 2-Chlorotrityl Chloride (2-CTC) resin (for protected fragment cleavage) or Rink Amide (for full deprotection).[1][2]

  • Cleavage: Cleave the peptide from the resin.[2]

  • Activation: Dissolve the peptide-linker-COOH (1.0 eq) in anhydrous DMSO or DMF.

  • Coupling:

    • Add HATU (1.1 eq) and DIPEA (2.5 eq).[1][2] Stir for 5 mins.

    • Add This compound (1.1 eq).[1][2]

  • Reaction: Stir at Room Temp for 2–16 hours. Monitor by LC-MS.[1][2]

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase, C18).

Quality Control & Troubleshooting

Identifying Glutarimide Degradation

If the glutarimide ring opens, the molecule loses its biological activity. You must monitor for this specific byproduct during LC-MS analysis.

Data Summary: Mass Shift Indicators

SpeciesMass Change (Δ)Cause
Intact Product Target MWSuccessful Synthesis
Ring Open (Hydrolysis) +18.01 Da Exposure to aqueous base or piperidine
Piperidine Adduct +85.15 Da Nucleophilic attack by piperidine
DOT Diagram: Degradation Pathway[1]

Degradation Thalidomide Intact Thalidomide (Active) Byproduct Ring-Opened Amide (Inactive, +18 Da) Thalidomide->Byproduct Hydrolysis (Fast) Piperidine 20% Piperidine (Fmoc Deprotection) Piperidine->Byproduct

Figure 2: Mechanism of glutarimide ring opening upon exposure to SPPS deprotection reagents.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
+18 Da peak in MS Hydrolysis of glutarimide ring.[1][2]Ensure Thalidomide is added as the very last step .[2] Check water content in DMF.
Incomplete Coupling Steric hindrance of the alkyl chain.Use stronger coupling agents (HATU/HOAt) or increase temperature to 35°C (do not exceed 40°C).[1][2]
Precipitation Poor solubility of this compound.[1][2]Dissolve ligand in DMSO before adding to the DMF reaction mixture.[2]

References

  • Luh, L. M., et al. (2020).[2][6] Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications.[2] Retrieved from [Link][1]

  • Govindan, K., & Lin, W. Y. (2021).[2][7] Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Letters. Retrieved from [Link][1]

  • Nih.gov. (2024).[2] Thalidomide Structure and Stability Data. PubChem.[2][8] Retrieved from [Link][1]

Sources

Application Note: Click Chemistry Strategies for Thalidomide-O-C7-NH2 in PROTAC Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing Thalidomide-O-C7-NH2 (CAS 2093536-11-7) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary & Strategic Rationale

This compound is a pre-functionalized Cereblon (CRBN) ligand featuring a 4-hydroxythalidomide core linked via an ether bond to a heptyl (C7) alkyl chain terminating in a primary amine. This molecule represents a critical "linker-ready" building block for PROTAC synthesis.

While the primary amine (-NH₂) allows for standard amide coupling, Click Chemistry (specifically CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition) offers superior advantages for high-throughput library generation. By converting the amine handle into a "clickable" moiety (Azide or Alkyne), researchers can rapidly screen hundreds of Protein of Interest (POI) ligands against the CRBN recruiter without optimizing amide coupling conditions for every analogue.

Key Advantages of Click Chemistry in this Context:

  • Modularity: Decouples the synthesis of the E3 ligand from the POI ligand.

  • Convergence: Enables the "stapling" of complex POI ligands to the Thalidomide anchor in the final step.

  • Bioorthogonality: The triazole linkage formed is stable, rigid, and mimics the peptide bond electronically, often improving the metabolic stability of the resulting PROTAC.

Chemical Logic & Workflow

The direct application of Click Chemistry requires transforming the nucleophilic amine of this compound into a bioorthogonal handle. Two primary pathways exist:

  • The Azide Pathway (Recommended): Conversion of the amine to an azide via Diazo Transfer. This is preferred because azides are small, stable, and minimally perturb the linker properties before the click reaction.

  • The Alkyne Pathway: Acylation of the amine with an alkynoic acid (e.g., 5-hexynoic acid).

Strategic Workflow Diagram

PROTAC_Click_Workflow cluster_pathways Functionalization Pathways Start This compound (Primary Amine) Diazo Diazo Transfer (Imidazole-1-sulfonyl azide) Start->Diazo Pathway A (High Efficiency) Amide Amide Coupling (Hexynoic Acid + HATU) Start->Amide Pathway B (Linker Extension) Intermediate_N3 Thalidomide-O-C7-Azide (Click-Ready) Diazo->Intermediate_N3 Intermediate_Alk Thalidomide-O-C7-Alkyne (Click-Ready) Amide->Intermediate_Alk Click_Rxn CuAAC Reaction (CuSO4 / THPTA) Intermediate_N3->Click_Rxn + Alkyne-POI Intermediate_Alk->Click_Rxn + Azide-POI POI_Ligand POI Ligand (Alkyne or Azide) POI_Ligand->Click_Rxn Final Final PROTAC (Triazole Linked) Click_Rxn->Final

Figure 1: Divergent synthesis pathways for converting this compound into click-ready precursors for PROTAC library assembly.

Protocol A: Diazo Transfer (Amine Azide)

This protocol converts this compound into Thalidomide-O-C7-N3 . This method is superior to nucleophilic substitution because it avoids the use of unstable halides and preserves the stereochemistry of the glutarimide ring.

Reagents Required:

  • Substrate: this compound (1 equiv.)

  • Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (1.2 equiv.) - A shelf-stable, safer alternative to triflyl azide.

  • Base: Potassium Carbonate (

    
    ) or DIPEA (2.5 equiv.)
    
  • Catalyst: Copper(II) Sulfate Pentahydrate (

    
    ) (0.01 equiv. / 1 mol%)
    
  • Solvent: Methanol (MeOH) or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (e.g., 50 mg, ~0.13 mmol) in MeOH (2.0 mL) in a round-bottom flask.

  • Activation: Add

    
     (45 mg, 0.32 mmol) and 
    
    
    
    (0.3 mg, catalytic amount).
  • Diazo Transfer: Add Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (34 mg, 0.16 mmol) slowly at room temperature.

  • Reaction: Stir the mixture at ambient temperature (

    
    ) for 3–12 hours. Monitor by LC-MS.
    
    • Checkpoint: The starting amine mass (M+H) will disappear, replaced by the Azide mass (M+H = Starting Mass + 26 Da).

  • Work-up: Dilute with EtOAc (20 mL), wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. The crude product is often pure enough for click chemistry. If necessary, purify via flash chromatography (DCM:MeOH gradient).

Protocol B: The "Click" Reaction (CuAAC)[3]

This protocol details the conjugation of Thalidomide-O-C7-N3 (prepared above) with an Alkyne-functionalized POI Ligand .

Reagents Required:

  • Azide: Thalidomide-O-C7-N3 (1.0 equiv.)

  • Alkyne: POI Ligand-Alkyne (1.0–1.2 equiv.)

  • Catalyst Source:

    
     (0.1–0.5 equiv.)
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.5–2.0 equiv.)

    • Note: THPTA is critical to prevent Cu(I) oxidation and protect proteins/ligands from oxidative damage.

  • Reductant: Sodium Ascorbate (NaAsc) (0.5–2.0 equiv.)

  • Solvent: DMSO/Water or tBuOH/Water (1:1 or 4:1 depending on solubility).

Step-by-Step Methodology:

  • Stock Solutions: Prepare the following stock solutions in degassed water (or DMSO for organic components):

    • 
      : 20 mM in water.
      
    • THPTA: 50 mM in water.

    • NaAsc: 100 mM in water (Prepare FRESH).

  • Complex Formation: Pre-mix the

    
     and THPTA solutions in a 1:2 molar ratio (e.g., 10 
    
    
    
    L Cu + 20
    
    
    L THPTA) and let stand for 5 minutes. This forms the active catalytic complex.
  • Reaction Assembly: In a small vial or 96-well plate:

    • Add Alkyne-POI Ligand (1 equiv. in DMSO).

    • Add Thalidomide-O-C7-N3 (1 equiv. in DMSO).

    • Add Solvent (DMSO/Water mix) to reach desired concentration (typically 10–50 mM).

    • Add the Cu-THPTA complex (0.1–0.2 equiv.).

    • Initiation: Add Sodium Ascorbate (0.5 equiv.).

  • Incubation: Purge headspace with

    
     (optional but recommended). Cap and stir/shake at Room Temperature for 1–4 hours.
    
  • Quenching: For small scale, direct injection into HPLC is possible. For larger scale, dilute with water containing EDTA (to chelate Copper) and extract with EtOAc.

Quantitative Data & Troubleshooting

Stoichiometry Table for 100


mol Scale Reaction: 
ComponentEquiv.Amount (mmol)Conc. in RxnRole
Thalidomide-Azide 1.00.150 mME3 Recruiter
POI-Alkyne 1.10.1155 mMTarget Binder
CuSO4 0.10.015 mMCatalyst Source
THPTA 0.20.0210 mMCu(I) Stabilizer
Na Ascorbate 0.50.0525 mMReductant

Troubleshooting Guide:

  • Precipitation: If reactants crash out upon adding water/ascorbate, increase DMSO content or use tBuOH.

  • Oxidation: If the reaction turns yellow/brown or stalls, oxygen has poisoned the catalyst. Add more fresh Ascorbate.

  • Hydrolysis: The phthalimide ring of Thalidomide is sensitive to high pH. Ensure pH remains < 8.0 . Do not use excess base; the Click reaction does not require base when using the Ascorbate method.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800. Available at: [Link]

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie Int. Ed. Available at: [Link]

Sources

Application Note: Purification Strategies for PROTACs Containing Thalidomide-O-C7-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of Proteolysis Targeting Chimeras (PROTACs) presents a unique set of challenges distinct from traditional small molecule isolation. PROTACs containing the Thalidomide-O-C7-NH2 moiety are "Beyond Rule of 5" (bRo5) molecules, characterized by high molecular weight (>800 Da), significant lipophilicity, and specific chemical instability.

This guide details the purification protocol for these degraders. The critical technical constraint is the glutarimide ring inherent to the thalidomide scaffold, which is susceptible to rapid hydrolysis at pH > 7.0. Consequently, standard basic modifiers (e.g., Ammonium Hydroxide) are strictly prohibited. This protocol utilizes an acidic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow designed to maximize recovery while preserving the integrity of the E3 ligase recruiting motif.

Physicochemical Profile & Challenges

Before initiating purification, one must understand the behavior of the this compound moiety within the context of the full PROTAC conjugate.

The Glutarimide Fragility (pH Sensitivity)

The thalidomide warhead contains a glutarimide ring. Under basic conditions (pH > 8), this ring undergoes nucleophilic attack by hydroxide ions, leading to ring-opening hydrolysis. This results in a dicarboxylic acid byproduct that loses affinity for Cereblon (CRBN), rendering the PROTAC inactive.

  • Implication: All mobile phases and workup solvents must be maintained at pH < 6.0 .

  • Racemization: The chiral carbon in the glutarimide ring is prone to racemization in solution. Minimizing time in solution (especially at room temperature) is critical.

Solubility and Hydrophobicity

PROTACs are heterobifunctional molecules linked by alkyl or PEG chains. The this compound moiety adds significant lipophilicity.

  • Challenge: The molecule may precipitate in high-aqueous mobile phases.

  • Solution: Sample injection requires high-strength organic solvents (DMSO/DMF), and the gradient starting point must be optimized to prevent on-column precipitation.

Workflow Visualization

The following diagram outlines the critical decision pathways and process flow for purifying these specific PROTACs.

PROTAC_Purification Start Crude Reaction Mixture (Amide Coupling) Workup Ether Precipitation (Remove DMF/DMSO) Start->Workup Pre-treatment Solubility Solubility Check: Dissolve in DMSO/MeOH (1:1) Workup->Solubility Filter Syringe Filter (0.2 µm PTFE) Solubility->Filter Dissolved Prep_HPLC Prep-HPLC (C18) Mobile Phase: H2O/ACN + 0.1% FA Filter->Prep_HPLC Injection Fractions Fraction Analysis (LC-MS) Prep_HPLC->Fractions Pool Pool Pure Fractions (>95% Purity) Fractions->Pool Target Mass Found Freeze Flash Freeze (Liquid N2) Pool->Freeze Minimize Hydrolysis Lyo Lyophilization (< -50°C, < 0.1 mbar) Freeze->Lyo Final Final PROTAC Solid Store at -20°C Lyo->Final

Figure 1: Purification workflow for Thalidomide-based PROTACs emphasizing acidic conditions and rapid isolation.

Detailed Protocols

Protocol A: Crude Sample Preparation (Pre-HPLC)

Direct injection of the crude reaction mixture (often in DMF or NMP) can cause peak distortion and contaminate the HPLC column.

Reagents:

  • Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) - Ice Cold.

  • Methanol (MeOH).

Steps:

  • Concentration: If the synthesis reaction volume is large, concentrate the crude mixture under reduced pressure to a minimal volume (do not heat above 40°C).

  • Precipitation: Add the concentrated crude solution dropwise into a centrifuge tube containing 10x volume of ice-cold Diethyl Ether .

    • Mechanism:[1][2][3] The PROTAC and unreacted thalidomide precursor usually precipitate, while synthesis reagents (HATU, DIPEA) and polar impurities often remain in the ether layer.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C. Decant the supernatant.

  • Re-dissolution: Dissolve the pellet in a mixture of DMSO:Methanol (1:1) .

    • Scientist's Note: Avoid 100% DMSO if possible. The high viscosity of DMSO causes "fingering" in the HPLC column, leading to broad, split peaks. A 1:1 mix with Methanol reduces viscosity while maintaining solubility.

Protocol B: Preparative HPLC Method

This is the core purification step. The use of Formic Acid (FA) is preferred over Trifluoroacetic Acid (TFA) when possible, as TFA can sometimes induce degradation in highly sensitive linkers and suppresses ionization in subsequent MS analysis.

System Setup:

  • Column: C18 Reverse Phase (e.g., XBridge BEH C18 or Phenomenex Luna C18).

    • Dimensions: 19 x 150 mm (for <100 mg scale).

    • Particle Size: 5 µm or 10 µm.

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid .

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid .

  • Flow Rate: 15–20 mL/min (dependent on column diameter).

  • Detection: UV (254 nm for the phthalimide core) and MS (ESI+).

Gradient Strategy: PROTACs are hydrophobic.[1][4][5] A standard 5-95% gradient often elutes the product too late, causing peak broadening.

Time (min)% Mobile Phase BEvent
0.020Injection / Hold
2.020Desalting
2.120Start Gradient
15.095Linear Ramp
18.095Wash
18.120Re-equilibration
20.020End

Execution:

  • Filter: Pass the dissolved sample through a 0.2 µm PTFE syringe filter to remove micro-particulates.

  • Injection: Inject 500 µL – 1000 µL per run. Monitor backpressure.

  • Collection: Trigger fraction collection based on UV threshold (254 nm) or Mass (Target m/z).

    • Critical Step: Immediately check the pH of the collected fractions. If the instrument uses a post-column splitter with basic makeup fluid, ensure the collection vials contain a drop of dilute acid, though this is rare in Prep-LC.

Protocol C: Post-Purification Isolation (Lyophilization)

The glutarimide ring is most stable in the solid state. The transition from liquid fraction to solid powder must be rapid.

Steps:

  • Pooling: Combine fractions containing the pure product (>95% by LC-MS).

  • Solvent Removal (Rotovap): Remove the bulk Acetonitrile using a rotary evaporator.

    • Bath Temperature:< 35°C .

    • Vacuum:[4][5][6] Moderate. Do not evaporate to complete dryness, as the residual water/acid becomes concentrated, potentially degrading the molecule. Evaporate until only the water phase remains.

  • Freezing: Flash freeze the remaining aqueous solution using liquid nitrogen or a dry ice/acetone bath.

    • Why? Slow freezing causes "cryo-concentration" of the acid modifier (Formic acid) in the remaining liquid pockets, which can degrade the product. Flash freezing prevents this.

  • Lyophilization: Lyophilize for 24–48 hours at < -50°C and < 0.1 mbar.

  • Storage: Store the white/off-white powder at -20°C or -80°C under argon.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting (Fronting) Solvent mismatch (Injection solvent too strong).Dilute sample with water or mobile phase A until slightly cloudy, then add minimal DMF/DMSO to clear.
Peak Tailing Secondary interactions with silanols.Ensure 0.1% Formic Acid is fresh. Consider switching to 0.1% TFA if the amine linker is causing interaction.
Product Degradation Hydrolysis of Glutarimide.[3]CHECK pH. Ensure no ammonium bicarbonate or basic buffers were used. Keep fractions on ice.
Low Recovery Precipitation on column.Increase the starting %B in the gradient (e.g., start at 40% B instead of 20%).

References

  • Sakamoto, K. M., et al. (2001). PROTACs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic drugs. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. Link

  • Bartlett, D. W., & Gilbert, A. M. (2022). Stability of Thalidomide-Based PROTACs: Implications for Synthesis and Purification. Journal of Medicinal Chemistry.
  • Waters Corporation. (2021). Purification of PROTACs using Prep HPLC. Application Note. Link

Sources

Solvent selection for dissolving Thalidomide-O-C7-NH2 for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Solvent Selection and Handling of Thalidomide-O-C7-NH2

Part 1: Executive Summary & Physicochemical Profile

This compound (CAS: 2093536-11-7) is a functionalized E3 ligase ligand used primarily as a precursor for Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a Cereblon (CRBN)-binding thalidomide moiety connected via an ether linkage to a heptyl chain terminating in a primary amine.

Successful utilization of this compound in biological assays hinges on overcoming two competing chemical properties:

  • Hydrophobicity: The phthalimide and glutarimide rings render the molecule poorly soluble in aqueous media, necessitating organic co-solvents.

  • Hydrolytic Instability: The glutarimide ring of thalidomide undergoes spontaneous hydrolysis in aqueous solutions (pH > 6.0), converting it into inactive phthalimidoglutaramic acid byproducts.

Critical Directive: Never store this compound in aqueous buffers. Dissolution must occur in anhydrous organic solvent (DMSO), with aqueous dilution performed immediately prior to cellular exposure.

Physicochemical Table
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~387.44 g/mol Use MW for precise molarity calculations.
Solubility (Water) < 0.1 mg/mL (Poor)Aqueous buffers alone will cause precipitation.
Solubility (DMSO) > 50 mg/mL (> 100 mM)Preferred Solvent. Excellent solubility.
Solubility (Ethanol) Low to ModerateNot recommended due to volatility and lower solubility limits.
Chemical Stability Glutarimide ring hydrolysisHigh Risk. Unstable in PBS/Media > 24 hours.
Functional Group Primary Amine (-NH2)Nucleophilic; avoid aldehyde/ketone solvents (e.g., Acetone).

Part 2: Solvent Selection Strategy

Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)
  • Rationale: DMSO is the only solvent that balances high solubility (>100 mM) with biological compatibility at low concentrations (<0.5% v/v). It disrupts the intermolecular hydrogen bonding of the thalidomide crystal lattice effectively.

  • Grade: Use Anhydrous, Sterile-Filtered (≥99.9%) DMSO. Presence of water in the stock solution accelerates degradation of the thalidomide ring during frozen storage.

Intermediate Solvent (Optional but Recommended): PEG-400
  • Rationale: For in vivo or high-concentration in vitro dosing, a "step-down" dilution using Polyethylene Glycol 400 (PEG-400) can prevent the "crashing out" effect seen when injecting concentrated DMSO stocks directly into saline or media.

Solvents to Avoid
  • PBS/Water (for Stock): Causes immediate precipitation and hydrolysis.

  • Acetone/Aldehydes: Will react with the primary amine (-NH2) linker, destroying the compound's reactivity.

  • Basic Buffers (pH > 7.5): Accelerate ring opening hydrolysis by orders of magnitude.

Part 3: Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution

Materials:

  • This compound (Powder)[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent)

  • Amber glass vials (Borosilicate) or solvent-resistant polypropylene tubes.

Workflow:

  • Calculate: Determine the volume of DMSO required.

    • Formula: Volume (mL) = [Mass (mg) / MW (387.44)] / Concentration (0.05 M)

    • Example: To dissolve 10 mg:

      
      .
      
  • Dissolve: Add DMSO to the vial containing the powder.

  • Vortex: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (stable for 6–12 months) or -20°C (stable for 1–3 months). Protect from light and moisture.

Protocol B: Serial Dilution for In Vitro Assays

Objective: Dilute stock (50 mM) to Assay Concentration (e.g., 10 µM) without precipitation or solvent toxicity.

The "Danger Zone": Direct addition of high-concentration DMSO stock to cell media often causes local precipitation (turbidity) where the drop hits the water.

Step-by-Step:

  • Thaw: Thaw DMSO stock at room temperature (RT). Verify clarity.

  • Intermediate Dilution (100x): Prepare a 100x working solution in media or PBS immediately before use.

    • Example: To achieve 10 µM final, prepare a 1 mM intermediate.

    • Add 2 µL of 50 mM Stock to 98 µL of Media. Mix rapidly by pipetting.

    • Note: Some precipitation may be invisible. If the solution turns cloudy, use an intermediate solvent step (add stock to 100% Ethanol or PEG-400 first, then to media).

  • Final Dilution (1x): Add the Intermediate Solution to the cell culture wells.

    • Add 10 µL of 1 mM Intermediate to 990 µL of Cell Media.

    • Final Conc: 10 µM.

    • Final DMSO: 0.02% (Safe for most cells).

Part 4: Visualization of Workflows

Figure 1: Dissolution and Storage Workflow

Caption: Logical flow for preparing stable stock solutions, emphasizing moisture exclusion to prevent hydrolysis.

DissolutionProtocol Powder This compound (Solid Powder) Weigh Weigh Mass (Precision Balance) Powder->Weigh Calc Calculate Vol (Target: 50mM) Weigh->Calc Solvent Add Anhydrous DMSO (Avoid Water!) Calc->Solvent Mix Vortex/Sonicate (Clear Solution) Solvent->Mix QC Visual QC (Check Turbidity) Mix->QC QC->Mix Fail (Particles) Aliquot Aliquot (Single Use) QC->Aliquot Pass Store Store -80°C (Desiccated) Aliquot->Store

Figure 2: Stability & Degradation Logic

Caption: Mechanism of instability. The glutarimide ring is susceptible to hydrolysis in aqueous/basic conditions, necessitating fresh preparation.

StabilityLogic Compound Active Compound (this compound) Condition1 Anhydrous DMSO (-20°C / -80°C) Compound->Condition1 Condition2 Aqueous Media (pH 7.4, 37°C) Compound->Condition2 Result1 STABLE (Months) Condition1->Result1 Hydrolysis Hydrolysis of Glutarimide Ring Condition2->Hydrolysis t > 24h Inactive Inactive Byproducts (Phthalimidoglutaramic acid) Hydrolysis->Inactive

Part 5: Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO Moisture in DMSO or salt formEnsure DMSO is anhydrous. If compound is an HCl salt, add 1 eq. of Triethylamine (TEA) to free base (only if chemical synthesis allows).
Precipitation in Cell Media Concentration too high (>100 µM)Reduce concentration or use an intermediate dilution step with PEG-400.
Loss of Biological Activity Hydrolysis due to storageDo not store diluted aqueous solutions. Prepare fresh daily.
Yellowing of Stock Oxidation of amineEnsure storage is air-tight and at -80°C. Use amber vials.

References

  • MedChemExpress. Thalidomide-O-amido-C7-NH2 Product Information & Solubility. Retrieved from

  • TargetMol. this compound (CAS 2093536-11-7) Handling Instructions.[1] Retrieved from

  • Cayman Chemical. Thalidomide Product Insert: Solubility and Stability in Solvents. Retrieved from

  • Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality. (Discusses rapid hydrolysis of thalidomide in aqueous buffers).

  • Bartlett, J. B., et al. (2004).The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. (Structural insights on the glutarimide ring stability).

Sources

Application Note: Linker Length Optimization Strategies Using Thalidomide-O-C7-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of Thalidomide-O-C7-NH2 (a 4-hydroxythalidomide derivative with a heptyl-amine linker) as a pivotal building block in Proteolysis Targeting Chimera (PROTAC) design. While the choice of E3 ligase and target ligand is binary, the linker region requires a nuanced optimization of length and composition to maximize ternary complex cooperativity (


). This guide provides a rationale for using the C7 alkyl chain as a "hydrophobic anchor" for initial library scanning, followed by detailed protocols for chemical conjugation, ternary complex validation, and cellular degradation assays.[1]

Introduction: The "Goldilocks" Zone of Linkerology

In PROTAC design, the linker is not merely a passive connector; it is a thermodynamic lever that dictates the stability of the Target::PROTAC::E3 ternary complex.

This compound represents a specific class of Cereblon (CRBN) recruiters where the linker is attached via an ether bond at the C4 position of the phthalimide ring. This exit vector is structurally validated to minimize interference with the CRBN thalidomide-binding domain (TBD).

Why Start with C7?
  • Spatial Reach: A 7-carbon alkyl chain provides an extended linear distance (approx. 8–10 Å) that often bridges the gap for targets with deep binding pockets, where shorter linkers (C2–C4) fail due to steric clashes.[1]

  • Entropy vs. Enthalpy: Longer linkers (PEG/Alkyl > C10) suffer from high entropic penalties upon binding.[1] C7 sits in a "sweet spot" that balances flexibility with the entropic cost of folding.

  • Permeability: Unlike PEG linkers, which increase polar surface area (PSA), the C7 alkyl chain maintains lipophilicity, potentially aiding cell membrane permeability for targets with intracellular localization.[1]

Strategic Framework: The C7-Anchor Scan

Do not screen this compound in isolation.[1] It should serve as the median point of a Hydrophobic Linker Scan .

VariableStrategyRationale
Length Scan C5 vs. C7 vs. C9Determines the optimal distance to avoid steric clash while maximizing protein-protein interactions (PPI).
Composition Alkyl (C7) vs. PEG (PEG3/4)C7 tests hydrophobic contacts; PEG tests solubility and solvent exposure.[1]
Exit Vector 4-O-Ether (Current) vs. 4-C-AmideThe ether linkage in this compound is generally more metabolically stable than amide-linked analogs.[1]

Experimental Protocols

Protocol A: Chemical Conjugation (General Procedure)

Objective: Conjugate this compound to a Target Ligand containing a carboxylic acid (-COOH).

Materials:

  • This compound (HCl or TFA salt)[1]

  • Target Ligand-COOH[1]

  • HATU (Coupling Reagent)[1]

  • DIPEA (Base)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve the Target Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Coupling: Add This compound (1.1 equiv) to the reaction mixture.

    • Note: If the linker is a salt form, ensure enough DIPEA is added to neutralize it.[1]

  • Monitoring: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: Ligand + Linker - H2O).

  • Work-up:

    • Dilute with EtOAc and wash with 5% LiCl (aq) (removes DMF), followed by saturated NaHCO3 and brine.

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Purify via Preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Verify structure via 1H-NMR and HRMS.

Protocol B: Ternary Complex Formation (TR-FRET)

Objective: Determine if the C7 linker facilitates the formation of a stable Target::PROTAC::CRBN complex.

Mechanism: A "Hook Effect" (bell-shaped curve) is the hallmark of PROTAC pharmacology. You must demonstrate that the PROTAC brings both proteins together.

Setup:

  • Donor: Terbium-labeled Anti-GST antibody (binds GST-Cereblon).

  • Acceptor: D2-labeled Anti-His antibody (binds His-Target Protein).

  • Titration: Serial dilution of PROTAC (Thalidomide-O-C7-Ligand) from 10 µM to 0.1 nM.

Analysis:

  • Plot FRET Ratio (665nm/620nm) vs. log[PROTAC].

  • Success Criteria: A bell-shaped curve indicates successful ternary complex formation.

    • Rising Phase: Cooperative binding.

    • Falling Phase (Hook Effect): Binary complexes dominate at high concentrations (PROTAC saturates both proteins independently).[1]

Protocol C: Degradation & Rescue (Western Blot)

Objective: Confirm that physical binding leads to functional ubiquitination and degradation.

Controls (Critical for Trustworthiness):

  • Vehicle: DMSO only.

  • Competition Control: Pre-treat with excess free Thalidomide (10 µM) or free Target Ligand.[1] This proves the degradation is PROTAC-dependent.

  • Neddylation Inhibitor: Pre-treat with MLN4924 (1 µM).[1] This blocks the CRL4 ligase activity, proving the mechanism is ubiquitin-dependent.

Steps:

  • Seed cells (e.g., HEK293 or cancer line) at 70% confluency.[1]

  • Treat with PROTAC (Concentration range: 10 nM – 1 µM) for 16–24 hours.

  • Lyse cells using RIPA buffer + Protease Inhibitors.

  • Perform Western Blot for Target Protein and Vinculin/GAPDH (loading control).

  • Quantification: Normalize target band intensity to loading control.

Visualization of Workflows

Diagram 1: The Linker Optimization Logic

This diagram illustrates the decision-making process when using this compound.

LinkerStrategy Start Target Ligand Identified (COOH functionalized) Selection Select Anchor Linker: This compound Start->Selection Synthesis Amide Coupling (HATU/DIPEA) Selection->Synthesis Ternary Ternary Complex Assay (TR-FRET) Synthesis->Ternary Degradation Degradation Assay (Western Blot) Ternary->Degradation Decision Analyze DC50 & Dmax Degradation->Decision Optimize Optimize Linker Length (Switch to C5 or C9) Decision->Optimize Poor Degradation (Steric Clash or Entropy) Success Lead Candidate Identified Decision->Success High Potency Optimize->Synthesis Re-synthesis

Caption: Workflow for integrating this compound into a PROTAC development pipeline, including feedback loops for length optimization.

Diagram 2: The Mechanism of Action (Ternary Complex)

Visualizing how the C7 linker facilitates the specific geometry required for ubiquitin transfer.

Mechanism PROTAC PROTAC (Ligand-C7-Thalidomide) Ternary Ternary Complex (POI :: C7-Linker :: CRBN) PROTAC->Ternary Cooperative Assembly POI Target Protein (POI) POI->PROTAC Binary Binding E3 E3 Ligase (Cereblon) E3->PROTAC Binary Binding Ub Ubiquitination (Poly-Ub Chain) Ternary->Ub E2 -> Substrate Transfer Deg Proteasomal Degradation Ub->Deg

Caption: The C7 linker acts as the scaffold enabling the E3 Ligase and Target Protein to achieve the proximity necessary for ubiquitin transfer.[1]

Troubleshooting & Tips

  • Solubility Issues: The C7 alkyl chain is hydrophobic. If the final PROTAC precipitates in aqueous media, consider switching to a PEG-based analog (e.g., Thalidomide-O-PEG3-NH2) to improve solubility, though this may alter permeability.[1]

  • Poor Degradation despite Binding: If TR-FRET shows binding but Western Blot shows no degradation, the linker length may be permitting binding but preventing the specific orientation required for lysine ubiquitination. Try shortening the linker (C5) to restrict conformational freedom.

  • Stability: The ether bond in this compound is robust. However, ensure the phthalimide ring does not hydrolyze during prolonged synthesis steps; avoid strong bases (NaOH) and high temperatures (>60°C) for extended periods.[1]

References

  • Bondeson, D. P., et al. (2018).[1][2] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

    • Context: Discusses how linker length and cooperativity influence selectivity, even when the warhead is promiscuous.
  • Cyrus, K., et al. (2011).[1][2] "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link

    • Context: Foundational paper establishing that linker length is a critical determinant of degrad
  • Winter, G. E., et al. (2015).[1][2] "Phthalimide conjugation as a strategy for in vivo target protein degradation."[2] Science. Link

    • Context: Seminal work by the Bradner lab validating the use of phthalimide derivatives (Thalidomide analogs) for recruiting Cereblon.
  • Mullard, A. (2019).[1] "PROTACs: the new modality." Nature Reviews Drug Discovery.[2] Link[1]

    • Context: Overview of the field, highlighting the importance of "linkerology" in moving from academic tools to clinical candid

Sources

Technical Application Note: Storage and Handling Protocols for Thalidomide-O-C7-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thalidomide-O-C7-NH2 is a functionalized Cereblon (CRBN) ligand used as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide core linked via the 4-position of the phthalimide ring to a heptyl chain terminating in a primary amine.

Critical Technical Warning: The glutarimide ring within the thalidomide moiety is highly susceptible to hydrolytic ring-opening under neutral to basic conditions (pH


 7.0). Improper handling in physiological buffers or exposure to ambient moisture can lead to rapid degradation (t


5 hours at pH 7.4), rendering the compound inactive for E3 ligase recruitment. This guide outlines rigorous protocols to preserve structural integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
Chemical Name This compound
CAS Number 2093536-11-7
Molecular Formula C

H

N

O

Molecular Weight 387.44 g/mol
Solubility DMSO (

20 mg/mL), DMF; Insoluble in water
pKa (Glutarimide) ~11 (Imide nitrogen), but hydrolysis occurs at pH > 6
Appearance White to off-white solid

Safety & Hazard Assessment (E-E-A-T)

Teratogenicity Hazard: Thalidomide and its derivatives are potent teratogens. Even though the "O-C7-NH2" modification alters the physicochemical properties, the thalidomide core remains intact.

  • Mechanism: Binds CRBN, recruiting transcription factors (e.g., SALL4) for degradation, which causes limb deformities in developing embryos.

  • Protocol:

    • Double-Gloving: Nitrile gloves (minimum 0.11 mm thickness).

    • Containment: All weighing and solubilization must occur inside a certified chemical fume hood.

    • Waste: Segregate as "Cytotoxic/Teratogenic Waste" for incineration. Do not dispose of down the drain.

Storage Protocols

The primary degradation pathways are hydrolysis (moisture/pH) and photolysis (light).

Solid State Storage
  • Temperature: Store at -20°C (long-term).

  • Desiccation: The amine salt form can be hygroscopic. Store in a sealed container over active desiccant (e.g., silica gel or molecular sieves).

  • Light Protection: Store in amber vials or wrap clear vials in aluminum foil.

Solution Storage
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid protic solvents (methanol/ethanol) for long-term storage due to potential transamidation or solvolysis risks over time.

  • Temperature: -80°C is required for solutions to prevent slow hydrolysis by trace water in DMSO.

  • Shelf Life:

    • Solid (-20°C): > 2 years.[1][2]

    • DMSO Solution (-80°C): 6 months.

    • Aqueous/Buffer Solution: DO NOT STORE. Prepare immediately before use.

Storage Workflow Diagram

StorageWorkflow Receipt Receipt of Compound (Ambient/Blue Ice) QC Initial QC Check (LC-MS Purity) Receipt->QC Verify Identity SolidStore Solid Storage -20°C, Desiccated, Dark QC->SolidStore Pass Solubilization Solubilization (Anhydrous DMSO) SolidStore->Solubilization Prepare Stock Aliquot Aliquot into Single-Use Vials Solubilization->Aliquot Minimize Freeze-Thaw DeepFreeze Solution Storage -80°C (Max 6 mo) Aliquot->DeepFreeze

Caption: Lifecycle management of this compound from receipt to deep storage.

Handling & Solubilization Protocols

The Hydrolysis Trap (Causality)

Researchers often dissolve PROTAC linkers in PBS (pH 7.4) to prepare for conjugation. This is a mistake.

  • Mechanism: The glutarimide ring is an imide. At pH > 7, hydroxide ions attack the carbonyl carbons, opening the ring to form a dicarboxylic acid derivative (glutaramic acid).

  • Consequence: The ring-opened product cannot bind Cereblon , rendering the resulting PROTAC biologically inactive.

Correct Solubilization Method

Objective: Prepare a 10 mM stock solution.

  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent: Use Anhydrous DMSO (Grade:

    
     99.9%, Water content < 0.005%).
    
  • Dissolution:

    • Add calculated volume of DMSO.[2]

    • Vortex gently for 30 seconds.

    • Note: Sonicate only if necessary and for short bursts (< 1 min) to avoid heating.

  • Usage in Assays:

    • Dilute the DMSO stock into the aqueous buffer immediately prior to the experiment.

    • Keep the final DMSO concentration < 0.1% for cell-based assays (or as tolerated).

    • Buffer Selection: If possible, use buffers at pH 6.5–7.0 for conjugation reactions to maximize stability, rather than pH 7.5–8.0.

Glutarimide Instability Visualization

HydrolysisPathway cluster_conditions Stability Zones Active Active Thalidomide Core (Intact Glutarimide Ring) Attack Nucleophilic Attack (OH- ions at pH > 7.0) Active->Attack Exposure to Basic pH/Moisture Inactive Inactive Hydrolysis Product (Ring-Opened Glutaramic Acid) Attack->Inactive Irreversible Degradation (t1/2 ~5h @ pH 7.4) Safe pH < 6.0 (Stable) Risk pH 7.0 - 7.4 (Slow Degradation) Danger pH > 8.0 (Rapid Degradation)

Caption: Mechanism of glutarimide ring opening. Maintaining pH < 7 is crucial for stability.

Quality Control (Self-Validation)

Before committing valuable target ligand to a conjugation reaction, validate the integrity of the this compound.

Protocol: LC-MS Purity Check

  • Sample Prep: Dilute 1 µL of DMSO stock into 100 µL Acetonitrile/Water (50:50).

  • Run Conditions: Standard C18 Reverse Phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

  • Analysis:

    • Target Mass: [M+H]

      
       = 388.44 Da.
      
    • Impurity Flag: Look for a peak at +18 Da (406.44 Da). This corresponds to the hydrolysis product (addition of H

      
      O).
      
    • Acceptance Criteria: Hydrolysis peak area must be < 5% of the total peak area.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Bartlett, J. B., et al. (2004).[3] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4, 314–322.[3] [Link]

  • U.S. National Library of Medicine. (n.d.). Thalidomide Compound Summary (PubChem). Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Thalidomide-O-C7-NH2 conjugation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in PROTAC Linker Conjugation Target Molecule: Thalidomide-4-O-C7-Amine (and related analogs) Application: PROTAC/Molecular Glue Synthesis

Diagnostic Workflow: Why is my reaction failing?

Before modifying your protocol, you must identify the specific failure mode. Low yields in thalidomide conjugations are rarely due to "bad chemistry" in the traditional sense; they are almost always due to glutarimide instability or solubility mismatches .

Use the following decision tree to diagnose your crude reaction mixture via LC-MS.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS) MassCheck Is the Product Mass (M+H) Observed? Start->MassCheck Plus18 Mass = Expected + 18 Da? MassCheck->Plus18 No SM_Remains Mass = Starting Material Only? MassCheck->SM_Remains No CorrectMass Correct Mass, But Low Conversion? MassCheck->CorrectMass Yes Hydrolysis CRITICAL FAILURE: Glutarimide Hydrolysis Plus18->Hydrolysis Yes Action1 Action: Lower pH, Avoid Aqueous Base Hydrolysis->Action1 Activation FAILURE: Poor Amine Nucleophilicity or Acid Activation SM_Remains->Activation Yes Action2 Action: Check Salt Form, Switch Coupling Agent Activation->Action2 Aggreg FAILURE: Aggregation/Solubility CorrectMass->Aggreg Yes Action3 Action: Switch to DMSO/NMP, Add Chaotropic Salts Aggreg->Action3

Figure 1: Diagnostic logic for identifying the root cause of low conjugation yields based on LC-MS data.

Deep Dive: The "Hydrolysis Trap" (Primary Failure Mode)

The most common reason for low yields when conjugating Thalidomide-O-C7-NH2 is the destruction of the ligand itself during the reaction or workup.

The Mechanism of Failure

The thalidomide scaffold contains two imide rings: the phthalimide (stable) and the glutarimide (unstable).[1] The glutarimide ring is the critical binding element for Cereblon (CRBN). It is highly susceptible to base-catalyzed hydrolysis.

  • The Danger Zone: pH > 7.5.

  • The Reaction: Hydroxide or excess organic base attacks the imide carbonyl, opening the ring to form a glutaramic acid derivative.

  • The Result: Your LC-MS will show a peak at [M+18] (addition of water). This dead product does not bind CRBN effectively [1].

Scientific Insight: pKa vs. Stability

The glutarimide proton has a pKa of ~10-11. However, the ring itself is electrophilic. Standard amide coupling protocols often call for 3–5 equivalents of DIPEA or TEA. In the presence of trace water (from hydrated solvents or reagents), this basicity is sufficient to drive rapid hydrolysis, especially if the reaction is left overnight [2].

Key Constraint: You must maintain the reaction pH between 7.0 and 8.0 .

Critical Troubleshooting Guides

Issue A: "I see the product mass +18 Da."

Diagnosis: You have hydrolyzed the glutarimide ring. Solution:

  • Reduce Base Loading: Use only enough base to neutralize the amine salt (e.g., if using Thalidomide-NH2·HCl, use exactly 1.0–1.1 eq of DIPEA to free the amine). Do not add excess base "just to be safe."

  • Change Workup: NEVER wash thalidomide conjugates with saturated NaHCO3 (pH ~8.5) or NaOH. This is a standard organic synthesis step that destroys this specific molecule.

    • Correct Workup: Dilute with EtOAc, wash with dilute citric acid or ammonium chloride (pH ~5–6), then brine.

Issue B: "The amine won't dissolve."

Diagnosis: Thalidomide derivatives are notoriously insoluble in DCM or Ether. Solution:

  • Solvent Switch: Use DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Avoid Alcohols: Do not use methanol or ethanol as co-solvents; they can act as nucleophiles in activated ester reactions, creating methyl/ethyl ester byproducts of your target acid.

Issue C: "Reaction stalls at 50% conversion."

Diagnosis: The long alkyl chain (C7) can cause the molecule to act like a lipid, forming micelles or aggregates in polar solvents that hide the amine from the activated acid. Solution:

  • Chaotropic Agents: Add LiCl (0.1 M) to the DMF reaction mixture to disrupt aggregation.

  • Stepwise Activation: Pre-activate the carboxylic acid partner completely (15 mins with HATU/DIPEA) before adding the thalidomide amine. This ensures the amine reacts immediately upon addition, minimizing its exposure to base.

Optimized Experimental Protocol

This protocol is designed to minimize glutarimide hydrolysis while maximizing coupling efficiency.

Reagents:

  • Ligand: Target Carboxylic Acid (1.0 eq)

  • Linker-Ligand: this compound (as HCl or TFA salt) (1.0–1.2 eq)

  • Coupling Agent: HATU (1.1 eq) (Preferred over EDC/NHS for speed)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (1.0 eq only) to initiate activation.

    • Stir at Room Temperature (RT) for 10–15 minutes. Do not wait longer.

  • Coupling Phase:

    • In a separate vial, dissolve This compound salt (1.1 eq) in minimal DMF.

    • Add DIPEA exactly equivalent to the salt stoichiometry (e.g., if it is a mono-HCl salt, add 1.0 eq DIPEA). Do not add excess.

    • Add the amine solution to the activated acid mixture immediately.

  • Monitoring:

    • Stir at RT.[2] Monitor by LC-MS at 1 hour and 3 hours.

    • Stop the reaction as soon as starting material is consumed. Prolonged stirring increases hydrolysis risk.

  • Workup (Crucial):

    • Method A (Precipitation): Pour the DMF mixture into ice-cold water (10x volume). If a solid forms, filter and wash with water. (The neutral pH of water is safe for short durations).

    • Method B (Extraction): Dilute with Ethyl Acetate. Wash with 0.1 M Citric Acid (removes residual DIPEA and HATU byproducts without hydrolyzing the ring). Wash with Brine. Dry over Na2SO4.

Data Summary: Solvent & Base Compatibility
ComponentRecommendedAvoidReason
Solvent DMF, DMSO, NMPDCM, THF, MeOHSolubility issues (DCM) or nucleophilic interference (MeOH).
Base DIPEA, NMMTEA, Pyridine, NaOHDIPEA is non-nucleophilic. TEA is more nucleophilic and can cause side reactions.
Workup Citric Acid, NH4ClNaHCO3, Na2CO3Basic aqueous workups hydrolyze the glutarimide ring [1].

Visualizing the Chemistry of Failure

The following diagram illustrates the competing pathways: the desired amide coupling vs. the parasitic hydrolysis.

ReactionPathways Thalidomide Thalidomide-NH2 (Glutarimide Ring Intact) Coupling Pathway A: Amide Coupling (Kinetic Product) Thalidomide->Coupling + Activated Acid Hydrolysis Pathway B: Hydrolysis (Thermodynamic Trap) Thalidomide->Hydrolysis + Excess Base / High pH Base Base (DIPEA/OH-) PROTAC Active PROTAC (Intact Ring) Coupling->PROTAC DeadProduct Inactive Acid (Ring Opened, +18 Da) Hydrolysis->DeadProduct

Figure 2: Competing reaction pathways. Pathway B (Hydrolysis) becomes dominant if pH > 8 or reaction time is prolonged in the presence of water.

References

  • Thalidomide Stability & Hydrolysis: Teo, S. K., et al. (2004).[3][4] Clinical pharmacokinetics of thalidomide.[3] Clinical Pharmacokinetics. Validates the rapid hydrolysis of the glutarimide ring at physiological/basic pH.

  • PROTAC Synthesis & Linker Chemistry: Buhimschi, A. D., et al. (2018).[5] Targeting the C4-position of thalidomide for PROTAC development. Biochemistry. Provides foundational protocols for C4-functionalized thalidomide conjugation.

  • Glutarimide Ring Chemistry: Bartlett, J. B., et al. (2004).[1] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Discusses the structural integrity required for CRBN binding.

Sources

Overcoming the hook effect in Thalidomide-O-C7-NH2 concentration assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming the Hook Effect in Concentration & Binding Assays Product Focus: Thalidomide-O-C7-NH2 (E3 Ligase Ligand-Linker Conjugate)

Executive Summary

You are likely encountering the "Hook Effect" (or Prozone Effect) while utilizing This compound (CAS: 2098495-99-9) as a precursor in PROTAC® development. This phenomenon manifests as a bell-shaped dose-response curve in ternary complex formation assays (e.g., TR-FRET, AlphaLISA).[1]

While often viewed as an error, the Hook Effect is a fundamental pharmacological characteristic of bifunctional molecules. It confirms the mechanism of action but complicates quantification and potency estimation (


). This guide provides the protocols to diagnose, model, and optimize your assays to account for this phenomenon.
Module 1: Diagnosing the Hook Effect
Q: My assay signal drops significantly at high concentrations of my Thalidomide-derivative. Is my assay failing?

A: Not necessarily. If you observe a signal increase followed by a sharp decrease at high concentrations (a bell-shaped curve), you are observing the intrinsic PROTAC Hook Effect .

The Mechanism: this compound derivatives are bifunctional. They must bridge the E3 ligase (Cereblon) and the Protein of Interest (POI).

  • Optimal Concentration: The molecule acts as a bridge, forming a stable Ternary Complex (POI : PROTAC : E3). Signal is high.

  • High Concentration (The Hook): The molecule saturates the binding sites on both the POI and the E3 ligase independently. This forms non-productive Binary Complexes (POI:PROTAC and E3:PROTAC), preventing the two proteins from coming together.[2] Signal drops.

Visualizing the Mechanism:

HookEffectMechanism cluster_0 Phase 1: Optimal Concentration (Ternary Complex) cluster_1 Phase 2: High Concentration (The Hook) Ternary POI + PROTAC + CRBN (Stable Complex) SignalHigh High Signal (FRET/Alpha) Ternary->SignalHigh Proximity Detected Binary1 POI bound to PROTAC (No CRBN) SignalLow Low/No Signal (Complex Inhibited) Binary1->SignalLow No Proximity Binary2 CRBN bound to PROTAC (No POI) Binary2->SignalLow

Figure 1: Mechanism of the Hook Effect. At optimal concentrations (Green), the linker bridges the proteins. At saturating concentrations (Red), binary complexes compete, eliminating the proximity signal.

Module 2: Troubleshooting & Optimization Protocols
Q: How do I distinguish a "True" Hook Effect from an assay artifact (e.g., solubility issues)?

A: Perform the Dilution Linearity Test . Solubility crashes often result in erratic, noisy data or complete signal loss, whereas the Hook Effect produces a smooth, predictable bell curve.

Protocol: The "Hook" Validation Workflow

  • Prepare a 16-point serial dilution of your this compound derivative.

    • Range: 10 µM down to 0.1 nM (cover 5-6 logs).

  • Run the Assay (TR-FRET or AlphaLISA).

  • Plot Signal vs. Log[Concentration].

  • Analyze the Curve:

    • Sigmoidal (Plateau at top): No Hook Effect observed (or concentration too low).

    • Bell-Shaped: Confirmed Hook Effect.

    • Jagged/Erratic Drop: Solubility issue (precipitate interfering with light path).

Q: How do I optimize my AlphaLISA/TR-FRET assay to shift the Hook Point?

A: The position of the Hook Point is dependent on the concentration of your protein partners (CRBN and POI). To widen your assay window, you must perform a Matrix Titration .

The Cross-Titration Matrix Protocol: Goal: Find the protein concentrations that maximize the signal window (


) before the hook effect sets in.
VariableCondition ACondition BCondition CCondition D
[Cereblon E3] 10 nM50 nM100 nM200 nM
[POI] Fixed (e.g., 50 nM)FixedFixedFixed
Outcome Early Hook PointDelayed Hook PointMaximum SignalPossible Background High
  • Recommendation: Increasing the concentration of the E3 ligase (CRBN) generally shifts the Hook Point to the right (higher PROTAC concentrations), allowing you to measure

    
     more accurately.
    
Q: I need to quantify the concentration of this compound in a sample. The Hook Effect is ruining my quantitation. What do I do?

A: If you are performing a quantitative sandwich assay (unlikely for this small molecule, but possible if conjugated), you are seeing the Prozone Effect . You must dilute the sample until it falls within the linear range of the standard curve.

The "Dilution-on-Dilution" Check:

  • Measure the sample Neat (Undiluted) .

  • Measure the sample at 1:10 Dilution .

  • Calculate corrected concentration:

    • If

      
      , you have a Hook Effect.
      
    • Action: Report the value derived from the diluted sample.

Module 3: Data Analysis & Modeling
Q: How do I fit a curve to data that goes up and then down? Standard IC50 models fail.

A: You cannot use a standard 4-parameter logistic (4PL) model. You must use a Bell-Shaped Model (Equation 1) that accounts for both the formation (


) and inhibition (

/saturation) phases.

Equation 1: The Bell-Shaped Dose-Response Model



  • 
    : Log concentration of this compound derivative.
    
  • 
    : Concentration for half-maximal complex formation (Potency).
    
  • 
    : Concentration for half-maximal complex disruption (Hook Point).
    
  • 
    : Peak signal amplitude.
    

Data Interpretation Table:

ParameterWhat it tells youOptimization Goal
Peak Height (

)
Maximum Ternary Complex formed.Maximize this for assay sensitivity.
Width (

or

)
Cooperativity of the complex.[1]A wider bell curve indicates positive cooperativity (stable complex).
Hook Point (

)
The saturation threshold.[3]Ensure your dosing range extends beyond this to confirm mechanism.
Module 4: Experimental Workflow Visualization

Use this decision tree to guide your daily experiments when working with this compound based assays.

TroubleshootingWorkflow Start Start: Assay Signal Analysis CheckCurve Is the curve Sigmoidal or Bell-Shaped? Start->CheckCurve Sigmoidal Sigmoidal (Plateau) CheckCurve->Sigmoidal BellShaped Bell-Shaped (Drop at High Conc) CheckCurve->BellShaped ActionSigmoid No Hook Observed. Increase Max Conc to confirm saturation. Sigmoidal->ActionSigmoid ActionBell Hook Effect Detected. Proceed to Fitting. BellShaped->ActionBell FitData Fit with Eq 1 (Bell Model) ActionBell->FitData CheckWidth Is the curve too narrow? FitData->CheckWidth NarrowYes Negative Cooperativity. Optimize Linker Length. CheckWidth->NarrowYes Yes NarrowNo Valid Assay. Report K1 (Potency) and K2 (Hook). CheckWidth->NarrowNo No

Figure 2: Troubleshooting decision tree for analyzing concentration-dependent data in PROTAC assays.

References
  • Douglas, S. et al. (2020). A comprehensive mathematical model for three-body binding equilibria.Nature Communications . Link

    • Relevance: Defines the mathematical modeling of the Hook Effect in ternary complexes.
  • Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.Nature Chemical Biology . Link

    • Relevance: Foundational paper describing the "Hook Effect" in PROTAC pharmacology.
  • PerkinElmer (Revvity). (2023). AlphaLISA Assay Development Guide.Revvity Resources . Link

    • Relevance: Technical specifications for overcoming high-dose hook effects in AlphaLISA.
  • TargetMol. (2024). This compound Product Data Sheet.TargetMol . Link

    • Relevance: Chemical structure and specific application d

Sources

Addressing hydrolytic instability of the thalidomide ring in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Hydrolytic Instability of the Thalidomide Ring in Culture Media

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-20

Introduction: The "Silent Variable" in Your Data

Welcome to the technical support hub for Immunomodulatory Drugs (IMiDs). If you are observing inconsistent IC50 values, "false negative" degradation in PROTAC assays, or poor reproducibility with Thalidomide, Lenalidomide, or Pomalidomide, you are likely battling spontaneous hydrolysis .

The glutarimide ring—the structural moiety responsible for binding the E3 ligase Cereblon (CRBN)—is chemically unstable at physiological pH (7.4). This guide provides the mechanistic understanding and operational protocols required to stabilize your data.

Module 1: The Mechanism (FAQ)

Q1: Why does my compound lose potency over time in the incubator?

A: It is a chemical inevitability driven by pH and temperature. Thalidomide and its analogs contain a glutarimide ring .[1][2] At pH 7.4 and 37°C, this ring undergoes spontaneous hydrolytic ring-opening. Water acts as a nucleophile, attacking the imide carbonyls. Once the ring opens to form the corresponding carboxylic acid (e.g., 2-phthalimidoglutaramic acid), the molecule cannot bind Cereblon .

Key Metric: The half-life (


) of Thalidomide in pH 7.4 buffer is approximately 2–5 hours  [1, 2].
Q2: Are Lenalidomide and Pomalidomide safer?

A: Marginally, but not completely. While Lenalidomide and Pomalidomide are chemically more robust than Thalidomide due to the amino-substitution on the phthaloyl ring, they still possess the labile glutarimide ring. They will degrade, albeit at a slower rate.[3] In long-duration assays (24h–72h), their effective concentration will drop significantly without intervention.

Q3: Does this affect PROTACs?

A: Yes, critically. If you are using a Thalidomide-based PROTAC, the "warhead" (target binder) and linker may be stable, but the E3-recruiting end (Thalidomide) will deactivate. This leads to a loss of ternary complex formation, often misinterpreted as "poor permeability" or "hook effect."

Module 2: Visualization of Instability

The following diagram illustrates the degradation pathway and the critical decision points for researchers.

Thalidomide_Instability Thalidomide Active Thalidomide (Intact Glutarimide Ring) Hydrolysis Spontaneous Hydrolysis (pH 7.4, 37°C) Thalidomide->Hydrolysis  t1/2 ~5 hours   CRBN Cereblon (CRBN) Binding Pocket Thalidomide->CRBN  High Affinity Binding   Inactive Hydrolysis Product (Ring Open: Carboxylic Acid) Hydrolysis->Inactive  Irreversible   Inactive->CRBN  No Binding  

Figure 1: The hydrolysis pathway.[2][4][5][6][7] Note that the ring-opened product loses affinity for Cereblon, effectively silencing the biological activity of the drug.

Module 3: Troubleshooting & Diagnostics

Diagnostic Workflow: "Is it the Chemistry?"

Use this decision tree when you suspect stability issues.

Troubleshooting_Flow Start Issue: Loss of Potency or Inconsistent Data CheckTime Assay Duration > 6 Hours? Start->CheckTime CheckMedia Media pH > 7.2? CheckTime->CheckMedia Yes Action2 Run LC-MS Stability Check (Protocol A) CheckTime->Action2 No (But suspicious) Action1 High Risk of Hydrolysis CheckMedia->Action1 Yes Action1->Action2 Action3 Implement Refresh Dosing (Protocol B) Action1->Action3

Figure 2: Decision matrix for determining if hydrolytic instability is the root cause of experimental failure.

Module 4: Validated Protocols

Protocol A: LC-MS Stability Verification

Use this protocol to determine the actual half-life of your specific molecule in your specific media.

Reagents:

  • Culture Media (e.g., RPMI/DMEM + 10% FBS).

  • Test Compound (Thalidomide/PROTAC) at 10 µM.

  • Internal Standard (Warfarin or Tolbutamide - chemically stable).

  • Acetonitrile (ACN).

Steps:

  • Preparation: Spike media with Test Compound (10 µM) and Internal Standard (1 µM).

  • Incubation: Aliquot into a 96-well plate. Incubate at 37°C.

  • Sampling: At T=0, 1h, 2h, 4h, 8h, and 24h, remove 50 µL of media.

  • Quenching: Immediately add 150 µL of ice-cold ACN to precipitate proteins and stop hydrolysis.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS.

  • Calculation: Plot (Area_Compound / Area_InternalStd) vs. Time. Fit to a first-order decay curve (

    
    ) to solve for 
    
    
    
    .
Protocol B: The "Pulse-Refresh" Dosing Strategy

Required for assays lasting >12 hours to maintain effective concentration.

The Logic: Since the half-life is ~5 hours, a single dose at T=0 means that by T=24, less than 3% of the active compound remains.

Steps:

  • Prepare 2x Stocks: Prepare your media with the drug at 2x the desired final concentration.

  • Initial Dose: Add drug to cells at T=0.

  • The Refresh: Every 6–8 hours (or as workflow permits), gently aspirate 50% of the media and replace with fresh media containing the drug.

    • Note: Complete media exchange is stressful to cells. A 50% exchange balances stability with cell health.

  • Alternative (Spike-in): If media exchange is impossible, add a small volume (1-2% v/v) of concentrated fresh drug stock every 6 hours to replenish the hydrolyzed fraction.

Module 5: Comparison Data

Table 1: Stability Profile of Common Cereblon Binders

CompoundApprox.[1][2][3][5][6][7][8][9][10][11][12] Half-Life (pH 7.4, 37°C)Primary Instability MechanismRecommended Max Incubation w/o Refresh
Thalidomide 2.5 – 5.0 Hours [1, 4]Glutarimide Ring Hydrolysis4 Hours
Lenalidomide 8 – 10 Hours [3]Glutarimide Ring Hydrolysis8 Hours
Pomalidomide 8 – 10 Hours [3]Glutarimide Ring Hydrolysis8 Hours
Thalidomide-PROTACs Variable (often <5 Hours)E3 Ligand Hydrolysis4 Hours

References

  • Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality, 13(5), 260-270.

  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics, 43(5), 311-327.

  • Chamberlain, P. P., et al. (2019). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.

  • Schumacher, H., et al. (1965). The metabolism of thalidomide: The spontaneous hydrolysis of thalidomide in solution.[1] British Journal of Pharmacology, 25(2), 324–337.

Sources

Optimizing cell permeability for PROTACs with C7 alkyl linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell Permeability Optimization for PROTACs with C7 Alkyl Linkers Senior Application Scientist: Dr. Alex V. Mercer

Executive Summary: The "Grease" Paradox

Welcome to the technical support center. You are likely here because your PROTAC, designed with a C7 alkyl linker to avoid the polarity penalties of PEG chains, is failing in cellular assays despite potent biochemical IC50s.

The Core Problem: While C7 alkyl linkers (


) successfully reduce Topological Polar Surface Area (TPSA) compared to PEGs, they introduce a new failure mode: Hyper-Lipophilicity . These linkers often drive cLogP values above 6.0, causing the molecule to become "molecular grease"—it partitions into the lipid bilayer but refuses to exit into the cytosol, or it binds non-specifically to plasticware, mimicking poor permeability.

This guide provides troubleshooting steps to balance the hydrophobic benefits of alkyl chains with the solubility required for cytosolic access.

Design Phase Troubleshooting (Chemistry)

Issue 1: The "Brick Wall" Effect (High cLogP)

Symptom: High membrane retention, low cytosolic concentration, poor solubility in assay media (<1 µM). Diagnosis: The C7 alkyl chain has pushed the lipophilicity too high. While it crosses the outer membrane leaflet, it is too stable in the lipid core to desolvate and enter the cytosol.

Troubleshooting Steps:

  • The "Ether Break" Strategy:

    • Action: Replace the central methylene unit (

      
      ) of the C7 chain with a single oxygen atom (ether).
      
    • Rationale: This lowers cLogP by approx. 1.0 unit without significantly altering the linker length or flexibility. It creates a "dipole moment" that improves water solubility without reverting to the high TPSA of a full PEG linker.

    • Target: Aim for a measured LogD (pH 7.[1]4) between 3.0 and 5.0.

  • Rigidification (The Entropy Hack):

    • Action: Replace a portion of the C7 chain with an alkyne or a phenyl ring.

    • Rationale: Alkyl chains have high rotatable bond counts (RBC). Upon binding or permeating, the entropic penalty of "freezing" these bonds is high. Rigid linkers pre-organize the molecule.

    • Tip: A phenyl group inserted into a C7 chain can also facilitate

      
      -
      
      
      
      stacking with residues in the E3 ligase (e.g., Tyr98 in VHL), improving potency and permeability by collapsing the hydrodynamic radius.
Issue 2: Conformational Collapse

Symptom: Discrepancy between modelled permeability and actual data. Diagnosis: The molecule is not behaving as a "Molecular Chameleon."

Q: What is the Chameleonic Effect? A: Successful PROTACs must bury their polar groups (Intramolecular Hydrogen Bonding - IMHB) when in the lipid membrane and expose them in the cytosol. A pure C7 alkyl linker is hydrophobic but does not actively promote IMHB.

Troubleshooting Steps:

  • Introduce IMHB Donors/Acceptors: Modify the linker attachment point to an amide or introduce a fluorine atom on the linker. This encourages the warhead to fold back onto the linker in non-polar environments (membrane), effectively "hiding" the polar warhead.

Assay Phase Troubleshooting (Biology)

Issue 3: The PAMPA vs. Caco-2 Discrepancy

Symptom: PAMPA shows high permeability (


 cm/s), but cellular activity is nil.
Diagnosis:  PAMPA only measures passive diffusion. It does not account for P-glycoprotein (P-gp/MDR1) efflux . PROTACs with hydrophobic alkyl linkers are prime substrates for efflux pumps.

Troubleshooting Steps:

  • Run Caco-2 with Inhibitors: Perform the Caco-2 assay in the presence of Verapamil or Ketoconazole (P-gp inhibitors).

    • If permeability restores: You have an efflux problem.

    • Solution: Re-design the linker to lower lipophilicity (see Issue 1) or change the E3 ligase ligand (VHL is generally less susceptible to efflux than Cereblon ligands).

Issue 4: Low Recovery (The Silent Killer)

Symptom: Mass balance in Caco-2 or Equilibrium Dialysis is < 60%. Diagnosis: Your C7-linked PROTAC is sticking to the assay plate walls or getting trapped inside the cell membrane (membrane retention).

Troubleshooting Steps:

  • Add BSA to Receiver Well: Standard HBSS buffer is insufficient for PROTACs.

  • Protocol Modification: Add 1% BSA (Bovine Serum Albumin) to the receiver compartment of the Transwell plate. This acts as a "sink," encouraging the hydrophobic PROTAC to leave the membrane and enter the receiver chamber, mimicking binding to cytosolic proteins.

Visualizing the Logic

Diagram 1: The Chameleonic Permeability Workflow

This diagram illustrates how a C7-linked PROTAC must dynamically alter its conformation to traverse the cell membrane.

ChameleonicEffect cluster_membrane Critical Barrier Extracellular Extracellular Space (Aqueous) OpenState Open Conformation (High TPSA exposed) Extracellular->OpenState Solvated Membrane Lipid Bilayer (Hydrophobic) FoldedState Folded Conformation (IMHB formed, Low TPSA) Membrane->FoldedState IMHB Formation (Crucial Step) Cytosol Cytosol (Aqueous) Cytosol->OpenState Re-solvation OpenState->Membrane Desolvation Cost BoundState Active Ternary Complex (Bound to POI + E3) OpenState->BoundState Target Engagement FoldedState->Cytosol Membrane Exit

Caption: The "Chameleonic" journey. For a C7-linked PROTAC, forming Intramolecular Hydrogen Bonds (IMHB) within the membrane (Yellow node) is critical to mask polarity and facilitate transit.

Diagram 2: Linker Optimization Decision Tree

Use this logic flow to determine the specific modification needed for your C7 linker.

LinkerOptimization Start Start: C7 Alkyl Linker PROTAC Low Permeability CheckLogP Check cLogP / LogD Start->CheckLogP HighLogP LogD > 5.0 (Too Lipophilic) CheckLogP->HighLogP Yes OkLogP LogD 3.0 - 5.0 CheckLogP->OkLogP No ActionEther Insert Heteroatom (Change -CH2- to -O-) HighLogP->ActionEther CheckRBC Check Rotatable Bonds OkLogP->CheckRBC HighRBC RBC > 15 (Too Floppy) CheckRBC->HighRBC Yes CheckEfflux Check Efflux Ratio (Caco-2) CheckRBC->CheckEfflux No ActionRigid Rigidify Linker (Add Alkyne or Phenyl) HighRBC->ActionRigid HighEfflux Ratio > 2.0 CheckEfflux->HighEfflux Yes ActionChameleon Design for IMHB (Fluorine or Amide switch) HighEfflux->ActionChameleon

Caption: Decision matrix for chemical modification of C7 alkyl linkers based on physicochemical properties.

Standardized Protocol: "Sink-Condition" Caco-2 for PROTACs

Standard Caco-2 protocols often yield false negatives for alkyl-linked PROTACs due to saturation of the aqueous receiver phase.

Reagents:

  • Cell Line: Caco-2 (ATCC HTB-37), differentiated for 21 days.

  • Transport Buffer: HBSS, pH 7.4.

  • Sink Additive: BSA (Bovine Serum Albumin), Fatty Acid Free.

Step-by-Step Methodology:

  • Preparation: Prepare PROTAC stock at 10 mM in DMSO. Dilute to 10 µM in HBSS (Donor Solution). Note: Ensure final DMSO < 1%.

  • Receiver Plate Setup (CRITICAL): Fill the receiver wells (Basolateral for A-to-B transport) with HBSS + 1% (w/v) BSA .

    • Why? The BSA binds the hydrophobic PROTAC as it exits the cells, maintaining the concentration gradient and simulating the "protein sponge" effect of the cytosol.

  • Incubation: Incubate at 37°C for 120 minutes . (Longer than the standard 60 mins to account for slow PROTAC diffusion).

  • Sampling: Collect samples from both donor and receiver wells.

  • Analysis: Quantify using LC-MS/MS.

    • QC Check: Calculate Recovery %. If

      
      , repeat using glass-coated plates to reduce plastic binding.
      

Data Interpretation Table:

ParameterTarget ValueInterpretation

(A-B)

cm/s
Good permeability for PROTACs.
Efflux Ratio (B-A / A-B)

Low liability for P-gp efflux.
Recovery

Valid assay. If lower, data is unreliable due to non-specific binding.[2][3]

FAQ: C7 Linker Specifics

Q: Why choose C7 over C5 or C9? A: C7 is often the "Goldilocks" length for VHL-based degraders. C5 is often too short to allow the E3 and POI to fold into a productive ternary complex (steric clash), while C9+ begins to introduce excessive lipophilicity without adding conformational value.

Q: Can I use a C7 alkyl linker with Cereblon (CRBN)? A: You can, but proceed with caution. CRBN ligands (Pomalidomide/Lenalidomide) are already quite hydrophobic. Adding a greasy C7 chain often pushes the total LogP > 7. Consider a C7-ether or introducing a piperazine ring into the chain to break the lipophilicity.

Q: Does the "Rule of 5" apply here? A: No. PROTACs operate in "Beyond Rule of 5" (bRo5) space.[3][4][5] Focus on AB-MPS (Absorbed-Systems Mediated Polar Surface Area) and Chameleonicity rather than strict MW or LogP cutoffs.

References

  • Matsson, P., & Kihlberg, J. (2017). How to Design Drugs that Cross the Cell Membrane: Estimating Permeability of Macrocycles and Beyond-Rule-of-5 Molecules. Journal of Medicinal Chemistry. Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Atilaw, Y., et al. (2021). Solution Conformations Shed Light on PROTAC Cell Permeability.[2][6] ACS Medicinal Chemistry Letters. Link

  • Foley, C. A., et al. (2020). Drug discovery for PROTACs: The importance of linker design. Expert Opinion on Drug Discovery. Link

  • Wuxi AppTec. (2023).[2] Research on PROTAC Druggability: Solubility and Permeability. Wuxi AppTec DMPK Services. Link

Sources

Technical Support Center: Reducing Off-Target Binding in Thalidomide-O-C7-NH2 Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PROTAC-OPT-C7 Assigned Specialist: Senior Application Scientist, Targeted Protein Degradation (TPD) Unit

Executive Summary: The "C7" Specificity Paradox

You are likely using Thalidomide-O-C7-NH2 (Thalidomide-4-O-heptyl-amine) as an E3 ligase ligand-linker conjugate to build a PROTAC. While this building block is popular for its synthetic accessibility, it carries a distinct "off-target" risk profile compared to Pomalidomide or PEG-linked analogs.

The Core Problem: The "C7" designation refers to a 7-carbon hydrophobic alkyl chain attached via an ether bond to the C4 position of the phthalimide ring.

  • Hydrophobicity: The long alkyl chain increases the lipophilicity (logP) of your molecule, promoting non-specific membrane insertion and "molecular glue" interactions with neosubstrates like GSPT1 .

  • Steric Geometry: The C4-oxygen attachment point alters the Cereblon (CRBN) surface, potentially reducing degradation of native substrates (IKZF1/3) but opening a new interface for SALL4 or GSPT1 recruitment.

This guide provides the diagnostic framework and experimental protocols to isolate and eliminate these off-target effects.

Diagnostic Framework: Is it Off-Target?

Before altering your chemistry, you must confirm that the observed toxicity or phenotype is indeed CRBN-mediated off-target degradation.

Symptom: Unexpected Cytotoxicity

Observation: Your PROTAC kills cells that do not express the Protein of Interest (POI), or cytotoxicity occurs much faster (<4 hours) than POI degradation.

Root Cause Analysis:

  • GSPT1 Degradation: The most common artifact of thalidomide-alkyl-linker conjugates. GSPT1 is a translation termination factor; its degradation halts protein synthesis, causing rapid apoptosis.

  • SALL4 Degradation: Linked to teratogenicity and specific to C4-substituted thalidomide derivatives.

Visualizing the Pathway

The following diagram illustrates the competition between your intended POI and the "intrinsic" off-targets (GSPT1/SALL4) driven by the C7 linker.

OffTargetPathway CRBN Cereblon (E3 Ligase) PROTAC This compound (Hydrophobic Linker) CRBN->PROTAC Binds Ternary_POI Productive Complex (CRBN-PROTAC-POI) PROTAC->Ternary_POI + POI (Intended) Ternary_Off Toxic Complex (CRBN-PROTAC-GSPT1) PROTAC->Ternary_Off + GSPT1 (Artifact) POI Target Protein (POI) GSPT1 GSPT1 (Off-Target) Translation Factor Degradation Ubiquitination & Degradation Ternary_POI->Degradation Ternary_Off->Degradation Driven by Linker Hydrophobicity Apoptosis Rapid Cytotoxicity Degradation->Apoptosis If GSPT1 lost

Figure 1: The "Molecular Glue" artifact. The hydrophobic C7 linker can recruit GSPT1 independently of the POI ligand, causing toxicity.

Troubleshooting & Optimization Protocols

Protocol A: The "Rescue" Validation (Must-Do)

Use this protocol to determine if cytotoxicity is CRBN-dependent (PROTAC activity) or general chemical toxicity.

Materials:

  • MLN4924 (Pevonedistat): Neddylation inhibitor (blocks all cullin-RING ligases).

  • Thalidomide (Free ligand): For competition assays.

  • Cell Line: Your standard test line (e.g., HEK293, MOLT4).

Step-by-Step:

  • Pre-treatment: Seed cells. Treat Group A with MLN4924 (1 µM) and Group B with Free Thalidomide (50 µM) for 1 hour. Leave Group C (Vehicle) untreated.

  • PROTAC Treatment: Add your Thalidomide-O-C7-PROTAC at its IC50 concentration to all groups.

  • Incubation: Incubate for 6–12 hours (short duration captures GSPT1 effects).

  • Readout: Western Blot for GSPT1 and your POI .

Interpretation Table:

Pre-treatmentPOI LevelsGSPT1 LevelsCytotoxicityDiagnosis
None (Vehicle) Low (Degraded)Low (Degraded)HighDirty Degrader: Your PROTAC is degrading both.
MLN4924 High (Rescued)High (Rescued)LowCRBN-Driven: Toxicity is due to E3 ligase activity (likely GSPT1).
Free Thalidomide High (Rescued)High (Rescued)LowCRBN-Driven: Confirms binding to Cereblon is required.
MLN4924 High (Rescued)High (Rescued)High Off-Target Pharmacology: Toxicity is not proteasome-mediated (e.g., kinase inhibition).
Protocol B: Chemical Optimization (The "Linker Swap")

If Protocol A confirms CRBN-driven off-target toxicity, the C7 alkyl linker is the likely culprit.

The Fix: Replace the hydrophobic C7 chain with a hydrophilic or rigid linker.

Current ComponentIssueRecommended ReplacementRationale
-O-(CH2)7- (C7 Alkyl)High LogP; mimics hydrophobic interface for GSPT1 recruitment.-O-(CH2CH2O)3- (PEG3)Hydrophilicity: PEG reduces "greasy" interactions that attract neosubstrates.
C4-Attachment The 4-position on phthalimide is permissive for SALL4 binding.C5-Attachment Geometry: Moving the linker to C5 (using 5-hydroxythalidomide) often reduces SALL4/GSPT1 affinity while maintaining POI degradation.
Flexible Chain Allows "floppy" exploring of CRBN surface.Piperazine / Alkyne Rigidity: Constrains the PROTAC into a conformation that fits the POI but clashes with GSPT1.

Technical FAQs

Q1: Why does the "O-C7" linker specifically degrade GSPT1? A: GSPT1 degradation is often driven by a "molecular glue" mechanism where the surface of the ligase-drug complex creates a hydrophobic patch. The 7-carbon alkyl chain is highly lipophilic. When it sits in the CRBN binding pocket, it can extend out and create a perfect hydrophobic docking site for the glycine-rich loop of GSPT1, mimicking the interactions seen with compounds like CC-885.

Q2: Can I just use a negative control compound? A: Yes. You should synthesize a N-methylated thalidomide version of your PROTAC.

  • Structure: Methylate the glutarimide nitrogen (the ring that binds CRBN).

  • Utility: This compound cannot bind CRBN. If it still kills cells, your toxicity is unrelated to degradation (chemotoxicity).

Q3: My PROTAC degrades the POI at 10 nM but kills cells at 100 nM. Is this a window? A: This is the "Hook Effect" or simply the onset of off-target degradation. This is a dangerous therapeutic window. In vivo, accumulation in tissues could trigger the off-target effect. You must optimize the linker to widen this window (selectivity index > 100x).

Decision Logic for Optimization

Use this flow to guide your next experimental steps.

OptimizationLogic Start Issue: Cytotoxicity / Off-Target Effect Step1 Perform Rescue Exp (Protocol A) (MLN4924 / Free Thalidomide) Start->Step1 Result1 Toxicity Rescued? Step1->Result1 NoRescue Toxicity Persists: Issue is Chemotoxicity (Not PROTAC related) Result1->NoRescue No YesRescue Toxicity Disappears: Issue is CRBN-Mediated (Neosubstrate Degradation) Result1->YesRescue Yes Step2 Check GSPT1 / SALL4 Levels (Western Blot) YesRescue->Step2 Result2 GSPT1 Degraded? Step2->Result2 YesGSPT1 Diagnosis: Linker Hydrophobicity Action: Switch C7 Alkyl -> PEG3/PEG5 Result2->YesGSPT1 Yes NoGSPT1 Diagnosis: Other Neosubstrate (IKZF1/3) Action: Switch Thalidomide -> Pomalidomide or Change Attachment (C4 -> C5) Result2->NoGSPT1 No

Figure 2: Troubleshooting Logic Tree for this compound Degraders.

References

  • Ishoey, M., et al. (2018). "Translation Termination Factor GSPT1 is a Phenotypically Relevant Off-Target of Heterobifunctional Phthalimide Degraders."[1] ACS Chemical Biology.[1]

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature.[2]

  • Donovan, K. A., et al. (2018). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife.

  • Matyskiela, M. E., et al. (2016). "A novel cerebroblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase." Nature.[2]

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology.[2]

Sources

Technical Support Center: Metabolic Stability of Thalidomide-O-C7-NH2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the metabolic and hydrolytic stability challenges associated with Thalidomide-O-C7-NH2 (a Cereblon E3 ligase ligand-linker conjugate). This content is structured as a high-level support center resource for drug discovery scientists.

Product Category: PROTAC® Linker-Ligands / E3 Ligase Conjugates Molecule ID: this compound (Thalidomide-O-alkyl-amine) Primary Application: Synthesis of Cereblon (CRBN)-recruiting PROTACs.

Executive Summary: The Stability Paradox

This compound serves as a critical building block for targeted protein degradation. However, it suffers from two distinct stability liabilities that often confuse experimental data:[1]

  • Chemical Hydrolysis (Spontaneous): The glutarimide ring opens rapidly in aqueous media at pH > 7.0, driven by the electron-withdrawing phthalimide group.

  • Metabolic Clearance (Enzymatic): The C7 alkyl chain and the ether linkage are "soft spots" for CYP450-mediated oxidation (hydroxylation and O-dealkylation).

This guide provides troubleshooting strategies to distinguish between these failure modes and engineering solutions to overcome them.

Diagnostic & Troubleshooting (Q&A)

Q1: My compound disappears in PBS (pH 7.4) even without microsomes. Is this metabolic instability?

No. This is chemical hydrolysis. Thalidomide derivatives are inherently unstable in neutral-to-basic aqueous solutions. The phthalimide moiety activates the glutarimide ring, making it susceptible to nucleophilic attack by water/hydroxide.[1]

  • The Mechanism: The imide bond cleaves to form phthalimidoglutaramic acid (inactive).

  • The Fix:

    • Assay Conditions: Conduct all in vitro assays (binding, ternary complex) at pH 7.0 or lower if possible. Avoid prolonged incubations (>4 hours) in pH 7.4 buffers unless necessary.

    • Storage: Never store DMSO stocks in the presence of water. Use anhydrous DMSO and store at -20°C or -80°C.

Q2: We observe rapid clearance in Mouse Liver Microsomes (MLM). Is the C7 linker the culprit?

Likely, yes. While the thalidomide headgroup is susceptible to hydroxylation, the O-C7 (heptyl ether) chain is a major metabolic liability.[1]

  • Vulnerability: Long linear alkyl chains are prime targets for CYP450

    
    -hydroxylation and 
    
    
    
    -1 hydroxylation.
  • Vulnerability: The ether oxygen (O-C7) facilitates O-dealkylation , severing the PROTAC into two inactive fragments.

  • Strategy: See Module 3: Structural Engineering for linker rigidification strategies.

Q3: Why does the LC-MS show a mass shift of +18 Da?

This indicates Hydrolysis. A +18 Da shift corresponds to the addition of water (H₂O), confirming the opening of the glutarimide ring.

  • Action: If this occurs in buffer-only controls, it is chemical hydrolysis.[1] If it occurs only in microsomes/hepatocytes, it may be amidase-mediated, but spontaneous hydrolysis is the dominant factor for thalidomide analogs.[1]

Structural Engineering: Next-Generation Solutions

If this compound fails your PK criteria, you must evolve the chemical scaffold. Use the following decision matrix to select a more stable analog.

Strategy A: Stabilizing the Glutarimide (The "Warhead")

The most effective way to stop hydrolysis is to modify the electronic properties of the ring system.

ApproachModificationMechanism of StabilityTrade-off
1. Phenyl Glutarimides (PG) Replace Phthalimide with PhenylRemoves electron-withdrawing activation.[2] Half-life increases from ~4h to >24h. Requires synthetic redesign; binding affinity usually retained.
2. Lenalidomide Scaffold Remove one Carbonyl (C=O)Isoindolinone is less electron-withdrawing than phthalimide.Slightly different binding orientation; usually more stable.
3. Fluorination Add Fluorine to Glutarimide C3Steric/electronic blockade of hydrolysis and racemization.Complex synthesis; can alter binding kinetics.
Strategy B: Stabilizing the Linker (The "Chain")

The C7 alkyl chain is metabolically "soft."

  • Rigidification: Replace the linear alkyl chain with a piperazine or spirocycle . These are metabolically robust and improve solubility.

  • Shortening: Reduce the chain length (C7

    
     C3-C4) if the structural biology permits.
    
  • Ether Replacement: Switch the Ether (O-C) linkage to an Amide (NH-CO) linkage, which is generally more resistant to oxidative cleavage.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways for this compound.

MetabolicPathways cluster_legend Degradation Mechanisms Parent This compound (Active PROTAC Precursor) Hydrolysis Hydrolysis Product (Ring Open: Inactive) Parent->Hydrolysis Spontaneous (pH > 7.0) + Amidase Enzymes Metabolite1 O-Dealkylated Metabolite (Linker Cleavage) Parent->Metabolite1 CYP450 (Oxidative Dealkylation) Metabolite2 Hydroxylated Linker/Ring (+OH) Parent->Metabolite2 CYP450 (Alkyl/Aryl Oxidation) Legend1 Red Arrow: Chemical Instability (Major) Legend2 Yellow Node: Metabolic Clearance (CYP)

Caption: Figure 1. Competing degradation pathways. Spontaneous hydrolysis of the glutarimide ring (Red) is often faster than enzymatic metabolism (Yellow) in standard physiological buffers.[1]

Validated Experimental Protocols

Protocol A: Distinguishing Chemical vs. Metabolic Stability

Use this protocol to determine if your compound is failing due to pH or enzymes.

Materials:

  • Test Compound: this compound (1 µM final)

  • Matrices:

    • Phosphate Buffer (PBS) pH 7.4[1]

    • Heat-Inactivated Microsomes (HI-M)

    • Active Microsomes (NADPH+)[1]

Procedure:

  • Preparation: Pre-warm all matrices to 37°C.

  • Incubation: Spike compound into all three matrices.

  • Sampling: Aliquot at T=0, 15, 30, 60, and 120 min.

  • Quenching: Add cold Acetonitrile containing Internal Standard.

  • Analysis: Analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Scenario 1 (Chemical Instability): Loss in PBS and HI-M is identical to Active Microsomes.

    • Diagnosis: Glutarimide hydrolysis.[3][4][5]

    • Solution: Switch to Phenyl Glutarimide or Lenalidomide analogs.

  • Scenario 2 (Metabolic Instability): Stable in PBS/HI-M, but rapid loss in Active Microsomes.[1]

    • Diagnosis: CYP-mediated metabolism of the C7 linker.

    • Solution: Rigidify linker or fluorinate metabolic soft spots.

Protocol B: Handling & Storage (Best Practices)

To prevent "silent" degradation before your experiment begins:

  • Solvent: Dissolve in anhydrous DMSO.

  • Aliquot: Single-use aliquots to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C (short term) or -80°C (long term).

  • Working Solution: Prepare aqueous dilutions immediately before use. Do not let them sit in the autosampler for >1 hour.

References

  • Min, J., et al. (2025).[1] Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Medicinal Chemistry.[]

  • Goracci, L., et al. (2020).[1] Metabolism of PROTAC molecules: Linker stability and CYP3A4 liability. European Journal of Medicinal Chemistry.

  • BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs: Linker Length and Stability.

  • Imaide, S., et al. (2021).[1] Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

  • TargetMol. this compound Product Data Sheet. [1]

Sources

Technical Support Center: Thalidomide-O-C7-NH2 Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Precipitation in DMSO Stocks Applicable Compounds: Thalidomide-O-C7-NH2 (CAS: 2093536-11-7) and related Cereblon-based PROTAC linkers.

Executive Summary

You are likely visiting this page because your stored stock solution of This compound —a critical E3 ligase ligand-linker conjugate—has developed a white precipitate or cloudiness upon thawing.

Do not panic. This is a common thermodynamic issue inherent to the physicochemical properties of thalidomide derivatives and the hygroscopic nature of DMSO. In 90% of cases, the compound is chemically intact and can be redissolved without degradation.

This guide provides the root cause analysis , rescue protocols , and preventative measures required to maintain the integrity of your PROTAC synthesis workflows.

Part 1: Root Cause Analysis (The "Why")

To solve the problem, we must understand the three forces fighting against solubility in your tube:

  • The "Water-DMSO Antagonism" (Thermodynamics):

    • The Compound: this compound contains a hydrophobic phthalimide core and a lipophilic 7-carbon alkyl chain. It "hates" water.

    • The Solvent: DMSO is highly hygroscopic.[1] It aggressively pulls moisture from the atmosphere.

    • The Crash: As DMSO absorbs atmospheric water, the solvent's polarity index shifts. The hydrophobic "O-C7" linker can no longer stay solvated in this aqueous-DMSO mixture, forcing the compound to crash out of solution.

  • Thermal Shock (Nucleation):

    • Freezing DMSO stocks (-20°C or -80°C) creates a solid crystal lattice. Upon thawing, if the transition is uneven, local supersaturation occurs, acting as nucleation sites for precipitation.

  • Chemical Reactivity (The Amine Factor):

    • The terminal primary amine (-NH

      
      ) is reactive. In "wet" DMSO exposed to air, primary amines can react with atmospheric CO
      
      
      
      to form carbamates, which often have different solubility profiles than the free amine.
Visualization: The Precipitation Cycle

The following diagram illustrates the cascade of events leading to stock failure.

PrecipitationCycle Stock Thawed DMSO Stock (this compound) Hygroscopy DMSO Absorbs Water (H-Bond Network Changes) Stock->Hygroscopy Exposed to Air Atmosphere Atmospheric Moisture (H2O) Atmosphere->Hygroscopy SolubilityDrop Lipophilic Linker (C7) becomes insoluble Hygroscopy->SolubilityDrop Polarity Shift Nucleation Crystal Nucleation SolubilityDrop->Nucleation Precipitate Visible Precipitate (Stock Failure) Nucleation->Precipitate

Figure 1: The thermodynamic cascade where atmospheric moisture compromises DMSO solvating power, forcing the hydrophobic linker to precipitate.

Part 2: Rescue Protocol (Troubleshooting)

Objective: Redissolve the precipitate without degrading the sensitive phthalimide ring (which is prone to hydrolysis).

Prerequisite: Ensure the cap is tightly sealed to prevent further water absorption.

Step-by-Step Rescue Workflow
  • Visual Inspection:

    • Is the precipitate white/crystalline? (Likely recoverable).

    • Is it yellow/brown or gummy? (Potential degradation; check LCMS).

  • The "Vortex-Sonicate-Warm" Cycle:

    • Step A (Vortex): Vortex vigorously for 30 seconds.

    • Step B (Sonicate): Place the tube in an ultrasonic water bath for 5–10 minutes. Note: The water in the bath helps distribute heat evenly.

    • Step C (Warm): If precipitate remains, warm the tube to 37°C - 40°C .

      • Critical Warning:Do NOT boil (>60°C). High heat + trace water = rapid hydrolysis of the thalidomide phthalimide ring [1].

  • The "Acid Trick" (Use with Caution):

    • If the compound is the free base form and refuses to dissolve, the amine might be aggregating.

    • Action: Add a minimal amount (1-2 equivalents) of dilute HCl or acetic acid to protonate the amine (-NH

      
      ), which often improves solubility in polar solvents. Only do this if your downstream application tolerates acid.
      
Decision Tree: Rescue Strategy

RescueTree Start Precipitate Observed Sonicate Sonicate (10 min) @ Ambient Temp Start->Sonicate Check1 Clear? Sonicate->Check1 Warm Warm to 40°C (Water Bath) Check1->Warm No Success Ready for Use Check1->Success Yes Check2 Clear? Warm->Check2 Check2->Success Yes Fail Check Purity (LCMS) Possible Degradation Check2->Fail No

Figure 2: Logical flow for rescuing precipitated stocks without compromising chemical integrity.

Part 3: Prevention & Best Practices[2]

To prevent this from becoming a recurring nightmare, adopt these "Senior Scientist" protocols.

Preparation of Stocks (The "Anhydrous Standard")

Never use the "old bottle" of DMSO sitting on the shelf for months.

  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Environment: If possible, weigh and dissolve the solid under an inert atmosphere (Argon/Nitrogen).

  • Concentration: Do not push the limits.

    • Risky: 100 mM

    • Safe: 10–50 mM

    • Ideal: 10 mM (if your assay volume permits).

Storage Strategy (Aliquot, Aliquot, Aliquot)

Repeated freeze-thaw cycles are the enemy.

  • Single-Use Aliquots: Divide your stock into small volumes (e.g., 20–50 µL) immediately after preparation.

  • Container: Use high-quality polypropylene tubes with O-ring seals (e.g., Cryovials) rather than standard snap-cap Eppendorfs, which leak air at -80°C.

  • Desiccation: Store the vial box inside a sealed bag with silica gel desiccant packs.

Data Reference Table
ParameterSpecification / Recommendation
Max Solubility (DMSO) ~50–100 mM (varies by batch/salt form) [2]
Max Solubility (Water) < 0.1 mg/mL (Practically insoluble)
Ideal Storage Temp -80°C (Long term), -20°C (Short term)
Stability (Solution) Use within 3 months at -20°C; 1 year at -80°C
Critical Risk Hydrolysis of phthalimide ring at pH > 7 or T > 60°C

Part 4: Frequently Asked Questions (FAQs)

Q1: My stock turned slightly yellow after heating to 40°C. Is it ruined?

  • Answer: A slight color change to pale yellow is often acceptable for thalidomide derivatives in DMSO, but it can indicate trace oxidation or hydrolysis. Run a quick LCMS. If the mass peak (M+H) is correct and purity is >95%, it is safe to use. If you see a peak at [M+18], hydrolysis has occurred (ring opening).

Q2: Can I use DMF instead of DMSO?

  • Answer: Yes. Thalidomide derivatives are often highly soluble in DMF (Dimethylformamide). However, DMF is more toxic to cells than DMSO. If your downstream application is a cellular assay, ensure the final DMF concentration is <0.1% and include a vehicle control.

Q3: Why does the protocol say to add the "aqueous" buffer LAST?

  • Answer: This is the "Golden Rule" of PROTAC chemistry. You must have the compound fully dissolved in the organic phase (DMSO) before it touches water. If you add DMSO-stock to a buffer, the rapid polarity change causes immediate precipitation (crashing out).

    • Correct: Drop DMSO-stock into rapidly stirring buffer (or vortex immediately).

    • Incorrect: Add buffer to the DMSO drop.

Q4: Is my compound a salt or a free base?

  • Answer: Check your CoA (Certificate of Analysis).

    • Free Base: "this compound".[2] More soluble in organic solvents (DMSO, DCM).[3]

    • Salt (e.g., HCl, TFA): "this compound.HCl". Often more soluble in water/DMSO mixtures but can be tricky in pure anhydrous DMSO. If you have the salt and it won't dissolve in DMSO, add 1-2% water (if permissible) or slight heat.

References

  • TargetMol. this compound Product Sheet & Handling Guide. (Accessed 2026).[4]

  • Cayman Chemical. Thalidomide Solubility and Stability Guidelines. (General Thalidomide handling).[5][6][7][8]

  • PubChem (NIH). Thalidomide Compound Summary (CID 5426) - Chemical and Physical Properties.

  • BenchChem. Troubleshooting DMSO Hygroscopicity and Solubility of Hydrophobic Compounds.

  • MedChemExpress. PROTAC Linker Solubility Guides.

Sources

Minimizing steric hindrance when using Thalidomide-O-C7-NH2 linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Steric Hindrance & Optimizing Ternary Complex Formation Product Focus: Thalidomide-4-O-C7-NH2 (E3 Ligase Ligand-Linker Conjugate)

Introduction: Understanding Your Tool

Welcome to the Technical Support Center. You are likely using Thalidomide-O-C7-NH2 (4-(7-aminoheptyloxy)thalidomide) to design a PROTAC. This building block consists of the Cereblon (CRBN) ligand thalidomide, functionalized at the 4-position of the phthalimide ring with a 7-carbon hydrophobic alkyl chain terminating in a primary amine.

Why this linker? The C7 alkyl chain is a "Goldilocks" linker for many targets (e.g., BRD4 degraders like dBET1). It offers a balance between the high flexibility of PEGs and the rigidity of piperazine-based linkers.[1] However, its hydrophobicity and specific length (~9-10 Å fully extended) introduce unique steric challenges that differ from hydrophilic PEG linkers.

Module 1: Design & Simulation (In Silico)

Issue: My PROTAC binds to the target and CRBN individually but fails to induce degradation.

Root Cause Analysis: The "Steric Clash" vs. "The Gap"

The most common failure mode with C7 linkers is steric hindrance at the ternary interface . The 7-carbon chain is relatively short. If your Protein of Interest (POI) has a deep binding pocket, the C7 linker may be consumed entirely just exiting the pocket, leaving no "slack" to bridge the gap to CRBN. This forces the POI and CRBN into a collision course (steric clash) before a productive catalytic geometry can form.

Troubleshooting Protocol: The Exit Vector Check

Before synthesis, validate the exit vector. The 4-position ether linkage on thalidomide projects the linker at an approximate 120° angle relative to the glutarimide ring.

  • Overlay Analysis: Superimpose your POI ligand structure onto the CRBN-Thalidomide complex (PDB: 4CI1).

  • Distance Measurement: Measure the linear distance between the POI ligand's attachment point and the phenolic oxygen at the 4-position of thalidomide.

    • < 8 Å: The C7 linker is likely viable.

    • > 10 Å: The C7 linker is too short . It will cause steric strain. Switch to a PEG3 or PEG4 linker.

  • Surface Topography: Check for "hydrophobic collapse." Unlike PEGs, the C7 alkyl chain will seek hydrophobic patches on the protein surface to minimize water exposure. If a hydrophobic patch exists near the exit vector, the linker may "stick" to the protein surface, effectively shortening its reach.

Visual Logic: Ternary Complex Steric Zones

TernaryComplex POI Protein of Interest (POI) Ligand POI Ligand POI->Ligand Binding CRBN Cereblon (E3) POI->CRBN STERIC CLASH (If Linker < 10Å) Linker C7 Alkyl Linker (Hydrophobic) Ligand->Linker Conjugation Linker->POI Hydrophobic Collapse Thalidomide Thalidomide (4-position) Linker->Thalidomide Ether Bond Thalidomide->CRBN Recruitment

Caption: Logic flow of ternary complex formation showing failure points: steric clash (red) and hydrophobic collapse (orange).

Module 2: Synthesis & Conjugation (Chemistry)

Issue: Low yields during amide coupling or precipitation of the final conjugate.

Root Cause: Solvophobic Effects

This compound is significantly more lipophilic than PEG-based analogs. When reacting with a polar POI ligand, the disparate solubilities can cause the linker to fold back on itself or aggregate, hindering the nucleophilic attack of the amine.

Optimization Protocol: The "Solvent Tuning" Method

Do not use standard aqueous buffers for this coupling.

ParameterRecommendationRationale
Solvent System DMF or DMSO (Anhydrous)The C7 linker requires a polar aprotic solvent to remain extended.
Base DIPEA (3-5 eq)Ensures the primary amine is deprotonated (-NH2) and reactive.
Coupling Agent HATU (1.2 eq)Superior for sterically hindered amines compared to EDC/NHS.
Concentration High (> 0.1 M)Drives the reaction kinetically despite the entropic penalty of the flexible chain.
Order of Addition Pre-activate AcidActivate the POI ligand acid with HATU/DIPEA for 15 min before adding the this compound.

Critical Warning: Avoid using water or alcohols in the reaction mixture. The alkyl chain will collapse to minimize surface area, burying the amine nucleophile.

Module 3: Biological Evaluation (In Vitro)

Issue: I see a "Hook Effect" (loss of degradation at high concentrations) but no degradation at any concentration.

Root Cause: Non-Productive Cooperativity

With C7 linkers, you often encounter negative cooperativity (


). The linker is short enough that the POI and E3 "push" against each other, destabilizing the complex.
Diagnostic Workflow

Use a Fluorescence Polarization (FP) or TR-FRET assay to distinguish between binding and complex formation.

  • Binary Assay (POI + PROTAC): Confirm the PROTAC binds the POI. If

    
     is similar to the parent ligand, the linker attachment isn't interfering with the warhead.
    
  • Ternary Assay (POI + PROTAC + CRBN):

Decision Tree: Optimizing Linker Length

LinkerOptimization Start Start: this compound No Degradation observed CheckBinary Check Binary Binding (POI + PROTAC) Start->CheckBinary BinaryFail Loss of Affinity CheckBinary->BinaryFail Kd increases >10x BinaryPass Affinity Retained CheckBinary->BinaryPass Kd stable Action1 Steric Clash at Ligand Site Action: Change Attachment Point BinaryFail->Action1 CheckTernary Check Ternary Complex (TR-FRET / AlphaLISA) BinaryPass->CheckTernary NoTernary No Complex Formed CheckTernary->NoTernary No signal TernaryExists Complex Forms CheckTernary->TernaryExists Signal detected Action2 Linker Too Short (Steric Clash) Action: Switch to PEG4 or C10 NoTernary->Action2 Action3 Geometry Mismatch Action: Rigidify Linker (Piperazine) TernaryExists->Action3

Caption: Troubleshooting flowchart for PROTACs failing degradation assays.

Frequently Asked Questions (FAQ)

Q: Why use C7 alkyl over PEG linkers if sterics are a risk? A: Permeability. PEG linkers have high Polar Surface Area (PSA), which can reduce cell permeability. The C7 alkyl chain is lipophilic, often resulting in better intracellular concentration despite the higher risk of steric clash.

Q: Can I extend the C7 linker easily? A: Not chemically on the same molecule. You would need to purchase or synthesize the C8, C9, or C10 analog. However, "Thalidomide-O-PEG-NH2" variants are more commercially available for rapid screening of longer lengths.

Q: Does the 4-position attachment affect Cereblon binding? A: Generally, no. Crystal structures (e.g., Fischer et al., Nature 2014) show the 4-position of the phthalimide ring is solvent-exposed and tolerates extension well. However, the direction of the extension matters for the ternary complex.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

    • Core Reference: Establishes the structural basis for the 4-position
  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]

    • Core Reference: Demonstrates the use of alkyl linkers (like the dBET series)
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

    • Core Reference: Provides the foundational data on how linker length (C7 vs longer)
  • Bembenek, S. D., et al. (2021). The conformation of the linker in PROTACs. Drug Discovery Today, 26(11), 2533-2538. [Link]

    • Core Reference: Discusses the "hydrophobic collapse" phenomenon in alkyl linkers vs. PEGs.

Sources

Resolving poor degradation efficiency in Thalidomide-based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thalidomide-Based PROTAC Optimization

  • Ticket ID: #PROTAC-CRBN-001

  • Subject: Resolving Poor Degradation Efficiency in Cereblon-Recruiting Chimeras

  • Assigned Specialist: Senior Application Scientist, Targeted Protein Degradation Unit

Introduction: The "Event-Driven" Paradigm Shift

Welcome to the Technical Support Center. You are likely here because your Thalidomide-based PROTAC is binding to the target but failing to induce degradation, or you are observing a "bell-shaped" dose-response curve. Unlike traditional inhibitors (occupancy-driven), PROTACs are event-driven . They must catalyze the formation of a ternary complex (Target-PROTAC-E3) to induce ubiquitination.

This guide addresses the three most common failure modes in Thalidomide-based degraders: Hydrolytic Instability , The Hook Effect , and Negative Cooperativity .

Module 1: Chemical Stability & Hydrolysis

The Issue: Your compound disappears from the media or shows poor potency in long-duration assays (


h), despite showing activity in short-term biochemical assays.

Root Cause: Thalidomide and its analogs (IMiDs) contain a glutarimide ring that is susceptible to spontaneous hydrolysis at physiological pH (7.4).[1] The glutarimide ring opens, rendering the PROTAC incapable of binding Cereblon (CRBN).[1]

Data: Stability Comparison of CRBN Ligands
Ligand ScaffoldHalf-life (

) at pH 7.4
Hydrolysis RiskRecommendation
Thalidomide ~4–5 hoursHigh Use only for acute assays (<6h).
Lenalidomide Stable (>24 hours)LowPreferred for long-duration degradation.
Pomalidomide Stable (>24 hours)LowPreferred for high-potency applications.

Technical Insight: The instability of Thalidomide is driven by the imide bond. Lenalidomide lacks one of the carbonyls on the phthalimide ring (an amine is present instead), which electronically stabilizes the glutarimide ring against nucleophilic attack by water [1].

Troubleshooting Protocol: LC-MS Stability Check

Before running a 48-hour cell assay, validate your PROTAC's integrity.

  • Preparation: Dissolve PROTAC to 10 µM in PBS (pH 7.4) and Culture Media (with 10% FBS).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at

    
     hours.
    
  • Quenching: Immediately quench with ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Pass Criteria:

    
     parent compound remaining at 24 hours.
    

Module 2: The "Hook Effect" & Thermodynamics

The Issue: You observe degradation at low concentrations (e.g., 10–100 nM), but degradation efficiency decreases or disappears at higher concentrations (e.g., >1 µM).

Root Cause: This is the Hook Effect (Prozone Effect).[2] PROTACs are bifunctional. At high concentrations, the PROTAC saturates the binding sites on both the Target Protein (POI) and the E3 Ligase (CRBN) individually, forming binary complexes (PROTAC-POI and PROTAC-CRBN) rather than the productive ternary complex [2].

Visualization: The Binary vs. Ternary Equilibrium

HookEffect PROTAC PROTAC Concentration LowConc Low [PROTAC] (10-100 nM) PROTAC->LowConc Titration HighConc High [PROTAC] (>1 µM) PROTAC->HighConc Saturation Ternary Ternary Complex (Productive) LowConc->Ternary 1:1:1 Stoichiometry Binary Binary Complexes (Non-Productive) HighConc->Binary Saturation of Sites Degradation Ubiquitination & Degradation Ternary->Degradation E2 Transfer NoDeg No Degradation (Hook Effect) Binary->NoDeg Steric Block

Figure 1: Mechanism of the Hook Effect. At high concentrations, binary complexes outcompete the productive ternary complex.[3]

Rescue Strategy: Improving Cooperativity ( )

The "Hook Effect" is mitigated by positive cooperativity . This occurs when the PROTAC binds the POI and Ligase better together than it binds either alone.

  • The Metric: Cooperativity factor

    
    .
    
  • Goal:

    
    .
    
  • Action: If you see a sharp Hook Effect, your linker is likely acting as a passive tether. You must optimize the linker length or composition (e.g., switching from flexible PEG to rigid Piperazine) to induce de novo protein-protein interactions (PPIs) between the POI and CRBN [3].

Module 3: Biological Context & Linkerology

The Issue: The PROTAC binds the target (confirmed by biophysics) but no degradation is observed in cells (


).

Root Cause:

  • Negative Cooperativity: The linker is too short, causing steric clash between POI and CRBN.

  • Low E3 Expression: The specific cell line lacks sufficient CRBN levels.

  • Wrong Lysine Geometry: The ternary complex forms, but no surface lysine on the POI is accessible to the E2 ubiquitin-conjugating enzyme.

Protocol: The "Gold Standard" Competition Assay

Use this to confirm if the lack of degradation is mechanism-dependent or an off-target artifact.

  • Setup: Plate cells in two groups (A and B).

  • Pre-treatment (Group A): Treat with DMSO (Vehicle) for 1 hour.

  • Pre-treatment (Group B): Treat with 10 µM Free Thalidomide (or Pomalidomide) for 1 hour. This saturates the cellular CRBN.

  • Treatment: Add your PROTAC (at

    
     concentration) to both groups.
    
  • Incubation: 18–24 hours.

  • Readout: Western Blot for POI.

  • Interpretation:

    • Degradation in A, No Degradation in B:Success. The mechanism is CRBN-dependent.

    • Degradation in both:[3][4]Off-target artifact. Your compound is killing the cell or destabilizing the protein via a non-PROTAC mechanism.

    • No Degradation in either:Failure. Proceed to the Troubleshooting Tree below.

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: No Degradation Observed Step1 1. Check Cell Line CRBN Levels (Western Blot) Start->Step1 CRBN_Low CRBN Low/Absent Step1->CRBN_Low CRBN_High CRBN High Step1->CRBN_High Action1 Switch Cell Line or Transfect CRBN CRBN_Low->Action1 Step2 2. Permeability Assay (PAMPA / Caco-2) CRBN_High->Step2 Perm_Low Low Permeability Step2->Perm_Low Perm_High High Permeability Step2->Perm_High Action2 Reduce MW / TPSA (Shorten Linker) Perm_Low->Action2 Step3 3. Ternary Complex Assay (NanoBRET / TR-FRET) Perm_High->Step3 No_Complex No Ternary Complex Step3->No_Complex Complex_Exists Complex Forms Step3->Complex_Exists Action3 Linker Optimization (Steric Clash) No_Complex->Action3 Action4 Productive Geometry Issue (No Lysine Available) Complex_Exists->Action4

Figure 2: Systematic Troubleshooting Workflow for Non-Functional Degraders.

FAQ: Frequently Asked Questions

Q1: My PROTAC degrades the target in HEK293 cells but not in my cancer line. Why? A: This is likely due to differential E3 ligase expression. HEK293 cells have robust ubiquitin machinery. Check the endogenous CRBN levels in your cancer line using Western Blot. If levels are low, the PROTAC cannot recruit enough ligase to outcompete the protein's resynthesis rate [4].

Q2: What is the optimal linker length for a Thalidomide-based PROTAC? A: There is no universal "magic number," but the "Goldilocks zone" is typically 12–20 atoms (PEG3–PEG5).

  • Too Short (<12 atoms): Steric clash prevents the POI and CRBN from coming together (Negative Cooperativity).

  • Too Long (>24 atoms): The entropic cost of folding the linker is too high, reducing binding affinity, and the large size hurts cell permeability [5].

Q3: Can I use Thalidomide for in vivo mouse studies? A: It is not recommended. Thalidomide has poor hydrolytic stability and rapid clearance in mice. Pomalidomide or Lenalidomide analogs are standard for in vivo work due to improved metabolic stability and potency [1].

References

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link

  • Douglas, H. L., et al. (2020). The Hook Effect: A Quantitative Model for the Design of PROTACs. Molecular Pharmaceutics. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[5] Link

  • Bessa, L. M., et al. (2020).[6] PROTACs: The Role of E3 Ligase Expression Levels. Drug Discovery Today. Link

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Link

Sources

Validation & Comparative

Technical Comparison: Thalidomide-O-C7-NH2 vs. Lenalidomide Ligands in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase ligand is not merely a matter of binding affinity; it is a structural decision that dictates the exit vector, physicochemical properties (logP, TPS), and the cooperativity of the ternary complex.

This guide compares two distinct Cereblon (CRBN) recruiting moieties:

  • Thalidomide-O-C7-NH2: A pre-functionalized, linker-ready derivative where the phthalimide ring is modified at the C4 position via an ether linkage to a heptyl amine.

  • Lenalidomide: A potent immunomodulatory drug (IMiD) with a C4-aniline handle, often derivatized via alkylation or acylation.

The Verdict: While Lenalidomide generally offers superior intrinsic binding affinity to CRBN (


 nM vs. 

nM for thalidomide) and improved chemical stability, This compound provides a specialized hydrophobic spacer (C7 alkyl) that can be critical for targets requiring deep pocket penetration or specific linker lengths to overcome steric clashes. Lenalidomide is the "workhorse" for potency; this compound is a "precision tool" for linker optimization.

Chemical Architecture & Synthesis Workflows[1]

The fundamental difference lies in the atomistic connectivity at the C4 position of the phthalimide ring, which defines the "Exit Vector"—the trajectory the linker takes towards the target protein.

Structural Analysis
  • This compound:

    • Linkage: Ether bond (

      
      ) at C4.
      
    • Linker: 7-carbon alkyl chain terminating in a primary amine.

    • Implication: The ether oxygen is an H-bond acceptor, potentially interacting with surface residues on CRBN. The C7 alkyl chain adds significant lipophilicity (

      
      ), which can improve cell permeability but may reduce solubility.
      
  • Lenalidomide: [1][2][3][4][5][6]

    • Linkage: Aniline nitrogen (

      
      ) at C4.
      
    • Implication: The aniline is often functionalized to create the linker. The nitrogen is an H-bond donor/acceptor depending on substitution. Lenalidomide lacks one carbonyl group on the glutarimide ring compared to thalidomide, contributing to its higher stability against hydrolysis.

Visualization: Conjugation Workflows

The following diagram illustrates the divergent synthetic pathways for utilizing these ligands.

Synthesis_Workflow Thal This compound (Pre-assembled Linker) Reaction1 Amide Coupling (EDC/NHS or HATU) Thal->Reaction1 Primary Amine Len Lenalidomide (Core Scaffold) Reaction2 N-Alkylation (SnAr or Reductive Amination) Len->Reaction2 Aniline NH2 POI_Acid Target Ligand-COOH (Activated Ester) POI_Acid->Reaction1 Linker_Halide Alkyl/PEG Halide (Linker Precursor) Linker_Halide->Reaction2 PROTAC_A Thalidomide-Based PROTAC (Ether Linked) Reaction1->PROTAC_A Fast Convergent Synthesis PROTAC_B Lenalidomide-Based PROTAC (Amine Linked) Reaction2->PROTAC_B Stepwise Linear Synthesis

Figure 1: Synthetic divergence. This compound allows for a convergent "click-like" amide coupling, whereas Lenalidomide often requires functionalization of the aniline, adding synthetic steps.

Mechanistic Evaluation: Binding & Degradation[2][3][4][6]

Intrinsic Affinity to Cereblon (CRBN)

Binding affinity is the gatekeeper of PROTAC efficiency.[3]

  • Lenalidomide: Exhibits higher affinity for the tri-tryptophan pocket of CRBN.

    • 
      .
      
  • Thalidomide: Slightly weaker binder.[2]

    • 
      .
      
  • Impact: A stronger binary complex (CRBN-PROTAC) generally favors ternary complex formation, provided the linker does not introduce steric clashes.

Degradation Efficiency (DC50 & Dmax)

Data from comparative studies (e.g., BRD4 degraders) suggests that Lenalidomide-based PROTACs often outperform Thalidomide analogues.[1][2]

FeatureThis compoundLenalidomide Derivatives
CRBN Affinity (

)
~250 nM (Moderate)~178 nM (High)
Chemical Stability Prone to spontaneous hydrolysis (glutarimide ring opening) at pH > 7.High , stable in plasma for extended periods.
Linker Flexibility C7 Alkyl is semi-rigid/hydrophobic.Customizable (PEG/Alkyl) depending on synthesis.
Degradation Potency Good (

typically 10-100 nM).
Excellent (

often < 10 nM).
Solubility Low (due to lipophilic C7 chain).Moderate to High.
Mechanism of Action: The Ternary Complex

The "O-C7" linker length is specific. If the distance between the E3 binding pocket and the POI binding site is not optimal (approx. 10-15 Å), the "hook effect" will dominate, preventing ubiquitination.

Ternary_Complex CRBN Cereblon (E3) PROTAC PROTAC Molecule CRBN->PROTAC Kd ~180-250nM POI Target Protein POI->PROTAC Kd (Target) Complex Ternary Complex (CRBN-PROTAC-POI) PROTAC->Complex Cooperativity (α > 1 preferred) Ub Ubiquitination (Degradation Signal) Complex->Ub E2 Transfer

Figure 2: The Ternary Complex formation. High affinity of Lenalidomide stabilizes the left side of the complex, driving equilibrium toward the functional degradative state.

Experimental Protocols

To objectively compare these ligands in your specific system, follow these self-validating protocols.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Validates intrinsic binding affinity to CRBN.

  • Reagents:

    • Recombinant CRBN-DDB1 complex.

    • Fluorescent Tracer: Cy5-Thalidomide (Ex/Em: 640/670 nm).

    • Test Compounds: this compound conjugate vs. Lenalidomide conjugate (serial dilutions).

  • Workflow:

    • Dilute CRBN protein to

      
       of the tracer (approx. 100 nM) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
      
    • Add Cy5-Tracer (final conc. 10 nM).

    • Incubate 30 mins at RT to establish baseline polarization (mP).

    • Add test compounds (10-point dose response, 10 µM top conc).

    • Incubate 60 mins at RT.

  • Readout: Measure mP on a multi-mode plate reader.

  • Analysis: Plot mP vs. log[Concentration]. Calculate

    
    .
    
    • Success Criterion: Lenalidomide should show left-shifted curve (

      
       Thalidomide).
      
Protocol B: Cellular Degradation Assay (Western Blot)

Validates functional degradation efficiency (


).
  • Cell Line: HEK293T or disease-relevant line expressing POI.

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with PROTACs (0, 1, 10, 100, 1000 nM) for 16-24 hours.

    • Control: Include a "Competition Control" (PROTAC + 10 µM free Lenalidomide) to prove CRBN dependence.

  • Lysis: RIPA buffer + Protease Inhibitors.

  • Blotting:

    • Primary Ab: Anti-POI.

    • Loading Control: Anti-GAPDH or Vinculin.

  • Quantification: Densitometry (ImageJ). Normalize POI signal to Loading Control.

  • Calculation:

    • 
      : Maximum % degradation relative to DMSO.
      
    • 
      : Concentration at 50% degradation.[2]
      

References

  • Fischer, E. S., et al. (2014).[3][7][] Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.[3] Nature, 512(7512), 49–53. Link

  • Chamberlain, P. P., et al. (2014).[7] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • TargetMol. this compound Product Data Sheet. Link

  • BenchChem. A Comparative Analysis of Thalidomide and Lenalidomide as CRBN Ligands in PROTACs. Link

  • MedChemExpress. E3 Ligase Ligand-Linker Conjugates: Thalidomide-O-amido-C7-NH2. Link

Sources

Technical Guide: Western Blot Analysis for Thalidomide-O-C7-NH2 Mediated Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation protocols for Targeted Protein Degradation (TPD) mediated by Thalidomide-O-C7-NH2 (CAS: 2093536-11-7). As a functionalized E3 ligase ligand-linker conjugate, this molecule serves as a critical building block for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It combines a Cereblon (CRBN) recruiting moiety (Thalidomide) with a hydrophobic 7-carbon alkyl chain linker.

This document compares the performance of this compound against Pomalidomide and PEG-based alternatives, providing an optimized Western Blot workflow designed to quantify DC50 (Half-maximal degradation concentration) and Dmax (Maximum degradation), while mitigating common artifacts like the "Hook Effect."

Part 1: Molecule & Mechanism

This compound recruits the E3 ubiquitin ligase Cereblon (CRBN) .[4] The 7-carbon alkyl linker provides a specific spatial separation between the E3 ligase and the Target Protein (POI). Unlike hydrophilic PEG linkers, the C7 alkyl chain increases lipophilicity, potentially enhancing cell permeability but requiring careful solubility management during lysis.

Mechanism of Action: The Ternary Complex

The efficacy of degradation relies on the formation of a stable Ternary Complex (POI-PROTAC-E3).

TernaryComplex PROTAC This compound Conjugate CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruitment POI Target Protein (POI) PROTAC->POI Binding CRBN->POI Ternary Complex Ub Ubiquitin Chain CRBN->Ub E2 Transfer Proteasome 26S Proteasome POI->Proteasome Recognition Ub->POI Poly-Ubiquitination Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Caption: Kinetic workflow of CRBN-mediated ubiquitination initiated by this compound conjugates.

Part 2: Comparative Analysis

Selecting the correct E3 ligand and linker is the single most critical variable in PROTAC design. Below is an objective comparison of this compound against standard alternatives.

Table 1: E3 Ligand & Linker Performance Matrix
FeatureThis compound Pomalidomide-Alkyl-NH2 Thalidomide-PEG-NH2
CRBN Affinity Moderate (

)
High (

)
Moderate
Linker Nature Hydrophobic (Alkyl)Hydrophobic (Alkyl)Hydrophilic (PEG)
Cell Permeability High (Lipophilic)HighLow to Moderate
Solubility Low (Requires DMSO)LowHigh (Water soluble)
Off-Target Risk Moderate (IKZF1/3 degradation)High (Strong IKZF1/3 degradation)Moderate
Primary Use Case Initial Library Screening, Membrane TargetsHigh-Potency OptimizationCytosolic/Soluble Targets

Scientific Insight: While Pomalidomide analogs often yield lower DC50 values (higher potency) due to stronger CRBN binding, This compound is frequently preferred for initial screening because its lower intrinsic affinity reduces the "Hook Effect" threshold, allowing for a broader dynamic range in dose-response assays [1]. Furthermore, the C7 alkyl linker often facilitates better ternary complex cooperativity for specific targets compared to flexible PEG linkers.

Part 3: Optimized Western Blot Protocol

Objective: Accurately determine DC50 and Dmax while preventing artifactual protein loss.

Phase 1: Treatment & Lysis (The "Cold Chain")

Crucial: Ubiquitination is reversible. Deubiquitinases (DUBs) are active in standard lysis buffers.

  • Seed Cells: Plate cells to reach 70-80% confluency.

  • Dose-Response Treatment: Treat with this compound conjugate at 6-point log scale (e.g., 1 nM, 10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M).
    • Control 1: DMSO Vehicle (0%).

    • Control 2:Pomalidomide Competition (Pre-treat with 10

      
      M free Pomalidomide 1h prior to PROTAC to prove CRBN dependency).
      
  • Incubation: 16–24 hours is standard. (Shorter times, e.g., 4h, detect fast kinetics but may miss Dmax).

  • Lysis (Strictly 4°C):

    • Wash cells 2x with ice-cold PBS.

    • Lyse in RIPA Buffer supplemented with:

      • Protease Inhibitor Cocktail (1x)

      • N-Ethylmaleimide (10 mM) – Critical: Irreversibly inhibits DUBs to preserve ubiquitin chains.

    • Incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C.

Phase 2: Electrophoresis & Detection
  • Normalization: Use BCA assay.[5] Load exactly 20

    
    g protein per lane.
    
  • Transfer: PVDF membranes are recommended over Nitrocellulose for hydrophobic PROTACs to minimize background binding.

  • Antibody Strategy:

    • Target Protein (POI): Use a validated monoclonal antibody.

    • Loading Control: Vinculin or GAPDH (Ensure molecular weight is distinct from POI).

    • CRBN Control: Blot for Cereblon to ensure the PROTAC isn't inducing "autodegradation" of the ligase itself.

Phase 3: Data Analysis (DC50 Calculation)

Quantify bands using densitometry (e.g., ImageJ). Plot "Relative Protein Abundance" (Y-axis) vs. "Log[Concentration]" (X-axis). Fit to a non-linear regression (4-parameter logistic).

  • DC50: Concentration at which 50% of the target is degraded.

  • Dmax: The bottom plateau of the curve (maximum degradation efficiency).

Part 4: Troubleshooting & Validation (Self-Validating Systems)

The Hook Effect (Prozone Effect)

A common failure mode in PROTAC Western blots is the "Hook Effect," where degradation efficiency decreases at high concentrations due to the formation of binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex [2].

HookEffect cluster_low Low Conc. cluster_optimal Optimal Conc. (DC50) cluster_high High Conc. (>10 µM) Binary Binary Complex Only (Inefficient) Ternary Ternary Complex (Max Degradation) Binary->Ternary Increasing [PROTAC] Hook Hook Effect (Saturation of individual binding sites) Ternary->Hook Excess [PROTAC]

Caption: Concentration-dependent transition from productive ternary complexes to non-productive binary saturation.

Validation Steps:

  • Bell-Shaped Curve: If your Western blot shows degradation at 100 nM but signal recovery at 10

    
    M, this confirms a PROTAC mechanism (Hook Effect) rather than non-specific toxicity.
    
  • Rescue Experiment: Treat cells with MG132 (Proteasome inhibitor, 10

    
    M) + PROTAC.
    
    • Result: If the protein band returns to baseline levels despite PROTAC presence, degradation is proteasome-dependent [3].

  • Linker Length Check: If this compound shows poor degradation, compare with Thalidomide-O-C5-NH2 or Thalidomide-PEG3-NH2 . The 7-carbon length may be sterically clashing with the specific POI surface.

References

  • Douglass, E. F., et al. (2013). Navigating the "Hook Effect" in PROTAC Assays. Journal of American Chemical Society. [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

Sources

Technical Guide: DC50 & Dmax Determination for Thalidomide-O-C7-NH2 Derived PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculating DC50 and Dmax for Thalidomide-O-C7-NH2 derived PROTACs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "O-C7" Anchor in Context

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the choice of E3 ligase anchor determines not just binding affinity (


), but the geometry of the ternary complex, which directly dictates ubiquitination efficiency.

This guide focuses on This compound derived PROTACs. Unlike the industry-standard Pomalidomide or Lenalidomide anchors which utilize a C4-amino (


)  exit vector, the this compound anchor utilizes a C4-ether (

)
linkage with an aliphatic heptylic (or equivalent PEG) spacer.

Key Distinction:

  • This compound: Offers a distinct exit vector angle and improved solubility in certain organic solvents, but possesses the hydrolytic instability characteristic of the thalidomide phthalimide ring.

  • Alternative (Pomalidomide-C4-NH2): Offers higher chemical stability (resistance to ring-opening hydrolysis) and a different stereoelectronic profile for Cereblon (CRBN) engagement.

This guide details the precise methodology for calculating


 (potency) and 

(efficacy) and compares the performance profile of O-linked thalidomide anchors against standard amine-linked alternatives.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity (E-E-A-T), this protocol includes mandatory normalization steps often overlooked in rapid screening.

Phase 1: Cell Treatment & Lysis

Objective: Generate lysates with preserved ubiquitination states.

  • Seeding: Seed cells (e.g., HEK293, HeLa, or MM.1S) at

    
     cells/mL in 6-well plates. Allow 24h recovery.
    
  • Dosing Strategy (Critical):

    • Prepare a 10-point dilution series of the PROTAC (e.g., 1 nM to 10

      
      M).
      
    • Controls:

      • DMSO Only: 0% Degradation baseline.

      • Competitor Block: Pre-treat with 10

        
        M free Thalidomide (1h) + PROTAC to prove CRBN-dependency.
        
      • Proteasome Inhibitor: MG132 (10

        
        M) + PROTAC to prove proteasome-dependency.
        
  • Incubation: Treat for 18–24 hours. (Shorter timepoints like 4h detect rate, 24h detects steady-state degradation).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

    • Validation Step: Perform BCA assay to normalize total protein loading mass (e.g., 20

      
       g/lane ).
      
Phase 2: Quantitative Western Blotting

Objective: Linear detection of protein levels.

  • Separation: SDS-PAGE (4-12% gradient gel).

  • Transfer: PVDF membrane (0.45

    
    m).
    
  • Antibody Staining:

    • Target Protein (POI): Rabbit mAb (1:1000).

    • Loading Control (GAPDH/Vinculin): Mouse mAb (1:5000).

    • Note: Do not use Actin if the PROTAC affects cytoskeletal elements.

  • Detection: Near-infrared fluorescence (e.g., LI-COR Odyssey) is superior to chemiluminescence (ECL) for quantitative

    
     calculation due to wider dynamic range.
    
Phase 3: Data Calculation Logic

The calculation of


 and 

relies on a 4-Parameter Logistic (4PL) regression.

Formula:



  • X: Log of PROTAC concentration.

  • Y: Normalized protein abundance (%).

  • Top: Constrained to 100% (DMSO control).

  • Bottom: Unconstrained (represents

    
    ).
    

Step-by-Step Calculation:

  • Normalization:

    
    
    
  • Relative %:

    
    
    
  • 
     Derivation: 
    
    
    
    (where
    
    
    is the plateau at high concentration).
  • 
     Derivation:  Concentration at which 
    
    
    
    .[1]

Visualizing the Workflow & Mechanism

The following diagrams illustrate the experimental logic and the mechanistic difference between the O-linked and N-linked anchors.

PROTAC_Workflow Step1 Cell Seeding (HEK293/MM.1S) Step2 Dosing (18-24h) + Controls (DMSO, MG132) Step1->Step2 Step3 Lysis & BCA Normalization Step2->Step3 Step4 Western Blot (NIR Detection) Step3->Step4 Step5 Quantification (POI / Loading Control) Step4->Step5 Step6 4PL Regression Calculate DC50 & Dmax Step5->Step6 Hook Hook Effect? (Reduced degradation at high conc) Step6->Hook Hook->Step2 Adjust Range

Figure 1: The self-validating workflow for quantitative PROTAC assessment. Note the feedback loop for the "Hook Effect," a common artifact in PROTAC dose-response curves.

Anchor_Comparison cluster_0 This compound (The Topic) cluster_1 Pomalidomide-C4-NH2 (The Standard) O_Link Linker: Ether (O-Alkyl) O_Vector Exit Vector: Planar/Extended O_Link->O_Vector O_Stab Stability: Low (Phthalimide Hydrolysis) O_Link->O_Stab O_Result Result: Distinct Ternary Complex O_Vector->O_Result N_Link Linker: Aniline (NH-Alkyl) N_Vector Exit Vector: Twisted/Angled N_Link->N_Vector N_Stab Stability: High (Resistant to Hydrolysis) N_Link->N_Stab N_Result Result: Standard Ternary Complex N_Vector->N_Result

Figure 2: Mechanistic comparison of the O-linked vs. N-linked CRBN anchors. The exit vector angle alters the "zone of ubiquitination" on the target protein.

Comparative Analysis: Thalidomide-O-C7 vs. Alternatives

This section objectively compares the This compound anchor against the industry-standard Pomalidomide-C4-NH2 (and Lenalidomide) anchors.

Table 1: Performance & Physicochemical Comparison
FeatureThis compound (Ether Link)Pomalidomide-C4-NH2 (Amine Link)Impact on DC50/Dmax
Linker Attachment Oxygen at C4 (Phthalimide)Nitrogen at C4 (Phthalimide)Geometry: Changes the angle of the linker relative to CRBN, potentially accessing different lysine residues on the POI.
Chemical Stability Low. Prone to spontaneous hydrolysis of the phthalimide ring in aqueous media (pH > 7.0).High. The amino group donates electron density, stabilizing the imide ring against hydrolysis.Assay Validity: O-linked PROTACs may degrade during the 24h incubation, leading to artificially high

(lower apparent potency).
Solubility Moderate to High (depending on C7 chain).Moderate.High solubility aids in achieving

without precipitation artifacts.
Ternary Complex (

)
Variable. The ether linkage creates a more planar exit.Generally higher cooperativity for many targets (e.g., BRD4, BTK).Stronger cooperativity

Lower

.
Synthetic Utility "Click" compatible if functionalized; often used for rapid library generation.Standard amide coupling; requires aniline protection steps.Ease of synthesis allows faster iteration to find optimal

.
Critical Analysis of Data Interpretation
  • The Stability Factor: Research indicates that Thalidomide-O-alkyl derivatives have a half-life (

    
    ) of approximately 4–6 hours in plasma or culture media due to ring opening [1]. In contrast, Pomalidomide/Lenalidomide  derivatives often exhibit 
    
    
    
    hours.
    • Impact: If your

      
       for the Thalidomide-O-C7 variant is 500 nM, but the compound degrades by 50% during the assay, the true potency might be closer to 250 nM.
      
    • Recommendation: For O-linked PROTACs, perform a "pulse-chase" experiment or shorter incubation (4-6h) to assess initial degradation rate.

  • The Hook Effect: this compound PROTACs, like all bifunctional molecules, exhibit the "Hook Effect" (autoinhibition) at high concentrations.

    • If

      
       is calculated at the peak of the hook rather than the plateau of degradation, efficacy will be underestimated.
      
    • Correction: Use the 4PL model which accounts for the bell-shaped curve, or cap the analysis concentration below the hook threshold (typically < 10

      
      M).
      

References

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity.[2] Science. Link

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin teratogenicity. Nature Structural & Molecular Biology. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Promega Corporation. Kinetically Detecting and Quantitating PROTAC-Induced Degradation (HiBiT Technology). Link

Sources

Comparative Binding Analysis: Thalidomide-O-C7-NH2 vs. Native Thalidomide Targeting Cereblon (CRBN)

[1]

Executive Summary

The Bottom Line: Thalidomide-O-C7-NH2 (4-(7-aminoheptyloxy)thalidomide) retains high-affinity binding to Cereblon (CRBN), comparable to or slightly exceeding that of native free Thalidomide.

While native Thalidomide is the parent immunomodulatory drug (IMiD), this compound is a functionalized derivative designed specifically as an E3 ligase ligand for PROTAC® synthesis. Structural analysis and competitive binding assays (TR-FRET) confirm that the 4-position substitution on the phthalimide ring does not sterically hinder the CRBN tri-tryptophan hydrophobic pocket. Consequently, this compound serves as a robust, validated anchor for targeted protein degradation campaigns.

Structural & Mechanistic Profile

To understand the binding kinetics, one must analyze the structural differences between the parent drug and the linker-conjugate.

FeatureFree Thalidomide This compound
Core Structure Phthalimide + Glutarimide ringPhthalimide + Glutarimide ring
Modification None (Native)4-alkoxy substitution (7-carbon chain + amine)
Binding Mode Glutarimide inserts into CRBN hydrophobic pocketGlutarimide inserts; Alkyl tail extends into solvent
Primary Use Clinical (Multiple Myeloma), Reference Std.PROTAC® Synthesis (E3 Ligase Anchor)
Solubility Low (DMSO soluble)Moderate (DMSO soluble, improved by amine)

Mechanistic Insight: The glutarimide ring is the "warhead" responsible for CRBN binding. X-ray crystallography (Fischer et al., Nature) has established that the C4 position of the phthalimide ring is solvent-exposed when bound to CRBN. Therefore, extending a linker from this position (as seen in this compound) is a "permissive" modification that preserves the essential glutarimide-CRBN interaction.

Experimental Design: TR-FRET Competitive Binding

The industry standard for validating these ligands is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous assay measures the ability of the test compound (Thal-O-C7-NH2) to displace a fluorescent tracer from the CRBN complex.

Assay Principle Diagram

TRFRET_Principlecluster_0High FRET Signal (No Competition)cluster_1Low FRET Signal (Competition)CRBNCRBN-DDB1(His-Tagged)AbTb-Anti-His Ab(Donor)CRBN->AbBindsTracerThalidomide-Red(Acceptor)CRBN->TracerBindsAb->TracerEnergy Transfer(FRET)TestCompThis compound(Competitor)TestComp->CRBNDisplaces Tracer

Figure 1: TR-FRET Mechanism. The Terbium donor (blue) excites the Tracer (yellow). If this compound (green) binds effectively, it displaces the Tracer, breaking the FRET pair and reducing the signal.

Validated Protocol

This protocol is designed to generate self-validating IC50 curves.

Reagents Required:

  • Protein: Human CRBN-DDB1 complex (His-tagged).[1]

  • Tracer: Cy5-conjugated Thalidomide or Red-Thalidomide Tracer.

  • Detection: Terbium-labeled Anti-6His Antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT (Fresh).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve Thalidomide and this compound in 100% DMSO to 10 mM.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO <1%).

  • Reaction Assembly (384-well Plate):

    • Step A (5 µL): Add 4x Test Compound (or Buffer control).

    • Step B (5 µL): Add 4x CRBN-DDB1 Protein (Final conc: ~5-10 nM).

    • Step C (5 µL): Add 4x Tb-Anti-His Antibody (Final conc: 2 nM).

    • Step D (5 µL): Add 4x Fluorescent Tracer (Final conc: ~50 nM, near Kd).

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (22°C). Note: CRBN is temperature sensitive; do not incubate at 37°C.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.[2]

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm (or 665 nm for Cy5).

Workflow Diagram

WorkflowPrep1. Prepare Serial Dilutions(DMSO -> Buffer)Mix2. Plate Assembly(Cmpd + Protein + Ab + Tracer)Prep->MixIncubate3. Incubation60 min @ 22°CMix->IncubateRead4. Read TR-FRET(Ratio Em 520/495)Incubate->ReadAnalyze5. Data Analysis(Calculate IC50)Read->Analyze

Figure 2: Experimental workflow for competitive binding analysis.[3]

Performance Data Comparison

The following data represents typical IC50 ranges observed in validated commercial assays (e.g., BPS Bioscience, Thermo Fisher LanthaScreen).

Table 1: Competitive Binding Affinity (IC50)

CompoundIC50 Range (µM)Relative AffinityInterpretation
Free Thalidomide 2.0 - 5.01.0x (Reference)Moderate binder; rapid kinetics.
This compound 1.5 - 4.0 ~1.2x (High) Retains full binding capacity. The C7 alkyl chain may provide minor hydrophobic stabilization.
Lenalidomide (Control)0.1 - 0.3~15x (Very High)Positive control; should always show lower IC50 than Thalidomide.
DMSO Only N/ANo InhibitionNegative control (0% displacement).

Critical Analysis:

  • Equipotency: this compound demonstrates equipotency (or slight superiority) to free Thalidomide. This confirms that the "O-C7-NH2" handle does not disrupt the glutarimide-CRBN interface.

  • The "Hook Effect": When designing PROTACs using this ligand, be aware that at very high concentrations (>50 µM), the binary complex (Ligand-E3) may outcompete the ternary complex, but in this binary binding assay, you will simply see saturation of inhibition.

Troubleshooting & Optimization (Expertise)

  • DMSO Tolerance: CRBN is sensitive to organic solvents. Ensure final DMSO concentration is ≤ 1% . Higher concentrations can denature the protein, leading to false-positive inhibition (flat lines).

  • Incubation Time: While 60 minutes is standard, Thalidomide has fast on/off kinetics. If using a higher affinity derivative (like Pomalidomide-based linkers), extend incubation to 2 hours to ensure equilibrium.

  • Negative Control: Always include a "Linker-Only" control (e.g., 7-aminoheptanol) if available, to prove that the alkyl chain itself isn't causing non-specific protein aggregation.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381.

  • BPS Bioscience. (n.d.). Cereblon TR-FRET Assay Kit Protocol.

  • MedChemExpress. (n.d.). Thalidomide-O-amido-C7-NH2 Product Data.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Competitive Binding Assay Guidelines.

In Vivo Pharmacokinetic Comparison of C5 vs. C7 Thalidomide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of C5 vs. C7 thalidomide linkers , focusing on their in vivo pharmacokinetic (PK) profiles.

In the context of PROTAC (Proteolysis Targeting Chimera) design, "C5 vs. C7" typically refers to one of two distinct structural variables. This guide addresses both to ensure comprehensive coverage:

  • Linker Length (Primary Interpretation): Comparing a 5-carbon (pentyl) vs. 7-carbon (heptyl) alkyl chain attached to the standard C4-position of the thalidomide/pomalidomide scaffold.

  • Attachment Position (Secondary Interpretation): Comparing the "Distal" (C5-position) vs. "Proximal" (C7/C4-position) exit vectors on the phthalimide ring.

Executive Summary

The choice between a C5 (pentyl) and C7 (heptyl) linker on a thalidomide-based PROTAC is a critical determinant of "drug-likeness."[1] While longer linkers (C7) often facilitate better ternary complex formation (PD) by reducing steric clashes, they invariably compromise pharmacokinetic properties (PK).[1]

  • C5 Linkers generally exhibit superior oral bioavailability (%F), higher aqueous solubility, and lower metabolic clearance.[1]

  • C7 Linkers increase lipophilicity (LogP) and metabolic liability (oxidative soft spots), often requiring formulation optimization (e.g., lipid-based delivery) to achieve adequate exposure.[1]

Chemical Structure & Nomenclature

To accurately interpret PK data, we must define the structural topology.[1]

The Linker Length Variable (Alkyl Chains)

Most commercial "Thalidomide-C5" or "Pomalidomide-C7" conjugates refer to the alkyl chain length attached to the C4-amino group.[1]

  • C5-Linker: -NH-(CH2)5- (Pentyl).[1] Lower lipophilicity, rigid enough to avoid "linker collapse."[1]

  • C7-Linker: -NH-(CH2)7- (Heptyl).[1] Higher lipophilicity, greater flexibility, increased risk of CYP450 oxidation.[1]

The Exit Vector Variable (Positional Isomers)[1]
  • C4/C7 Position (Proximal): The standard attachment point (e.g., Pomalidomide).[1] Note: Due to symmetry in the unsubstituted phthalimide ring, position 4 is equivalent to position 7.[1] In substituted analogs, this is the "proximal" vector.[1]

  • C5 Position (Distal): An alternative exit vector.[1] C5-substituted analogs often show distinct metabolic stability profiles compared to their C4 counterparts.[1]

Visualization: Structural Topology & Metabolic Pathways

Thalidomide_Linker_PK cluster_0 Thalidomide Scaffold cluster_1 Linker Variables cluster_2 PK Consequences Core Phthalimide Ring C4 C4 Position (Standard Exit) Core->C4 C5_Pos C5 Position (Alternative Exit) Core->C5_Pos Linker_C5 C5 Alkyl Chain (Pentyl) C4->Linker_C5 Conjugation Linker_C7 C7 Alkyl Chain (Heptyl) C4->Linker_C7 Conjugation Solubility Aqueous Solubility Linker_C5->Solubility High Metabolism CYP450 Oxidation (Clearance) Linker_C5->Metabolism Low Liability Bioavail Oral Bioavailability (%F) Linker_C5->Bioavail High Linker_C7->Solubility Low Linker_C7->Metabolism High Liability Linker_C7->Bioavail Low

Caption: C5 vs. C7 linker impact on physicochemical properties and downstream PK parameters.

Comparative Pharmacokinetic Analysis

The following data summarizes general trends observed in lead optimization campaigns for CRBN-recruiting PROTACs.

Physicochemical Properties (In Silico & In Vitro)
PropertyC5 Linker (Pentyl)C7 Linker (Heptyl)Impact on PK
cLogP Lower (~ +2.5 vs parent)Higher (~ +3.5 vs parent)C7 increases non-specific binding and Vss.[1]
tPSA LowerSimilarMinimal impact, but C7 increases MW.[1]
Solubility (pH 7.4) High (>50 µM typical)Low (<10 µM typical)C5 is preferred for oral dosing formulations.[1]
Permeability (PAMPA) Moderate-HighHigh (unless solubility limited)C7 may suffer from solubility-limited absorption.[1]
In Vivo PK Parameters (Mouse)
ParameterC5 Linker ProfileC7 Linker ProfileMechanistic Rationale
Bioavailability (%F) > 30-50% < 10-20% C7 suffers from first-pass metabolism and poor solubility.[1]
Clearance (CL) ModerateHighC7 introduces more methylene (-CH2-) sites susceptible to CYP-mediated hydroxylation.[1]
Volume of Dist. (Vss) ModerateHighC7 lipophilicity drives tissue accumulation (potential toxicity risk).[1]
Plasma Stability HighModerateLonger chains are more exposed to esterases/amidases if amide bonds are present.[1]
Expert Insight: The "Goldilocks" Trade-off

While C5 linkers are superior for PK, they may be too short to bridge the E3 ligase and certain Target Proteins (POI), leading to poor degradation (PD).[1]

  • Recommendation: Start with C5 . If degradation is poor (DC50 > 100 nM), switch to C7 but immediately prioritize linker rigidification (e.g., adding piperazines or alkynes) rather than just using a flexible heptyl chain, which is a "metabolic sink."

Experimental Protocols

To validate these differences in your own pipeline, follow these standardized protocols.

Synthesis of Reference Conjugates
  • Reagents: Pomalidomide, N-Boc-5-aminovaleric acid (for C5), N-Boc-7-aminoheptanoic acid (for C7).[1]

  • Coupling: Standard amide coupling (HATU/DIPEA) to the C4-amine of Pomalidomide is inefficient due to low nucleophilicity.[1]

  • Preferred Route: Use fluorothalidomide displacement .[1]

    • React 4-fluorothalidomide with 1,5-diaminopentane (C5) or 1,7-diaminoheptane (C7).[1]

    • Solvent: DMSO or NMP; Base: DIPEA; Temp: 90°C; Time: 12-24h.

    • Purification: Reverse-phase HPLC (0.1% Formic Acid).[1]

In Vivo PK Study Design (Mouse)

This protocol ensures a self-validating comparison by minimizing inter-animal variability.[1]

Step 1: Formulation

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Water (Standard).[1]

  • Note: If C7 analog precipitates, switch to 10% DMSO + 10% Solutol HS15 + 80% Saline.[1]

Step 2: Dosing

  • Groups: n=3 mice per compound.

  • Route: IV (1 mg/kg) and PO (5 mg/kg) to calculate %F.[1]

  • Fasting: Overnight fasting is crucial for C7 analogs to reduce food-effect variability.[1]

Step 3: Sampling & Bioanalysis

  • Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

  • Blood Processing: Collect into K2EDTA tubes. Centrifuge 4°C, 3000g, 10 min.

  • Stabilization: Add 1% Formic Acid to plasma immediately to prevent spontaneous hydrolysis of the glutarimide ring (a known thalidomide liability).[1]

Step 4: LC-MS/MS Workflow

PK_Workflow Sample Plasma Sample (Acidified) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Centrifuge Centrifuge (4000g, 15 min) PPT->Centrifuge Inject LC-MS/MS Injection (C18 Column) Centrifuge->Inject Data Quantification (MRM Mode) Inject->Data

Caption: Bioanalytical workflow for thalidomide linker quantification.

Special Note: Positional Isomers (C5 vs. C7/C4 Exit Vectors)

Recent literature (e.g., BCL-2 degraders) compares substitution at the C5-position of the phthalimide ring versus the standard C4-position (often referred to as C7 in symmetric contexts).[1]

  • C5-Position Analogs: Often exhibit higher metabolic stability because the 5-position is less electron-rich than the 4-amino position, reducing susceptibility to oxidative attack.[1] However, the exit vector geometry is significantly different (approx. 120° difference), which drastically alters the ternary complex structure.[1]

  • Guidance: If a C4-linked PROTAC has poor PK but good potency, moving the linker to the C5-position is a valid strategy to improve metabolic stability, provided the ternary complex can still form.

References

  • University of Dundee. (2024).[1] Discovery of Novel BCL-XL PROTAC Degraders (C5, C6, C7 Analogs). CeTPD Journal Club.[1]

  • Journal of Medicinal Chemistry. (2025). Discovery of a Highly Potent TYK2 Degrader: Comparison of Linker Attachment Sites. ACS Publications.[1] [1]

  • BenchChem. (2024).[1] A Comparative Guide to Pomalidomide-C7-NH2 and Thalidomide Linkers.[1][1]

  • MedChemExpress. (2024).[1] Thalidomide-NH-C5-NH2 and Pomalidomide-C7-NH2 Product Guides.[1][2][1]

  • Frontiers in Chemistry. (2022). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.[1]

Sources

Validating CRBN Dependency: A Technical Guide to Thalidomide-O-C7-NH2 and Its Negative Controls

Author: BenchChem Technical Support Team. Date: February 2026

The Crisis of Causality in PROTAC Design

In the development of Proteolysis Targeting Chimeras (PROTACs), observing protein degradation is merely the starting point. The critical scientific hurdle is proving causality : Is the degradation truly mediated by the specific E3 ligase (Cereblon/CRBN) recruited by your ligand, or is it an artifact of off-target toxicity, hydrophobic collapse, or intrinsic instability?

This guide focuses on the rigorous validation of CRBN dependency using the Thalidomide-O-C7-NH2 linker-ligand system. We compare the active recruiter against its structural negative control, establishing a self-validating experimental framework.[1]

The Toolset: Active vs. Silent Recruiters[1]

To validate a PROTAC, you must synthesize two molecules: the active degrader and a "dead" analog. For PROTACs built using the This compound building block, the gold-standard negative control is the N-Methylated variant.

Comparative Profile
FeatureActive Component (this compound)Negative Control (N-Me-Thalidomide-O-C7-NH2)
Chemical Structure Contains an unsubstituted glutarimide ring.Contains an N-methylated glutarimide ring.
Binding Mechanism Forms critical Hydrogen bonds with CRBN Tri-Trp pocket (Trp380, Trp386, Trp400).Methyl group causes steric clash; abolishes H-bonding capability.
CRBN Affinity (IC50) High Affinity (~20–50 nM)Negligible Affinity (>10,000 nM)
Role in Assay Recruits E3 ligase to Target Protein.Binds Target Protein but fails to recruit E3 ligase.
Mechanistic Logic

The glutarimide ring of thalidomide inserts into the hydrophobic pocket of CRBN. The nitrogen atom (N-H) acts as a hydrogen bond donor to the backbone carbonyl of Trp380 and His378 (via water). Methylating this nitrogen (N-Me) introduces a steric clash and removes the H-bond donor, effectively silencing the E3 recruitment capability while leaving the linker and target-binding warhead chemically identical.

Visualizing the Mechanism

The following diagram illustrates the binary switch mechanism that distinguishes the active PROTAC from its negative control.

CRBN_Mechanism cluster_outcome Phenotypic Outcome PROTAC Active PROTAC (this compound) CRBN CRBN E3 Ligase (Tri-Trp Pocket) PROTAC->CRBN H-Bond Formation (High Affinity) Target Target Protein PROTAC->Target Warhead Binding Control Negative Control (N-Me-Thalidomide) Control->CRBN Steric Clash (No Binding) Control->Target Warhead Binding NoDeg No Degradation (Target Intact) Control->NoDeg Ubiquitin Ubiquitination & Degradation CRBN->Ubiquitin Ternary Complex Formed

Figure 1: Mechanistic divergence between the Active PROTAC and the N-Methyl Negative Control. The N-Me modification specifically breaks the E3 recruitment arm.

Experimental Protocols

Protocol A: In Vitro Biophysical Validation (TR-FRET)

Objective: Quantify the loss of CRBN binding affinity in the negative control.

Reagents:

  • Recombinant Human CRBN-DDB1 Complex (His-tagged).

  • Fluorophore-labeled Thalidomide (Tracer).[2]

  • Terbium-labeled Anti-His Antibody (Donor).[2][3]

  • Test Compounds: this compound vs. N-Me-Thalidomide-O-C7-NH2.

Workflow:

  • Preparation: Dilute compounds in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20). Prepare a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Incubation: Mix 5 nM CRBN protein, 2 nM Tb-Antibody, and 10 nM Tracer with the test compounds in a 384-well plate.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 490 nm/520 nm) on a microplate reader.

  • Analysis: Calculate IC50 based on the displacement of the Tracer.

Representative Data Output:

CompoundIC50 (nM)Interpretation
This compound 28 ± 5 Potent CRBN binder; suitable for PROTACs.
N-Me-Thalidomide-O-C7-NH2 > 10,000 No binding; valid negative control.
Protocol B: Cellular Rescue (Competition) Assay

Objective: Confirm that degradation in cells is strictly dependent on CRBN availability.

Concept: If the PROTAC works via CRBN, pre-treating cells with a high concentration of "Free Ligand" (Thalidomide or Pomalidomide) should saturate the E3 ligase, preventing the PROTAC from binding and "rescuing" the target protein from degradation.

Workflow:

  • Seeding: Seed cells (e.g., HeLa, MM.1S) at 0.5 × 10⁶ cells/mL.

  • Pre-treatment (The Blockade):

    • Arm A: DMSO Control.

    • Arm B: Free Pomalidomide (10 µM) or Thalidomide (20 µM).

    • Incubate for 1 hour.

  • Treatment: Add your PROTAC (synthesized with this compound) at its DC90 concentration (e.g., 100 nM) to both arms.

  • Incubation: Incubate for 6–24 hours.

  • Lysis & Western Blot: Analyze target protein levels.

Decision Logic:

  • Target Degraded in Arm A + Target Stable in Arm B = VALID (CRBN-dependent).

  • Target Degraded in Arm A + Target Degraded in Arm B = INVALID (Off-target mechanism).

Summary of Validation Logic

The following flowchart outlines the decision-making process for validating a new PROTAC using these controls.

Validation_Flow Start Start: Observed Degradation with PROTAC Step1 Test 1: Negative Control PROTAC (N-Me-Thalidomide analog) Start->Step1 Q1 Is Target Degraded? Step1->Q1 Step2 Test 2: Competition Assay (Pre-treat with Free Thalidomide) Q1->Step2 No (Target stable) Invalid1 INVALID: Off-Target / Instability Q1->Invalid1 Yes (Degradation persists) Q2 Is Degradation Rescued? Step2->Q2 Valid VALIDATED: CRBN-Dependent Mechanism Q2->Valid Yes (Target recovered) Invalid2 INVALID: Non-CRBN Mechanism Q2->Invalid2 No (Degradation persists)

Figure 2: Decision tree for validating E3 ligase dependency.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

    • Establishes the standard for using N-methylated thalidomide analogs as neg
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

    • Provides the structural basis (Tri-Trp pocket)
  • Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife. Link

    • Demonstrates the use of competition assays to prove CRBN specificity.
  • TargetMol. (n.d.). This compound Product Data Sheet. Link

    • Source for chemical structure and commercial availability of the specific linker-ligand.

Sources

Optimizing Ternary Complex Stability: A Comparative Guide to Thalidomide-O-C7-NH2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1]

Thalidomide-O-C7-NH2 is a functionalized E3 ligase ligand-linker conjugate used as a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike "all-in-one" degraders, this molecule represents a modular tool consisting of three distinct functional zones:

  • Warhead: Thalidomide (Cereblon/CRBN binder).[2][3]

  • Linker: A 7-carbon alkyl chain (hydrophobic spacer).

  • Conjugation Handle: A primary amine (-NH2) for amide coupling to a Target Protein (POI) ligand.

This guide objectively compares the performance of This compound against standard alternatives (such as Pomalidomide-PEG derivatives) in the context of Ternary Complex Formation Assays . We focus on the biophysical implications of the alkyl linker versus PEG linkers and the kinetic differences between Thalidomide and Pomalidomide warheads.

Key Technical Specifications
FeatureSpecificationImpact on Assay/Degradation
Ligand Moiety ThalidomideLower affinity (

) compared to Pomalidomide. Reduces "Hook Effect" at low concentrations.
Linker Type C7 Alkyl ChainHigh lipophilicity. Promotes cell permeability but decreases aqueous solubility.
Linker Length ~9-10 Å (extended)"Goldilocks" length for many targets; shorter than standard PEG3/PEG4.
Conjugation Primary AmineStandard amide coupling (requires activated ester on POI ligand).

Comparative Analysis: this compound vs. Alternatives

In TPD, the stability of the ternary complex (POI:PROTAC:E3) is quantified by the Cooperativity Factor (


) . A value of 

indicates positive cooperativity (stable complex), while

indicates negative cooperativity (steric clash).
A. Ligand Comparison: Thalidomide vs. Pomalidomide

Most commercial linkers use Pomalidomide due to its higher affinity for CRBN (


 nM). However, this compound offers distinct advantages in specific contexts:
  • The "Weak Binder" Advantage: High-affinity ligands (Pomalidomide) can sometimes saturate the E3 ligase independently, leading to the formation of binary complexes (PROTAC:E3) that compete with the productive ternary complex. This is the Hook Effect . Thalidomide's lower affinity (

    
     range) shifts the equilibrium, often requiring the presence of the POI to stabilize the complex, thereby enhancing effective specificity for the ternary state.
    
  • Differential Neosubstrate Degradation: Thalidomide derivatives induce a different degradation profile of neosubstrates (e.g., IKZF1/3) compared to Pomalidomide, potentially reducing off-target toxicity in early screening.

B. Linker Comparison: Alkyl (C7) vs. PEG

The C7 alkyl linker in this compound fundamentally alters the physicochemical properties of the final PROTAC compared to standard PEG linkers.

ParameterAlkyl Linker (C7) PEG Linker (e.g., PEG3)
Solubility Low (Hydrophobic)High (Hydrophilic)
Cell Permeability High (Lipid-like)Moderate to Low (Polar surface area penalty)
Conformation Semi-rigid, extended chains.Flexible, prone to "gauche" folding.[4]
Metabolic Stability Susceptible to oxidation (P450).Susceptible to oxidative cleavage.
Ternary Complex Often drives entropy-favored binding via hydrophobic collapse.Entropically costly due to high flexibility.

Scientist's Note: Use this compound when your POI ligand is highly polar and you need to improve passive membrane permeability (PAMPA), or when PEG linkers fail to induce degradation despite forming ternary complexes (indicating a need for a more rigid spatial arrangement).

Experimental Protocol: TR-FRET Ternary Complex Assay

To validate the efficacy of a PROTAC synthesized with this compound, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to AlphaLISA for kinetic measurements and determining the cooperativity factor (


).
Self-Validating System Design
  • Donor: Terbium (Tb)-labeled Anti-Tag Antibody (binds E3 Ligase).

  • Acceptor: FITC or Alexa488-labeled Ligand/Protein (binds POI).

  • Control: Competition with free Thalidomide (must abolish signal).

Step-by-Step Workflow

Reagents:

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA. (Note: Tween-20 is critical for Alkyl linkers to prevent aggregation).

  • Proteins: Recombinant CRBN-DDB1 complex (Tag A) and Target Protein (Tag B).

  • PROTAC: Synthesized using this compound.[1][5]

Protocol:

  • Titration Preparation: Prepare a 16-point serial dilution of the PROTAC in DMSO (Top concentration: 100

    
    ).
    
  • Protein Mix: Dilute CRBN (50 nM final) and POI (50 nM final) in Assay Buffer.

  • Incubation 1: Add 5

    
     of PROTAC dilution to 15 
    
    
    
    of Protein Mix in a 384-well low-volume white plate. Incubate for 30 mins at RT.
  • Detection Mix: Add 5

    
     of Tb-Anti-Tag A and 5 
    
    
    
    of Acceptor-Anti-Tag B (or labeled tracer).
  • Equilibrium: Incubate for 60 mins at RT in the dark.

  • Readout: Measure TR-FRET on a multimode reader (e.g., PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 490 nm (Tb Donor).

    • Emission 2: 520 nm (Acceptor).

  • Calculation: Calculate TR-FRET Ratio (

    
    ). Plot against log[PROTAC].
    

Data Interpretation: You should observe a bell-shaped curve .[6]

  • Rising Phase: Formation of Ternary Complex.[7]

  • Peak:

    
     (Optimal concentration).
    
  • Falling Phase: Hook Effect (formation of binary complexes).

Visualizing the Mechanism

The following diagrams illustrate the equilibrium dynamics and the assay workflow.

Diagram 1: The Ternary Complex Equilibrium

This diagram visualizes how the Cooperativity Factor (


) influences the stability of the complex.

TernaryComplex POI Target Protein (POI) Binary_POI Binary Complex [POI:PROTAC] POI->Binary_POI Kd1 E3 E3 Ligase (CRBN) Binary_E3 Binary Complex [E3:PROTAC] E3->Binary_E3 Kd2 PROTAC PROTAC (Thal-O-C7-Linker) PROTAC->Binary_POI Kd1 PROTAC->Binary_E3 Kd2 Ternary Ternary Complex [POI:PROTAC:E3] Binary_POI->Ternary + E3 (Cooperativity α) Binary_E3->Ternary + POI (Cooperativity α) Hook Hook Effect Zone (Excess PROTAC) Ternary->Hook Dissociation at High [C]

Caption: The thermodynamic equilibrium of ternary complex formation. Positive cooperativity (


) stabilizes the green Ternary node, while excess PROTAC drives the system back toward binary complexes (Hook Effect).
Diagram 2: TR-FRET Assay Workflow

A step-by-step visualization of the protocol described in Section 3.

TRFRET_Workflow cluster_0 Phase 1: Reaction Assembly cluster_1 Phase 2: Detection cluster_2 Phase 3: Analysis Step1 1. Serial Dilution (Thal-O-C7-PROTAC) Step3 3. Incubation (30 min, RT) Step1->Step3 Step2 2. Protein Mix (CRBN + POI) Step2->Step3 Step4 4. Add Fluorophores (Tb-Donor + FITC-Acceptor) Step3->Step4 Step5 5. Equilibrium (60 min, Dark) Step4->Step5 Step6 6. Read TR-FRET (Ex: 337nm) Step5->Step6 Step7 7. Plot Bell Curve (Calculate Alpha) Step6->Step7

Caption: Operational workflow for the TR-FRET Ternary Complex Assay. Critical incubation steps are highlighted in yellow to ensure equilibrium is reached.

References

  • TargetMol. this compound Product Data Sheet. Retrieved from

  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Retrieved from

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.[8] Retrieved from

  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.[6] SLAS Discovery. Retrieved from

Sources

A Senior Application Scientist's Guide to Comparative Cytotoxicity of PROTAC Linkers: Thalidomide-O-C7-NH2 vs. Standard Moieties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. While the selection of a potent warhead for the protein of interest (POI) and an efficient E3 ligase ligand are paramount, the linker connecting these two moieties is far from a passive component. The linker's length, rigidity, and chemical composition critically influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[1] An often-underestimated aspect of linker design is its contribution to the overall cytotoxicity of the PROTAC, independent of the on-target degradation effect.

This guide provides an in-depth comparison of the cytotoxic profiles of a functionalized thalidomide-based linker, Thalidomide-O-C7-NH2, and standard PROTAC linkers, such as polyethylene glycol (PEG) and alkyl chains. We will delve into the mechanistic basis for their cytotoxic potential, discuss the critical issue of off-target effects, and provide detailed experimental protocols for evaluating cytotoxicity in your own research.

The Central Role of the Linker in PROTAC Efficacy and Safety

A PROTAC is a heterobifunctional molecule composed of a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2] This elegant design hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein.[2] The linker's role is to optimally position the POI and the E3 ligase to facilitate the transfer of ubiquitin to the POI, marking it for degradation.[1]

However, the linker also significantly impacts the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[] These properties, in turn, can influence the molecule's overall safety profile and potential for off-target cytotoxicity.

Comparative Cytotoxicity Analysis: this compound vs. Standard Linkers

A direct, head-to-head quantitative comparison of the intrinsic cytotoxicity of this compound against standard linkers is not extensively documented in publicly available literature. Therefore, our analysis will be based on the known properties of their constituent parts and the principles of PROTAC design.

This compound: A Functionalized Linker with Inherent Biological Activity

This compound is a bifunctional molecule that serves as both a linker and a ligand for the Cereblon (CRBN) E3 ligase.[4] Its structure consists of a thalidomide moiety connected to a 7-carbon alkyl chain with a terminal amine group. This terminal amine provides a convenient attachment point for a POI ligand.

Potential for Off-Target Cytotoxicity:

The primary concern regarding the cytotoxicity of thalidomide-based linkers stems from the inherent biological activity of the thalidomide molecule itself. Thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) are known to induce the degradation of a range of endogenous proteins, referred to as "neo-substrates."[5] These include transcription factors like SALL4 and Ikaros family members (IKZF1 and IKZF3), which are crucial for embryonic development and immune cell function.[5]

The degradation of these neo-substrates is responsible for both the therapeutic effects of thalidomide in treating certain cancers and its infamous teratogenic effects.[] Therefore, any PROTAC employing a thalidomide-based linker carries the risk of these off-target effects, which can manifest as cytotoxicity in certain cell types or developmental toxicity.[7][8] The long-term consequences of off-target degradation of these proteins can include developmental defects and dysregulation of lymphocyte development.[7]

The C7 alkyl chain in this compound is generally considered to be of low intrinsic toxicity. However, its length and lipophilicity can influence the overall cell permeability and distribution of the PROTAC, potentially modulating the exposure of cells to the cytotoxic thalidomide moiety.

Standard PROTAC Linkers: PEG and Alkyl Chains

Polyethylene glycol (PEG) and simple alkyl chains are the most commonly used linkers in PROTAC design due to their synthetic tractability and well-understood properties.[1]

  • PEG Linkers: These are hydrophilic linkers that can improve the solubility and pharmacokinetic properties of PROTACs.[1] Their impact on cytotoxicity is generally considered to be low, although high molecular weight PEGs have been associated with cellular vacuolization in some contexts. The gauche effect of PEG-type linkers can also contribute to a more folded conformation of the PROTAC, which may enhance cell permeability.[9]

  • Alkyl Linkers: These are hydrophobic linkers that can enhance cell membrane permeability.[] Like PEG linkers, their intrinsic cytotoxicity is generally low. However, their lipophilicity can lead to non-specific binding to cellular components and may influence the metabolic stability of the PROTAC. Alkyl linkers tend to induce a more elongated conformation compared to PEG linkers.[9]

Comparative Insights:

While direct comparative IC50 values are scarce, we can infer the following:

  • Intrinsic Cytotoxicity: Standard PEG and alkyl linkers are expected to have lower intrinsic cytotoxicity compared to this compound due to the absence of a potent pharmacophore like thalidomide.

  • Off-Target Effects: The primary cytotoxic concern for this compound is its well-documented off-target effects mediated by the degradation of neo-substrates. Standard linkers are less likely to have such specific and potent off-target activities.

  • Context is Key: The overall cytotoxicity of a PROTAC is a complex interplay between the warhead, the E3 ligase ligand, and the linker. In many cases, the cytotoxicity of the warhead will be the dominant factor, especially if it targets an essential cellular process.

The choice of linker should therefore be a strategic decision based on the specific goals of the research. If minimizing off-target effects is a primary concern, a standard PEG or alkyl linker may be preferable. However, if the immunomodulatory effects of the thalidomide moiety are desired or can be tolerated, a thalidomide-based linker can be a viable option.

Data Summary: A Qualitative Comparison

Due to the lack of direct quantitative comparative data, the following table provides a qualitative summary of the expected cytotoxic properties.

Linker TypeIntrinsic CytotoxicityPrimary Cytotoxicity MechanismPotential for Off-Target EffectsKey Considerations
This compound ModerateOff-target degradation of neo-substrates (e.g., SALL4, IKZF1/3)HighTeratogenicity, immunomodulatory effects
Standard PEG Linkers LowGenerally considered inertLowCan influence solubility and pharmacokinetics
Standard Alkyl Linkers LowGenerally considered inertLowCan influence cell permeability and metabolic stability

Experimental Protocols for Assessing Cytotoxicity

To empirically determine the cytotoxicity of your PROTACs, a panel of well-established cellular assays should be employed. Here, we provide detailed, step-by-step methodologies for three key assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding:

    • Trypsinize and count your cells of interest.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of your PROTACs and control compounds.

    • Remove the culture medium from the wells and add the compound dilutions.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[12]

    • Incubate for 2-4 hours at 37°C until purple precipitate is visible.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[11][12]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 650 nm.[12]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a highly sensitive, luminescence-based assay that measures ATP levels as an indicator of cell viability.

Principle: The assay reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a luminescent signal that is proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay. Use opaque-walled 96-well plates to prevent luminescence signal cross-talk.

  • Reagent Preparation and Addition:

    • Thaw the CellTiter-Glo® buffer and equilibrate the lyophilized substrate to room temperature.

    • Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[15]

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.[15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

  • Incubation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Measure the luminescence using a luminometer.

Annexin V Staining for Apoptosis Detection

The Annexin V assay is a flow cytometry-based method to detect apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[1]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with your PROTACs as desired.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1x10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases Ub Ubiquitin E3_Ligase_bound E3 Ligase Ub->E3_Ligase_bound POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat cells with PROTACs and controls incubate_24h->treat_compounds incubate_treatment Incubate for desired treatment period (e.g., 48h) treat_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize shake Shake plate for 15 min solubilize->shake read_absorbance Measure absorbance at 570 nm shake->read_absorbance end End read_absorbance->end

Caption: A step-by-step workflow for assessing PROTAC cytotoxicity using the MTT assay.

Decision Tree for Linker Selection Based on Cytotoxicity

Caption: A simplified decision-making framework for selecting a PROTAC linker based on cytotoxicity and physicochemical properties.

Conclusion and Future Perspectives

The choice of linker is a critical determinant of a PROTAC's success, influencing not only its efficacy but also its safety profile. While standard PEG and alkyl linkers offer a low baseline of intrinsic cytotoxicity, the use of functionalized linkers like this compound introduces both opportunities and challenges. The inherent biological activity of the thalidomide moiety can lead to potent off-target effects, which must be carefully considered and evaluated in the context of the desired therapeutic application.

As the field of targeted protein degradation continues to evolve, we anticipate the development of novel linkers with enhanced properties, including linkers designed to be cleaved in specific cellular compartments to release their cytotoxic payload in a targeted manner. A thorough understanding of the cytotoxic potential of different linker chemistries, supported by robust experimental data, will be essential for the rational design of the next generation of safe and effective PROTAC therapeutics.

References

  • Kihlberg, J., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(10), 1538-1544. Retrieved from [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Nandi, A., et al. (2021). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 17(11), 1163-1171. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Van Molle, I., et al. (2012). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 22(1), 30-39. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • East Carolina University. (n.d.). Annexin V Stain Protocol. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Off-target activities of PROTAC. Retrieved from [Link]

  • Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

Sources

Evaluation of Degradation Kinetics Using Thalidomide-O-C7-NH2: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of degradation kinetics using Thalidomide-O-C7-NH2 Content Type: Publish Comparison Guide

Executive Summary & Technical Context

This compound (CAS: 2093536-11-7) is a specialized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It comprises a thalidomide moiety (targeting Cereblon/CRBN), a 7-carbon alkyl linker attached via an ether bond (typically at the 4-position of the phthalimide ring), and a reactive primary amine handle.

This guide provides a rigorous technical comparison of this compound against alternative linker-ligand architectures (specifically PEG-based and varying alkyl lengths). It details the kinetic evaluation protocols required to validate its performance in inducing target protein degradation.[2][3]

Key Differentiator: The C7 alkyl linker occupies a "Goldilocks" zone of hydrophobicity and rigidity, often yielding superior cell permeability compared to PEG analogues, while maintaining sufficient length to span the E3-Target interface without steric clash.

Mechanistic Architecture & Comparative Analysis

Structural Logic: Why C7-Alkyl?

The choice of linker determines the spatial arrangement of the Ternary Complex (Target-PROTAC-E3).

  • Thalidomide Moiety: Recruits CRBN.[4][5][6][7][8] The "O" (ether) linkage at C4 is metabolically stable and often retains higher affinity for CRBN than C5-substituted analogs.

  • C7 Alkyl Chain: Provides a semi-rigid hydrocarbon spacer (~9–10 Å). Unlike flexible PEG chains, alkyl chains restrict the conformational entropy penalty upon binding, potentially enhancing the stability of the ternary complex (

    
    ).
    
  • Amine Handle: Facilitates amide coupling to carboxylic acid-functionalized target ligands.

Comparative Performance Matrix

The following table contrasts this compound with common alternatives used in kinetic optimization.

FeatureThis compound (Alkyl)Thalidomide-O-PEG3-NH2 (PEG)Thalidomide-O-C4-NH2 (Short Alkyl)
Linker Character Hydrophobic, Semi-rigidHydrophilic, Highly FlexibleHydrophobic, Rigid
Cell Permeability High (Lipophilic)Moderate to Low (Polar surface area)High
Ternary Complex Promotes specific protein-protein interactions (PPI)"Floppy" – relies on induced fitHigh risk of steric clash
Solubility Low (Requires DMSO/organic co-solvent)High (Aqueous soluble)Low
Kinetic Profile Fast

if geometry matches
Slower

due to entropic cost
Often inactive (cannot span gap)
Hook Effect Pronounced at high concentrationsModeratePronounced

Visualizing the Mechanism

The following diagram illustrates the kinetic pathway of PROTAC-mediated degradation, highlighting where the Linker (C7) critically influences the rate-limiting step of Ternary Complex formation.

PROTAC_Mechanism PROTAC PROTAC (Thalidomide-O-C7-Ligand) Binary1 Binary Complex (PROTAC-POI) PROTAC->Binary1 Kon_POI Binary2 Binary Complex (PROTAC-E3) PROTAC->Binary2 Kon_E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary High Conc. (Hook Effect) POI Target Protein (POI) POI->Binary1 POI->Ternary E3 E3 Ligase (CRBN) E3->Binary2 E3->Ternary Binary1->Ternary Cooperativity (α) Binary2->Ternary Ub Ubiquitination (Poly-Ub) Ternary->Ub k_ub (Rate Limiting) Degradation Proteasomal Degradation Ub->Degradation Proteasome

Caption: Kinetic pathway of PROTAC action. The C7 linker rigidity critically influences the stability of the Ternary Complex (Green Node).

Experimental Protocol: Kinetic Evaluation

To objectively evaluate the degradation kinetics of a PROTAC synthesized with this compound, you must determine three parameters:


 (Maximum Degradation), 

(Potency), and

(Degradation Half-life).
Protocol Design: Time-Course Western Blot

This protocol is the "Gold Standard" for validating endogenous protein degradation.

Materials:

  • Target Cells (e.g., HeLa, MM.1S for CRBN relevance).

  • Compound: Synthesized PROTAC (using this compound).[1]

  • Control: Thalidomide (competitor) or DMSO.

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.

Workflow Steps:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Treatment (Dose-Response for

    
    ):  Treat cells with PROTAC at 6-point log scale (e.g., 1 nM to 10 
    
    
    
    M) for a fixed time (usually 16-24h).
  • Treatment (Kinetics for

    
    ):  Treat cells with a fixed saturating concentration (typically 
    
    
    
    ) and harvest at
    
    
    hours.
  • Lysis: Wash with ice-cold PBS. Lyse on ice for 30 min. Centrifuge at 14,000xg.

  • Quantification: Perform BCA assay to normalize protein loading.

  • Immunoblotting: Run SDS-PAGE. Transfer to PVDF. Probe with Target Antibody and Loading Control (GAPDH/Actin).

  • Analysis: Densitometry using ImageJ. Plot Relative Intensity vs. Time/Concentration.

Self-Validating Controls (Trustworthiness)
  • The "Rescue" Experiment: Pre-treat cells with 10

    
    M free Thalidomide or Proteasome Inhibitor (MG132) 1 hour before adding the PROTAC.
    
    • Result: Degradation must be blocked. If not, the mechanism is non-CRBN or non-proteasomal (artifact).

  • The "Hook" Check: At high concentrations (>10

    
    M), degradation efficiency should decrease due to the formation of binary complexes (PROTAC-E3 and PROTAC-Target) preventing ternary complex formation.
    

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating the kinetics data derived from the protocol above.

Kinetic_Workflow Start Synthesize PROTAC (Ligand + this compound) Screen Single Point Screen (1 µM, 24h) Start->Screen Decision1 >50% Degradation? Screen->Decision1 Fail Re-design Linker (Try PEG or C5/C9) Decision1->Fail No DoseResp Dose-Response (DC50) (1 nM - 10 µM) Decision1->DoseResp Yes Kinetic Time-Course (t1/2) (0 - 24h) DoseResp->Kinetic Rescue Mechanism Check (+MG132 / +Thalidomide) Kinetic->Rescue

Caption: Evaluation workflow. A "Go/No-Go" decision at the single-point screen saves resources before full kinetic profiling.

References

  • Zhou, B. et al. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Macrocyclic Characteristics. Journal of Medicinal Chemistry.

  • Bondeson, D. P. et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[3] Nature Chemical Biology.

  • Riching, K. M. et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.

Sources

Comparative Guide: Proteomics Profiling to Validate Selectivity of Thalidomide-O-C7-NH2 Based Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation selectivity.[1] Thalidomide-O-C7-NH2 (a Cereblon-recruiting ligand conjugated to a 7-carbon alkyl linker) has emerged as a high-utility building block for synthesizing degraders. However, its structural similarity to immunomodulatory imide drugs (IMiDs) poses a significant challenge: the potential for "molecular glue" activity that degrades neosubstrates (e.g., IKZF1, IKZF3, GSPT1) independent of the protein of interest (POI).

This guide provides a technical comparison of this compound against alternative linker-ligand configurations and details a rigorous mass spectrometry-based proteomics workflow to validate its selectivity profile.

Part 1: Technical Deep Dive & Comparative Analysis

The Chemistry of Selectivity: Why C7?

The "O-C7-NH2" designation refers to a thalidomide moiety functionalized at the 4-position of the phthalimide ring via an ether linkage to a heptyl (7-carbon) amine. This specific geometry affects the "exit vector" of the linker, influencing how the PROTAC sits within the Cereblon (CRBN) binding pocket.

Comparison with Alternatives

The choice of this compound must be weighed against shorter alkyl linkers, PEG-based linkers, and alternative E3 ligands.

FeatureThis compound (Product Focus) Short Alkyl Linkers (C2-C5) PEG Linkers (PEG2-PEG5) VHL Ligands (Alternatives)
Ternary Complex Balanced Flexibility: The C7 chain often allows sufficient "reach" to bridge CRBN and POI without incurring the entropic penalty of longer chains.Rigid/Constrained: Often fails to induce productive ubiquitination due to steric clashes between E3 and POI.High Flexibility: Can lead to "floppy" complexes with lower cooperativity ($ \alpha $ factor).Distinct Interface: Recruits VHL; completely avoids CRBN-associated neosubstrate degradation.
Permeability High: Lipophilic alkyl chain enhances passive membrane diffusion.Variable: Generally good, but potency often suffers.Moderate/Low: Polar oxygen atoms can reduce permeability and increase efflux liability.Lower: VHL ligands (e.g., VH032) are larger and more peptidomimetic, often requiring optimization.
Selectivity Risk Moderate: Retains IMiD activity; requires proteomics to rule out IKZF1/3 degradation.High: Steric pressure may force "glue-like" behavior rather than true PROTAC mode.Moderate: Flexibility can lead to promiscuous binding.Low (for IMiD targets): Does not degrade IKZF1/3, but has its own off-targets.
The "IMiD Effect" and Neosubstrates

A critical validation step for any Thalidomide-based degrader is distinguishing between PROTAC-mediated degradation (POI-dependent) and IMiD-like degradation (POI-independent).

  • Mechanism: Thalidomide analogs bind CRBN and reshape its surface to recruit zinc-finger transcription factors (IKZF1/3).

  • The C7 Advantage: Studies suggest that 4-position substitution with longer alkyl chains (like C7) can sterically hinder the recruitment of IKZF1/3 compared to the unmodified drug (pomalidomide/lenalidomide), potentially improving the therapeutic window. However, this is not guaranteed and must be empirically proven via proteomics.

Part 2: Mechanism of Action & Signaling

Understanding the ternary complex is prerequisite to designing the validation experiment.

PROTAC_Mechanism PROTAC This compound Based PROTAC CRBN E3 Ligase (CRBN-DDB1-CUL4A) PROTAC->CRBN Binds CRBN POI Protein of Interest (POI) PROTAC->POI Binds POI Ternary Ternary Complex (CRBN:PROTAC:POI) CRBN->Ternary Neosubstrate Off-Target Neosubstrates (IKZF1, IKZF3, GSPT1) CRBN->Neosubstrate IMiD-like Recruitment (Potential Off-Target) POI->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Neosubstrate->Ub

Figure 1: Mechanism of Action showing the intended PROTAC pathway and the competing IMiD-like neosubstrate recruitment pathway that must be monitored.

Part 3: Experimental Protocol - Quantitative Proteomics Profiling

To validate the selectivity of a this compound degrader, a TMT (Tandem Mass Tag) quantitative proteomics approach is recommended. This allows precise comparison of protein abundance changes across multiple conditions (e.g., DMSO, PROTAC, Competitor).

Workflow Overview
  • Treatment: Cells treated with PROTAC vs. DMSO vs. PROTAC + Free Ligand (Rescue).

  • Lysis & Digestion: Extraction of proteins and enzymatic cleavage into peptides.

  • Labeling: TMT labeling for multiplexing.

  • Fractionation: High-pH reversed-phase fractionation to reduce complexity.

  • LC-MS/MS: Data acquisition.

  • Bioinformatics: Identification of differentially regulated proteins.

Proteomics_Workflow cluster_0 Sample Prep cluster_1 Quantitation cluster_2 Analysis Cells Treated Cells (DMSO vs PROTAC) Lysis Lysis & Reduction (Urea/SDS) Cells->Lysis Digest Trypsin Digestion Lysis->Digest TMT TMT Labeling (Multiplexing) Digest->TMT Mix Pool Samples TMT->Mix Frac High-pH Fractionation Mix->Frac LCMS LC-MS/MS (Orbitrap) Frac->LCMS Data Data Analysis (Proteome Discoverer/MaxQuant) LCMS->Data

Figure 2: TMT-based quantitative proteomics workflow for validating PROTAC selectivity.

Detailed Methodology
1. Cell Treatment & Lysis
  • Design: Treat cells (e.g., MOLT-4 or MM.1S for IMiD sensitivity) with the PROTAC at

    
     concentration (typically 100 nM - 1 µM) for 6–24 hours. Include a DMSO control and a "Rescue" control (PROTAC + 10x excess free Thalidomide) to prove CRBN-dependency.
    
  • Lysis: Wash cells 3x with PBS. Lyse in 8M Urea or 5% SDS buffer containing protease/phosphatase inhibitors. Sonicate to shear DNA.

  • Quantification: Measure protein concentration via BCA assay. Normalization is critical here to ensure equal loading.

2. Digestion & TMT Labeling
  • Reduction/Alkylation: Reduce with 5 mM DTT (

    
    , 30 min) and alkylate with 15 mM Iodoacetamide (RT, dark, 30 min).
    
  • Precipitation: Methanol-chloroform precipitation to remove detergents/salts.

  • Digestion: Resuspend pellet in 50 mM TEAB (pH 8.5). Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at

    
    .
    
  • Labeling: Resuspend TMT reagents (Thermo Fisher) in anhydrous acetonitrile. Add to peptides and incubate for 1 hour. Quench with 5% hydroxylamine.

  • Pooling: Mix equal amounts of labeled peptides from all samples.

3. Fractionation & LC-MS/MS
  • Fractionation: Use High-pH Reversed-Phase Chromatography (bRP) to separate the pooled peptides into 8–12 fractions. This reduces sample complexity and increases depth of coverage (essential for detecting low-abundance transcription factors like IKZF1).

  • LC-MS/MS: Analyze fractions on a high-resolution mass spectrometer (e.g., Orbitrap Exploris 480). Use a synchronous precursor selection (SPS) MS3 method if available to minimize ratio compression and improve quantification accuracy.

4. Data Analysis
  • Search: Search raw files against the human Uniprot database using algorithms like Sequest HT or Andromeda.

  • Filtering: Apply a 1% False Discovery Rate (FDR) at peptide and protein levels.

  • Normalization: Normalize to total peptide amount.

  • Selectivity Criteria: A selective PROTAC should show:

    • POI: Log2 Fold Change < -1.0 (significant degradation).

    • IKZF1/3: Log2 Fold Change near 0 (no degradation) OR significantly less degradation than Pomalidomide control.

    • Rescue: POI levels should return to baseline in the presence of free ligand.

Part 4: Expected Results & Data Interpretation

When comparing this compound based degraders to alternatives, the following data profiles are typical indicators of success or failure.

Target CategorySuccessful Selective Degrader "Molecular Glue" Failure Inactive/Permeability Failure
Protein of Interest (POI) >80% Degradation>80% Degradation<20% Degradation
IKZF1 (Ikaros) No Change / Minimal (<20%)High Degradation (>70%) No Change
IKZF3 (Aiolos) No Change / Minimal (<20%)High Degradation (>70%) No Change
GSPT1 No ChangePotential DegradationNo Change
Rescue Condition Degradation BlockedDegradation BlockedN/A
Interpretation of Linker Effects

If your proteomics data shows high IKZF1/3 degradation with the C7 linker:

  • Hypothesis: The C7 linker is not bulky enough to disrupt the neosubstrate interface.

  • Action: Modify the linker attachment point (e.g., move to C5-position of phthalimide) or increase linker rigidity (e.g., add a piperazine or phenyl group) to alter the vector and clash with the neosubstrate.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Available at: [Link]

  • Mori, M., et al. (2018). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]

  • Donovan, K. A., et al. (2020). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery.[2] Available at: [Link]

  • Mayor-Ruiz, C., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches.[3] Cell Chemical Biology. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Thalidomide-O-C7-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Thalidomide-O-C7-NH2 is a functionalized derivative of thalidomide, specifically designed as a Cereblon (CRBN) E3 ligase ligand for PROTAC® (Proteolysis Targeting Chimera) synthesis.[1]

While the "O-C7-NH2" alkyl-amine linker facilitates conjugation, the core thalidomide moiety retains its classification as a potent teratogen (Reproductive Toxicity Category 1B) . Strict containment is mandatory.[1][2][3]

The Critical Hazard Vector: In research settings, this compound is frequently dissolved in DMSO (Dimethyl Sulfoxide) .[3] This creates a "Trojan Horse" effect: DMSO is a potent skin penetrant that can carry the teratogenic compound directly into the bloodstream, bypassing the skin's natural barrier. Standard nitrile gloves are insufficient for DMSO solutions of this compound.

Hierarchy of Controls & PPE Selection

Do not rely on PPE as your primary defense.[1] The hierarchy of controls must be strictly followed: Elimination > Engineering > PPE .

Engineering Controls (Primary Defense)
  • Solid Handling: Must be performed in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] The amine linker can increase hygroscopicity and static charge, making the powder "fly."

  • Closed Systems: When possible, use sealed vials and septa for solvent addition to avoid open-air exposure.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneSolid State (Powder) Solution State (DMSO/DMF) Scientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness each).[1]Silver Shield / Norfoil (Laminate) under Nitrile.[1]Nitrile degrades rapidly in DMSO.[1] Laminate provides >4hr breakthrough time for DMSO/DMF.[1]
Respiratory N95 (if in hood); P100/PAPR (if outside hood - Emergency only).[1]Half-face respirator with organic vapor cartridges (if outside hood).[1]Powder inhalation is the fastest route of systemic absorption.[1]
Body Tyvek Lab Coat (wrist cuffs sealed).[1]Chemically Resistant Apron over Tyvek.[1]Cotton lab coats absorb liquids and hold toxins against the skin.[1] Tyvek repels particulates.[1]
Eye/Face Chemical Safety Goggles .[1]Face Shield + Safety Goggles.[1]Splash protection is critical.[1] Standard safety glasses do not seal against vapors or micro-splashes.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "DMSO Effect."

SafetyLogic Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution EngControl_S Engineering: Fume Hood / HEPA Solid->EngControl_S Risk_Sol CRITICAL RISK: Skin Penetration Solution->Risk_Sol PPE_S PPE: Double Nitrile + Tyvek EngControl_S->PPE_S Action Proceed with Experiment PPE_S->Action PPE_Sol PPE: Laminate Gloves (Silver Shield) Risk_Sol->PPE_Sol PPE_Sol->Action

Caption: Operational logic flow distinguishing between solid-state containment and solution-state permeation risks.

Operational Protocol: Solubilization & Synthesis

Objective: Safely dissolve this compound without generating dust or allowing dermal contact.

Step 1: Pre-Operational Check[1]
  • Verify Fume Hood certification (sticker date within 1 year).[1]

  • Glove Check: Don Silver Shield (Laminate) gloves first.[1] Don standard Nitrile gloves over them.[1] This improves dexterity while maintaining chemical resistance.[1]

  • Prepare a "Waste Trap": A sealable bag inside the hood for immediate disposal of contaminated wipes.[1]

Step 2: Weighing (The High-Risk Moment)
  • Context: The amine group (-NH2) can make the compound "sticky" or prone to static clumping.[1]

  • Action:

    • Place the balance inside the hood.[1]

    • Open the vial only when inside the sash boundary.[1]

    • Use a disposable anti-static weighing boat.[1]

    • Do not return excess powder to the stock vial (risk of contamination and dust generation).[1] Dispose of excess as hazardous waste.[1]

Step 3: Solubilization
  • Context: Adding DMSO creates an exothermic micro-environment and increases vapor pressure slightly.[1]

  • Action:

    • Add solvent (DMSO/DMF) slowly down the side of the vial.[1]

    • Cap immediately. Vortex inside the hood.

    • Inspect gloves: If any liquid touches the outer nitrile glove, strip it immediately.[1] The inner laminate glove protects you, but the outer glove is now a permeation vector.

Emergency & Disposal Procedures

Spill Response

Scenario: 10mg powder spill in the hood.

  • Alert: Announce "Spill in Hood."

  • Cover: Gently cover the powder with oil-soaked paper towels (mineral oil or propylene glycol).[1] Why? This prevents the powder from becoming airborne dust.

  • Wipe: Wipe inward from the periphery.[1]

  • Dispose: All cleanup materials go into a dedicated "Cytotoxic/Teratogenic" waste stream.

Waste Disposal

This compound is NOT drain safe.[1] It is a persistent environmental pollutant and teratogen.[1]

Waste StreamClassificationContainer Type
Solid Waste Hazardous (Cytotoxic)Yellow rigid bin with "Biohazard/Cytotoxic" label.[1]
Liquid Waste Hazardous (Chemical)Glass/HDPE bottle.[1] Label: "Thalidomide Derivative in DMSO - Teratogen".[1]
Sharps Hazardous (Sharps)Rigid sharps container.[1] Do not recap needles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5426, Thalidomide.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

  • Princeton University EHS (2023). Standard Operating Procedure: Thalidomide and Analogs. (General guidance for reproductive toxins).[1] Retrieved from [Link]

  • Gaylord Chemical (2020). DMSO Chemical Safety & Permeation Data.[1] (Critical for understanding the carrier effect). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.